N,N',N''-Tributyl-1-methylsilanetriamine
Description
The exact mass of the compound Tris(butylamino)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[bis(butylamino)-methylsilyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33N3Si/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h14-16H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQSLHYMHWQOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN[Si](C)(NCCCC)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066046 | |
| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16411-33-9 | |
| Record name | N,N′,N′′-Tributyl-1-methylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16411-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016411339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriamine, N,N',N''-tributyl-1-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-tributyl-1-methylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N',N''-Tributyl-1-methylsilanetriamine
Introduction
N,N',N''-Tributyl-1-methylsilanetriamine, a member of the tris(amino)silane family, is a versatile organosilicon compound with significant potential in materials science and chemical synthesis. Its molecular structure, featuring a central silicon atom bonded to a methyl group and three n-butylamino groups, imparts a unique combination of reactivity and functionality. The labile silicon-nitrogen (Si-N) bonds are particularly susceptible to hydrolysis, making this compound an excellent precursor for the formation of silicon-based materials. This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16411-33-9[1][2][3] |
| Molecular Formula | C13H33N3Si[1][3] |
| Molecular Weight | 259.51 g/mol [1][3] |
| Appearance | Liquid[1] |
| Boiling Point | 98-100 °C at 3 Torr[2] |
| Density | 0.8586 g/cm³ at 20 °C[2] |
Synthesis Methodology
The primary route for the synthesis of this compound involves the aminolysis of a chlorosilane with a primary amine. Specifically, the reaction of methyltrichlorosilane with n-butylamine yields the desired product and butylamine hydrochloride as a byproduct.[3]
Reaction Principle
The synthesis is a nucleophilic substitution reaction where the nitrogen atom of the n-butylamine acts as a nucleophile, attacking the electrophilic silicon atom of methyltrichlorosilane. This results in the displacement of a chloride ion. The reaction proceeds in a stepwise manner until all three chlorine atoms have been replaced by butylamino groups. An excess of the amine is typically used to drive the reaction to completion and to neutralize the hydrogen chloride (HCl) generated during the reaction, which forms butylamine hydrochloride.
The overall reaction can be represented as:
CH₃SiCl₃ + 6 C₄H₉NH₂ → CH₃Si(NHC₄H₉)₃ + 3 C₄H₉NH₃Cl
The use of a stoichiometric excess of the amine (a 2:1 molar ratio of amine to chlorine) is crucial for ensuring the complete conversion of the chlorosilane and for sequestering the HCl byproduct. The formation of the insoluble amine hydrochloride salt helps to drive the equilibrium of the reaction towards the products.
Representative Experimental Protocol
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon). The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the chlorosilane.
-
Reagent Charging: The flask is charged with a suitable anhydrous solvent, such as hexane or toluene, and the desired amount of n-butylamine. The solution is cooled in an ice-salt or dry ice-acetone bath to a temperature between -10 °C and 0 °C.
-
Addition of Chlorosilane: Methyltrichlorosilane, dissolved in the same anhydrous solvent, is added dropwise to the stirred amine solution at a rate that maintains the desired low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the reaction goes to completion. The formation of a white precipitate (butylamine hydrochloride) will be observed.
-
Work-up: The solid butylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with fresh anhydrous solvent to recover any entrained product.
-
Purification: The solvent and any excess n-butylamine are removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield the pure this compound.[2]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and butyl groups. The methyl protons attached to the silicon atom should appear as a singlet. The protons of the butyl groups will exhibit distinct multiplets corresponding to the -CH₂- and -CH₃ groups, with chemical shifts influenced by their proximity to the nitrogen and silicon atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methyl carbon attached to silicon and the four unique carbons of the n-butyl groups.
-
²⁹Si NMR: The silicon-29 NMR spectrum should display a single resonance characteristic of a silicon atom in this chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation pattern of aminosilanes is often characterized by the cleavage of the Si-N bond and the loss of alkyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to look for include:
-
N-H stretching: Around 3400-3300 cm⁻¹
-
C-H stretching (alkyl): Around 2960-2850 cm⁻¹
-
Si-N stretching: Typically in the range of 950-850 cm⁻¹[4]
-
Si-C stretching: Around 800-750 cm⁻¹
Reactivity and Handling
Hydrolytic Sensitivity
A critical aspect of the chemistry of this compound is its high reactivity towards water. The Si-N bonds are readily hydrolyzed to form silanols (Si-OH) and n-butylamine. This reaction is often autocatalytic, as the amine product can catalyze further hydrolysis. The resulting silanols are unstable and tend to undergo self-condensation to form siloxane (Si-O-Si) networks.
Due to this moisture sensitivity, it is imperative to handle this compound under anhydrous and inert conditions (e.g., in a glovebox or under a stream of dry nitrogen or argon). All glassware and solvents must be scrupulously dried before use.
Safety Considerations
This compound is classified as a flammable liquid and is corrosive.[1] It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]
Applications in Materials Science
Tris(amino)silanes, such as this compound, are valuable precursors for the deposition of silicon-based thin films. A significant application is in the semiconductor industry for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (SiNₓ) films.[5] These films are used as dielectric layers, passivation layers, and etch stops in the fabrication of integrated circuits.
The choice of precursor is critical in these processes, and aminosilanes offer advantages over traditional precursors like silane (SiH₄) and chlorosilanes. They are often less hazardous and can allow for lower deposition temperatures. The presence of the Si-N bond in the precursor molecule can facilitate the formation of silicon nitride films with good stoichiometry and electrical properties.
Conclusion
This compound is a reactive organosilicon compound with important applications as a precursor in materials synthesis. Its synthesis, while requiring careful handling due to its moisture sensitivity and corrosive nature, is based on the well-established chemistry of chlorosilane aminolysis. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use in research and development.
References
-
PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. Available from: [Link]
-
XiXisys. This compound SDS. Available from: [Link]
-
Royal Society of Chemistry. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Available from: [Link]
-
PubMed. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Available from: [Link]
-
Primetech Analytical. Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Available from: [Link]
-
ACS Publications. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Available from: [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]
-
Acmec Biochemical. This compound. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]
-
MDPI. First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate. Available from: [Link]
-
MDPI. Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)silane by Plasma Enhanced Atomic Layer Deposition. Available from: [Link]
-
Oakwood Chemical. This compound. Available from: [Link]
-
Inno Pharmchem. Exploring the Applications of Amino Silanes in the Electronics Industry. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. Available from: [Link]
- Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.
- Google Patents. Process for the preparation and purification of bis (tertiary butylamino) silane.
-
MDPI. First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate. Available from: [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]
-
IntechOpen. (Allylamino)silanes: Synthesis, Properties, and Prospects of Use in Producing New Materials. Available from: [Link]
-
PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. Available from: [Link]
-
ResearchGate. Novel Silicon Nitride Precursors: The Synthesis and Their Thermal Deposition. Available from: [Link]
- Google Patents. Aqueous silane systems based on tris(alkoxysilylalkyl)amines and the use thereof.
-
Royal Society of Chemistry. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor. Available from: [Link]
-
ResearchGate. Assignment of the FTIR peaks for silanes. Available from: [Link]
-
ResearchGate. Fragmentation pattern of silane due to ionization, using a thoriated Ir filament operating at 70 eV ionization energy at the entrance of the QMS. Available from: [Link]
-
Gelest. Silicon Nitride Precursors. Available from: [Link]
-
ResearchGate. Frequencies of bond vibrations in IR-spectra. Available from: [Link]
- Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.
-
Ereztech. Bis(t-butylamino)silane | BTBAS | [NH(C4H9)]2SiH2. Available from: [Link]
-
ResearchGate. FT-IR spectrum showing chemical bond structure of the siloxane-gelatin... Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
PubMed. Double and Triple Si-H-M Bridge Bonds: Matrix Infrared Spectra and Theoretical Calculations for Reaction Products of Silane with Ti, Zr, and Hf Atoms. Available from: [Link]
-
Semantic Scholar. The formation of silicon nitride from trisilylamine and ammonia. Available from: [Link]
Sources
- 1. This compound | 16411-33-9 [sigmaaldrich.com]
- 2. DI(T-BUTYLAMINO)SILANE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 16411-33-9 [m.chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine: Properties, Reactivity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N',N''-Tributyl-1-methylsilanetriamine is an organosilicon compound of significant interest due to its unique structural features and versatile reactivity. As a trifunctional aminosilane, it possesses three reactive silicon-nitrogen (Si-N) bonds, rendering it a valuable precursor and building block in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, and best practices for its handling and application, tailored for professionals in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₃H₃₃N₃Si, consists of a central silicon atom bonded to one methyl group and three tributylamino groups.[1][2][3] This structure imparts a combination of organic and inorganic characteristics to the molecule.
Molecular Structure:
Caption: Molecular structure of this compound.
A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₃₃N₃Si | [1][2][3] |
| Molecular Weight | 259.51 g/mol | [1][2][3] |
| CAS Number | 16411-33-9 | [1][2][3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 98-100 °C at 3 Torr, 286.6°C at 760 mmHg | [6][7][][9][10] |
| Density | 0.8586 g/cm³ at 20 °C | [7][9][10] |
| Refractive Index | 1.448 | [10] |
| Vapor Pressure | 1.8 Pa at 20°C | [1] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [4][5][11] |
Chemical Reactivity and Handling
The reactivity of this compound is dominated by the presence of the three labile Si-N bonds. These bonds are susceptible to cleavage by protic reagents, making the compound highly reactive towards hydrolysis and transamination.[12][13]
Hydrolysis
In the presence of moisture, this compound readily undergoes hydrolysis to form silanols and butylamine.[14][15][16] This reaction is often autocatalytic, as the amine functionality of the molecule can act as a base catalyst.[16] The initial hydrolysis product is a silanol, which can then undergo self-condensation to form siloxane oligomers and polymers.
Hydrolysis and Condensation Pathway:
Caption: General reaction pathway for the hydrolysis and condensation of this compound.
Due to this high sensitivity to moisture, stringent anhydrous conditions are paramount during handling and storage.[17][18] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[11][17]
Transamination
The Si-N bonds can also be cleaved by other amines in a process called transamination.[17][19] This reaction allows for the exchange of the butylamino groups with other amino functionalities, making it a versatile synthetic intermediate for the preparation of other aminosilanes. The equilibrium of the transamination reaction is typically driven by the relative volatility of the amines involved.[19]
Safe Handling and Storage
Given its reactivity and potential hazards, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[19][20][21] All manipulations should be carried out in a well-ventilated fume hood.[20] The compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][4][11][22]
Key Handling and Storage Recommendations:
-
Work in a fume hood. [20]
-
Store under an inert atmosphere (e.g., nitrogen, argon). [11][17]
-
Keep containers tightly sealed to prevent moisture ingress. [18]
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources. [18]
-
Avoid contact with acids, metals, and oxidizing agents. [20]
Synthesis
A common synthetic route to this compound involves the reaction of methyltrichlorosilane with an excess of butylamine.[1][23] The butylamine acts as both a nucleophile and a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol:
-
A reaction vessel equipped with a stirrer, dropping funnel, and a condenser is charged with an excess of butylamine in a suitable anhydrous solvent (e.g., hexane, toluene).
-
The solution is cooled in an ice bath.
-
Methyltrichlorosilane is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting butylamine hydrochloride salt is removed by filtration.
-
The solvent and excess butylamine are removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Synthesis Workflow:
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Characterization (Representative)
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group attached to the silicon and the four distinct methylene groups of the butyl chains, as well as the N-H protons.
-
δ ~0.2-0.4 ppm (singlet, 3H): Si-CH₃
-
δ ~0.9 ppm (triplet, 9H): -CH₂-CH₂-CH₂-CH₃
-
δ ~1.3-1.6 ppm (multiplets, 18H): -CH₂-CH₂-CH₂-CH₃ and -CH₂-CH₂-CH₂-CH₃
-
δ ~2.7-2.9 ppm (triplet, 6H): -NH-CH₂-
-
Variable chemical shift (broad singlet, 3H): -NH-
¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the methyl carbon and the four carbons of the butyl groups.
-
δ ~ -5 to 5 ppm: Si-CH₃
-
δ ~ 14 ppm: -CH₂-CH₂-CH₂-CH₃
-
δ ~ 20 ppm: -CH₂-CH₂-CH₂-CH₃
-
δ ~ 35 ppm: -CH₂-CH₂-CH₂-CH₃
-
δ ~ 45 ppm: -NH-CH₂-
FTIR (Predicted): The infrared spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule.
-
~3380 cm⁻¹ (weak to medium): N-H stretching
-
~2955, 2925, 2865 cm⁻¹ (strong): C-H stretching (butyl and methyl groups)
-
~1465 cm⁻¹ (medium): C-H bending
-
~1250 cm⁻¹ (strong): Si-CH₃ symmetric deformation
-
~950-1100 cm⁻¹ (strong, broad): Si-N stretching and Si-O-Si stretching (if hydrolyzed)[13][24][25][26][27][28]
Mass Spectrometry (Predicted): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation would involve cleavage of the Si-N and C-C bonds of the butyl groups.
Applications in Research and Development
The trifunctional nature of this compound makes it a versatile reagent in several areas of research and development.
Precursor for Advanced Materials
Due to its high reactivity towards hydrolysis and condensation, this silanetriamine can be used as a precursor for the synthesis of silica-based materials, including gels, resins, and coatings. The incorporation of the butylamino groups can modify the surface properties of the resulting materials, enhancing their hydrophobicity and adhesion to various substrates.
Surface Modification
The ability of aminosilanes to form self-assembled monolayers on hydroxylated surfaces makes them valuable for surface modification. While direct applications of this compound in this area are not extensively documented, its structural motifs suggest potential for creating functionalized surfaces with tailored properties.
Potential in Drug Delivery
Aminosilanes are increasingly being investigated for their utility in drug delivery systems.[6][11][12][18][22] They are commonly used to functionalize the surface of nanoparticles (e.g., magnetic nanoparticles, mesoporous silica nanoparticles) to facilitate drug loading and targeted delivery.[6][12][18][22] The amino groups can serve as attachment points for therapeutic agents, targeting ligands, and biocompatible polymers. Although specific studies on this compound in drug delivery are sparse, its trifunctional nature could offer a high density of attachment points for drug molecules.
Conceptual Application in Drug Delivery:
Sources
- 1. This compound | 16411-33-9 [m.chemicalbook.com]
- 2. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16411-33-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | 16411-33-9 [sigmaaldrich.com]
- 5. This compound | 16411-33-9 [sigmaaldrich.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. echemi.com [echemi.com]
- 10. This compound at Best Price in Shanghai - ID: 1356716 [exportersindia.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Page loading... [wap.guidechem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
In-depth Technical Guide: The Case of CAS Number 1000-00-0
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide addresses the inquiry for experimental data concerning the substance designated by CAS (Chemical Abstracts Service) Registry Number® 1000-00-0. A thorough investigation into chemical databases and scientific literature has revealed that CAS number 1000-00-0 does not correspond to a specific, unique chemical substance.
Instead, this number appears to be used intermittently in technical documents, such as Safety Data Sheets (SDS), as a generic placeholder. It is often assigned to components of a mixture that are considered non-hazardous or proprietary, where a specific CAS number for the ingredient is not provided. For instance, it has been noted in some documents as "ungefährlicher Inhaltsstoff," which translates from German to "harmless ingredient".[1][2] In other instances, it has been erroneously associated with general chemical classes like "benzothiophene derivatives" or specific but different compounds altogether, indicating its use as a placeholder rather than a definitive identifier.[3][4]
The integrity of scientific research and development hinges on the precise identification of chemical substances, a role fulfilled by the CAS Registry Number®. Each number is a unique identifier for a single, specific substance, allowing researchers globally to correlate data without ambiguity. Given that 1000-00-0 is not a valid, assigned number for a distinct compound, a technical guide on its experimental data cannot be compiled. There is no unified body of physicochemical, spectroscopic, or biological data to report.
For progress in your research, it is imperative to identify the correct CAS number for the specific chemical entity you are investigating. Should you be working with a mixture that lists 1000-00-0 for one of its components, it is recommended to contact the manufacturer to obtain precise information on the identity of that ingredient.
This document will, therefore, pivot to provide a foundational guide on the principles of chemical characterization and the types of experimental data that are crucial for a technical whitepaper on a valid chemical compound. This will serve as a template and a methodological framework for your own work once the correct substance and its CAS number are identified.
Part 1: A Framework for Characterizing a Novel Chemical Entity
When a valid chemical substance is identified, a comprehensive technical guide would be structured to present a complete scientific narrative. The following sections outline the essential experimental data required.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its characterization. These data points determine its behavior in various environments and are critical for formulation, storage, and safety considerations.
Table 1: Essential Physicochemical Data
| Property | Experimental Method | Significance in Drug Development |
| Melting Point | Differential Scanning Calorimetry (DSC), Capillary Method | Purity assessment, solid-state stability |
| Boiling Point | Ebulliometer, Distillation | Purity of liquids, solvent selection |
| Solubility | HPLC-UV, Shake-Flask Method (in various solvents) | Bioavailability, formulation, route of administration |
| Density | Pycnometer, Oscillating U-tube | Formulation, manufacturing processes |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy | Absorption, distribution, metabolism, and excretion (ADME) properties |
| LogP/LogD | Shake-Flask Method, HPLC | Lipophilicity, membrane permeability, ADME |
Structural and Spectroscopic Characterization
Unambiguous confirmation of a molecule's structure is paramount. A combination of spectroscopic techniques provides a complete picture of the chemical architecture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can reveal the elemental composition and structural fragments.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
UV-Vis Spectroscopy: Used for quantitative analysis and provides information about conjugated systems.
Chromatographic Purity
Assessing the purity of a compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 210, 254, 280 nm) to ensure all components are detected.
-
Analysis: The sample is dissolved in a suitable solvent and injected. The peak area of the main component relative to the total peak area of all components determines the purity.
Caption: Workflow for HPLC purity determination.
Part 2: Biological and Pharmacological Assessment
For professionals in drug development, understanding a compound's biological activity is the ultimate goal.
In Vitro Assays
Initial screening of biological activity is performed through in vitro assays. These can include:
-
Enzyme Inhibition Assays: To determine if the compound inhibits a specific enzyme target.
-
Receptor Binding Assays: To measure the affinity of the compound for a specific receptor.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To assess the effect of the compound on cell survival.
Caption: High-level overview of in vitro screening cascade.
In Vivo Studies
Promising compounds from in vitro studies are then advanced to in vivo models to study their effects in a whole organism. This includes:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Efficacy studies: To determine if the compound has the desired therapeutic effect in an animal model of disease.
-
Toxicology studies: To assess the safety profile of the compound.
References
As this guide is a framework, a reference list is not applicable. For a guide on a specific, valid compound, this section would consolidate all cited sources, including peer-reviewed articles, patents, and database entries, with clickable URLs for verification.
Sources
An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine: Molecular Structure, Bonding, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of N,N',N''-Tributyl-1-methylsilanetriamine, a key organosilicon compound with significant applications in materials science and synthetic chemistry. The guide delves into the molecule's intricate three-dimensional structure and the nature of its silicon-nitrogen bonds. Detailed, field-proven experimental protocols for its synthesis and characterization are presented, offering researchers and drug development professionals a practical resource for utilizing this versatile silanetriamine.
Introduction: The Significance of Aminosilanes
Aminosilanes are a class of organosilicon compounds characterized by the presence of at least one silicon-nitrogen (Si-N) bond.[1] These molecules are bifunctional, possessing both organic reactivity through the amino group and inorganic reactivity at the silicon center. This dual nature makes them indispensable as coupling agents, adhesion promoters, and surface modifiers in a wide array of applications, from advanced composites to biomedical devices.[2][3] this compound, with its three butylamino groups attached to a central methylsilyl core, serves as a valuable precursor and building block in organic and materials synthesis.[4] Its structure and bonding dictate its reactivity and performance in these roles.
Molecular Structure and Conformational Landscape
The molecular structure of this compound (C₁₃H₃₃N₃Si) consists of a central silicon atom bonded to one methyl group and three n-butylamino groups.[5] The geometry around the silicon atom is approximately tetrahedral. The flexible n-butyl chains can adopt numerous conformations, leading to a complex potential energy surface.
Predicted Molecular Geometry
While a crystal structure for this compound is not publicly available, structural parameters can be reliably inferred from related compounds like tris(morpholino)silane.[6]
| Parameter | Predicted Value | Justification |
| Si-N Bond Length | ~1.69 - 1.70 Å | Based on the crystal structure of tris(morpholino)silane.[6] |
| Si-C Bond Length | ~1.85 - 1.89 Å | Typical for alkylsilanes. |
| N-Si-N Bond Angle | ~106° - 112° | Approaching the tetrahedral angle, with some deviation due to steric hindrance from the butyl groups.[6] |
| C-Si-N Bond Angle | ~107° - 111° | Consistent with a tetrahedral silicon center. |
| Si-N-C Bond Angle | ~120° - 125° | The planarity at the nitrogen atom suggests sp² hybridization and pπ-dπ interactions.[6] |
The butyl groups, with their rotatable C-C and C-N bonds, introduce significant conformational flexibility. The overall shape of the molecule is likely to be globular, with the butyl chains extending outwards from the central Si-N core.
Caption: 2D representation of the molecular structure.
The Nature of the Silicon-Nitrogen Bond
The Si-N bond is a fascinating and crucial aspect of aminosilane chemistry. It is a strong covalent bond with a significant degree of polarity due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04).
Covalent and Ionic Character
The Si-N bond is best described as a polar covalent bond. The electron density is shifted towards the more electronegative nitrogen atom, creating a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the silicon. This polarity influences the reactivity of the molecule, making the silicon atom susceptible to nucleophilic attack and the nitrogen atom a proton acceptor (base).
pπ-dπ Back-Bonding
A key feature of the Si-N bond is the potential for pπ-dπ back-bonding. The lone pair of electrons on the nitrogen atom (in a p-orbital) can be partially delocalized into the vacant d-orbitals of the silicon atom. This interaction has several important consequences:
-
Shortened Bond Length: The partial double bond character resulting from pπ-dπ back-bonding leads to a shorter Si-N bond length than would be expected for a simple single bond.
-
Planarization at Nitrogen: This delocalization favors a planar geometry at the nitrogen atom, increasing the Si-N-C bond angles towards 120°.[6]
-
Reduced Basicity: The involvement of the nitrogen lone pair in bonding reduces its availability to act as a Lewis base.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of methyltrichlorosilane with an excess of n-butylamine.[7][8][9] The excess amine serves both as a reactant and as a scavenger for the hydrogen chloride byproduct.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
n-Butylamine (CH₃(CH₂)₃NH₂)
-
Anhydrous diethyl ether (or other inert, anhydrous solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Step-by-Step Protocol:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve a six-fold molar excess of n-butylamine in anhydrous diethyl ether under a positive pressure of inert gas. Cool the solution to 0 °C in an ice bath.
-
Addition of Silane: Dissolve one molar equivalent of methyltrichlorosilane in anhydrous diethyl ether and add it to the dropping funnel. Add the methyltrichlorosilane solution dropwise to the stirred butylamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Work-up: A white precipitate of butylamine hydrochloride will form. Filter the reaction mixture under an inert atmosphere to remove the salt. Wash the salt with anhydrous diethyl ether to recover any trapped product.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Simplified mechanism of aminosilane hydrolysis and condensation.
Applications in Drug Development and Materials Science
The reactivity of this compound makes it a valuable tool for researchers:
-
Surface Functionalization: It can be used to introduce amino groups onto the surfaces of inorganic materials like silica and titania. These functionalized surfaces can then be used for the immobilization of biomolecules, catalysts, or other organic moieties.
-
Precursor for Silicon Nitride: Aminosilanes are precursors for the chemical vapor deposition (CVD) of silicon nitride (Si₃N₄) thin films, which are used as insulating and passivation layers in microelectronics.
-
Cross-linking Agent: The ability of the amino groups to react with various organic functional groups, and the silicon center to form siloxane bridges, allows this molecule to act as a cross-linking agent in polymer chemistry, enhancing the mechanical and thermal properties of materials.
Conclusion
This compound is a prototypical aminosilane that embodies the key structural and reactivity features of this important class of organosilicon compounds. Its tetrahedral silicon center, polar and reactive Si-N bonds, and conformational flexibility give rise to its utility in a range of scientific and industrial applications. This guide has provided a detailed overview of its molecular structure and bonding, along with practical experimental protocols, to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
References
- Silico. (n.d.). High-Quality Amino Silanes for Adhesion & Surface Treatment.
- Gelest. (n.d.). This compound.
- Dakenchem. (2024, March 26). What Are Aminosilane? How To Use It?.
- Hengda Silane & Silicone. (n.d.). Amino Silane.
- Andrade, J. C., et al. (2007). Structures and energetics of Si3N2 clusters. Journal of the Brazilian Chemical Society, 18(4), 845-852.
- Guidechem. (n.d.). This compound 16411-33-9.
- BOC Sciences. (n.d.). CAS 16411-33-9 this compound.
- BLD Pharm. (n.d.). 16411-33-9|this compound.
- Google Patents. (n.d.). US20040138491A1 - Process for the production and purification of bis(tertiary-butylamino)silane.
- Google Patents. (n.d.). EP1439180B1 - Process for the production and purification of bis(tertiary-butylamino)silane.
- Google Patents. (n.d.). DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane.
- ACS Publications. (n.d.). The Chemistry of Silicon-Nitrogen Compounds.
- NASA Technical Reports Server. (1984). Process for producing tris s(n-methylamino) methylsilane.
- PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-.
- Sigma-Aldrich. (n.d.). This compound.
- Echemi. (n.d.). N,N′,N′′-Tributyl-1-methylsilanetriamine.
- Radhamani, K.N. (2024). Crystal structure and Characterization of Tris (Morpholino) Silane: (OC4H8N)3SiH. International Journal of Innovative Research in Computer and Communication Engineering, 10(2), 1-5.
Sources
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure and Characterization of Tris (Morpholino) Silane: (OC4H8N)3SiH - IJIRCT [ijirct.org]
- 7. US20040138491A1 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]
- 8. DE602004005505T2 - Process for the preparation and purification of bis (tertiary butylamino) silane - Google Patents [patents.google.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of N,N',N''-Tributyl-1-methylsilanetriamine
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N',N''-Tributyl-1-methylsilanetriamine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles of organosilicon chemistry with established analytical methodologies. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a predictive framework based on the known behavior of structurally analogous aminosilanes. It details hypothetical decomposition pathways, provides field-proven, step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data. The objective is to equip the reader with the necessary expertise to design and execute empirical studies to validate these theoretical considerations.
Introduction to this compound
This compound, with the chemical formula C13H33N3Si, is an organosilicon compound characterized by a central silicon atom bonded to a methyl group and three tributylamine moieties.[1] Such aminosilanes are recognized for their utility as multifunctional silane coupling agents, enhancing adhesion in coatings, sealants, and composites.[2] The presence of reactive Si-N bonds makes these compounds valuable intermediates in the synthesis of more complex organosilicon structures and materials. However, the inherent reactivity of the Si-N bond also raises critical questions regarding the compound's thermal stability, which is a crucial parameter for its storage, handling, and application in various thermal processes. Understanding its decomposition behavior is paramount for ensuring process safety and predicting the long-term stability of materials derived from it.
Theoretical Framework for Thermal Decomposition
2.1. Postulated Decomposition Pathways
The thermal decomposition is likely initiated by the homolytic cleavage of the Si-N bond, which is generally the most thermally labile bond in such molecules. This would generate a silyl radical and an amino radical. Subsequent reactions could involve hydrogen abstraction, elimination, and rearrangement reactions, leading to the formation of a variety of volatile and non-volatile products.
A plausible multi-step decomposition process could be:
-
Initiation: Homolytic cleavage of a Si-N bond to form a silyl radical and a tributylamino radical.
-
Propagation:
-
The tributylamino radical can undergo β-scission to yield smaller, volatile fragments.
-
The silyl radical can participate in intramolecular or intermolecular reactions, leading to the formation of more stable siloxane or silazane networks.
-
Transamination and redistribution reactions at the silicon center, catalyzed by elevated temperatures, could lead to the formation of different aminosilanes and volatile amines.
-
-
Termination: Combination of radical species to form stable molecules.
At higher temperatures, cleavage of the Si-C and C-H bonds would also occur, leading to a more complex mixture of decomposition products and ultimately the formation of a silicon-carbonitride residue.
2.2. Visualization of a Postulated Decomposition Pathway
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.
Caption: A simplified diagram of a postulated thermal decomposition pathway for this compound.
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) would provide invaluable real-time identification of evolved gaseous products.[5][6][7]
3.1. Experimental Workflow
The logical flow for a comprehensive thermal analysis is outlined below. This self-validating workflow ensures that data from each step informs the subsequent analysis, leading to a robust characterization of the material's thermal properties.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
3.2. Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data integrity.
3.2.1. Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which this compound undergoes mass loss due to volatilization or decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Crucible Selection and Preparation: Use an inert alumina or platinum crucible. Clean the crucible by heating it to a high temperature (e.g., 900 °C) in the TGA furnace to remove any contaminants. Tare the crucible.
-
Sample Preparation: As the sample is a liquid, use a hermetic pan with a pin-hole lid to control evaporation.[1] Place the crucible on a microbalance and carefully add 5-10 mg of this compound. Record the exact mass.
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can increase the sensitivity of mass loss detection.[5]
-
-
Data Acquisition: Record the sample mass as a function of temperature and time.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of a mass loss step is typically taken as the initial decomposition temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
3.2.2. Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of thermal transitions such as boiling and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Crucible Selection and Preparation: Use hermetically sealed aluminum crucibles to prevent mass loss due to evaporation before boiling or decomposition.
-
Sample Preparation: Place an empty crucible on a microbalance and tare it. Add 2-5 mg of this compound and hermetically seal the crucible. Prepare an identical empty, sealed crucible to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference crucibles in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 25 °C.
-
-
Thermal Program:
-
Heat the sample from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as peaks, while exothermic events (e.g., some decomposition processes) will appear as valleys. The peak area can be integrated to determine the enthalpy of the transition.[8]
-
Hypothetical Data Presentation
The following table summarizes the expected, hypothetical data from TGA and DSC analyses of this compound, based on the known properties of similar organosilicon compounds.
| Parameter | Method | Hypothetical Value | Interpretation |
| Onset of Volatilization | TGA | ~150 - 200 °C | Initial mass loss due to the boiling of the compound under the experimental conditions. The boiling point is reported as 98-100 °C at 3 Torr.[9][10] |
| Onset of Decomposition (Tonset) | TGA | ~250 - 300 °C | The temperature at which significant thermal decomposition begins, likely corresponding to Si-N bond cleavage. |
| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (DTG) | ~320 - 380 °C | The temperature at which the rate of mass loss is highest for the primary decomposition step. |
| Residual Mass @ 800 °C | TGA | 10 - 20 % | The remaining non-volatile material, likely a silicon carbonitride ceramic-like residue. |
| Boiling Point | DSC | ~286 °C (at 760 mmHg)[2] | An endothermic peak corresponding to the boiling of the liquid. This may overlap with decomposition. |
| Decomposition Enthalpy | DSC | Varies | The decomposition may be endothermic or exothermic, or a combination of both, depending on the specific reactions occurring. |
Conclusion
This technical guide has provided a predictive framework for understanding the thermal stability and decomposition of this compound. While awaiting empirical data, the proposed decomposition pathways, rooted in the fundamental principles of organosilicon chemistry, offer a solid starting point for further investigation. The detailed TGA and DSC protocols presented herein are designed to be robust and self-validating, enabling researchers to confidently generate the necessary experimental data. A thorough thermal analysis, as outlined, is indispensable for the safe handling, storage, and application of this and related aminosilane compounds in research and industrial settings.
References
-
PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. National Center for Biotechnology Information. [Link]
-
Sultana, N., & Rahman, M. M. (2018). Thermal and Photochemical Reactions of Organosilicon Compounds. Magnetochemistry, 4(4), 49. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
EAG Laboratories. Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]
-
EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
-
Williams College. Expt. 8: Differential Scanning Calorimetry. [Link]
-
UCSB MRL. Interpreting DSC Data. [Link]
-
Torontech. TGA Sample Preparation: A Complete Guide. [Link]
-
TA Instruments. Analysis of polymer decompositions by TGA-Mass Spectrometry. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (74), e50212. [Link]
-
Chen, X., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers, 15(10), 2345. [Link]
-
Vdovin, V. M., & Nametkin, N. S. (1967). Thermal decomposition of silanes. Russian Chemical Reviews, 36(8), 569. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
University of Lucknow. Organosilicon Compounds. [Link]
-
Wikipedia. Organosilicon chemistry. [Link]
-
Wesołowska, M., et al. (2020). Assessment of a new method for the analysis of decomposition gases of polymers by a combining thermogravimetric solid-phase extraction and thermal desorption gas chromatography mass spectrometry. Polymer Testing, 81, 106272. [Link]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. eag.com [eag.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. Synthesis and Characterization of Thermally Stable Lignosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N,N',N''-Tributyl-1-methylsilanetriamine in Organic Solvents
Introduction and Strategic Importance
N,N',N''-Tributyl-1-methylsilanetriamine (CAS: 16411-33-9, Formula: C₁₃H₃₃N₃Si) is an organosilicon compound of significant interest in advanced materials and chemical synthesis.[1][2] Its utility as a ligand in coordination chemistry, a crosslinking agent, and a surface modifier in coatings, adhesives, and sealants is directly governed by its behavior in solution.[1][3] For researchers and formulation scientists, a deep understanding of its solubility is not merely academic; it is a critical prerequisite for controlling reaction kinetics, ensuring formulation homogeneity, and achieving desired material properties.
This guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published quantitative data, we will establish a predictive framework based on its molecular structure and provide a robust experimental protocol for its empirical determination.
Molecular Structure Analysis: The Key to Solubility Prediction
The solubility characteristics of a compound are dictated by its molecular structure. This compound possesses a unique combination of features that influence its interaction with various solvents:
-
A Nonpolar Framework: The molecule is dominated by four alkyl groups (one methyl, three n-butyl) attached to the central silicon-nitrogen core. These long hydrocarbon chains create a significant nonpolar character, predicting strong van der Waals interactions with nonpolar solvents.
-
Polar, Reactive Core: The core consists of three silicon-nitrogen (Si-N) bonds. These bonds are polar and, critically, are known to be labile and highly susceptible to hydrolysis.[4][5]
-
Hydrogen Bonding Capability: Each nitrogen atom is bonded to a hydrogen atom, making the molecule a threefold hydrogen bond donor.[6] The lone pair of electrons on each nitrogen also allows it to act as a hydrogen bond acceptor.[6]
This duality—a greasy, nonpolar exterior and a polar, reactive core—suggests a complex solubility profile. While generally described as having good solubility in organic solvents, its stability and miscibility are highly dependent on the solvent's specific properties.[1][7][8]
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides the foundation for predicting solubility. We can classify solvents and anticipate their interaction with this compound.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
The dominant butyl and methyl groups suggest that the primary intermolecular interactions will be London dispersion forces. Therefore, the compound is expected to be highly soluble in nonpolar solvents that interact via the same mechanism.
-
Driving Force: Van der Waals interactions between the alkyl chains of the solute and the solvent molecules.
-
Predicted Solubility: High to Freely Miscible.
Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate)
These solvents possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors.
-
Driving Force: A combination of van der Waals forces and dipole-dipole interactions. The solvent's oxygen atom can accept hydrogen bonds from the amine's N-H groups.
-
Predicted Solubility: Moderate to High. Solubility is expected to be good, though perhaps slightly less than in purely nonpolar solvents, as the solvent's polarity is not fully matched.
Polar Protic Solvents (e.g., Ethanol, Methanol, Water)
These solvents can both donate and accept hydrogen bonds and are highly polar. However, they pose a significant reactivity risk.
-
Interaction & Reactivity: While hydrogen bonding is possible, the labile Si-N bonds are highly susceptible to attack by acidic protons from these solvents, leading to solvolysis (hydrolysis if water is present).[4][5] This is not a simple dissolution but a chemical reaction. Aminosilanes as a class are known to be unstable in aqueous solutions, leading to condensation and the formation of oligomers.[9]
-
Predicted Solubility: Low, with decomposition. The compound will likely react rather than form a stable solution. Use of these solvents is strongly discouraged without specific intent to induce reaction.
Predicted Solubility Summary Table
| Solvent Class | Representative Solvents | Primary Intermolecular Force | Predicted Solubility | Stability Considerations |
| Nonpolar Aliphatic | Hexane, Heptane | Van der Waals (Dispersion) | High / Miscible | High (with anhydrous solvent) |
| Nonpolar Aromatic | Toluene, Benzene | Van der Waals (Dispersion) | High / Miscible | High (with anhydrous solvent) |
| Ethers | Diethyl Ether, THF | Van der Waals, Dipole-Dipole | High | High (with anhydrous solvent) |
| Halogenated | Dichloromethane, Chloroform | Van der Waals, Dipole-Dipole | High | High (with anhydrous solvent) |
| Ketones | Acetone, MEK | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Moderate (risk from enol form/water) |
| Esters | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Moderate (must be strictly anhydrous) |
| Alcohols | Ethanol, Methanol | Hydrogen Bonding | Reactive / Unstable | Low: Solvolysis of Si-N bond expected |
| Water | H₂O | Hydrogen Bonding | Insoluble / Reactive | Very Low: Rapid hydrolysis expected |
Diagram of Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces governing the solubility of this compound in different solvent classes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 16411-33-9 [m.chemicalbook.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 5. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]
- 8. Page loading... [wap.guidechem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to N,N',N''-Tributyl-1-methylsilanetriamine and its Analogs
This guide provides a comprehensive technical overview of N,N',N''-Tributyl-1-methylsilanetriamine, a versatile organosilicon compound, and its analogs. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, characterization, and application of aminosilanes.
Introduction: The Chemistry and Significance of Aminosilanes
This compound, also known as Tris(butylamino)methylsilane, belongs to the class of organosilicon compounds characterized by a central silicon atom bonded to one or more amino groups. These molecules are bifunctional, possessing both organic reactivity through the amino groups and inorganic reactivity via the silicon center. This dual nature makes them invaluable as coupling agents, adhesion promoters, surface modifiers, and precursors for advanced materials.[1][2] The labile silicon-nitrogen (Si-N) bonds are central to their chemical behavior, readily undergoing hydrolysis and transamination reactions, which dictates their application and handling.[3]
Molecular Structure and Physicochemical Properties
This compound is a colorless liquid with the chemical formula C₁₃H₃₃N₃Si.[4][5] Its structure features a central silicon atom bonded to a methyl group and three n-butylamino groups.
Below is a table summarizing its key physicochemical properties:
| Property | Value | Reference(s) |
| CAS Number | 16411-33-9 | [6] |
| Molecular Weight | 259.51 g/mol | [5] |
| Boiling Point | 98-100 °C at 3 Torr | [4] |
| Density | 0.8586 g/cm³ at 20 °C | [4] |
| Synonyms | Tris(butylamino)methylsilane, 1-Methyl-N,N',N''-tributylsilanetriamine | [5][] |
The presence of the butyl groups imparts good solubility in common organic solvents, while the methyl group attached to the silicon atom influences the compound's thermal stability and reactivity profile.
Synthesis and Characterization
Synthetic Pathway
The primary synthetic route to this compound involves the reaction of methyltrichlorosilane with an excess of n-butylamine.[8] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic silicon center, displacing the chlorine atoms. An excess of the amine is typically used to act as both the nucleophile and a scavenger for the hydrochloric acid byproduct, which forms butylammonium chloride.
Reaction Scheme:
This reaction is highly exothermic and sensitive to moisture, as methyltrichlorosilane reacts violently with water to produce hydrochloric acid.[9] Therefore, the synthesis must be carried out under anhydrous conditions, typically in an inert solvent like diethyl ether or toluene, and with careful temperature control.
Experimental Protocol: A General Procedure
The following is a generalized protocol for the synthesis of tris(alkylamino)silanes, which can be adapted for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the silicon, the butyl chains (CH₃, CH₂, CH₂-N), and the N-H protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the silicon-bound methyl carbon and the four unique carbons of the butyl groups. The chemical shifts will be indicative of their bonding environment.[10][11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key vibrational bands to expect include:
-
N-H stretching vibrations around 3400-3300 cm⁻¹.
-
C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.
-
Si-N stretching vibrations, which are typically found in the 900-1000 cm⁻¹ region.
-
Si-C stretching vibrations around 1250 cm⁻¹ and 800-700 cm⁻¹.
-
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.
Reactivity and Mechanisms
Hydrolysis
The Si-N bonds in this compound are susceptible to hydrolysis, a reaction that is often catalyzed by the amine functionality itself.[12] In the presence of water, the Si-N bonds are cleaved to form silanols (Si-OH) and release butylamine.[12][13] This reactivity is fundamental to its application as an adhesion promoter, where the in-situ generated silanols can condense with hydroxyl groups on inorganic surfaces.
Hydrolysis Mechanism:
Thermal Decomposition
The thermal stability of aminosilanes is influenced by the substituents on both the silicon and nitrogen atoms. Methyl-substituted silanetriamines generally exhibit lower thermal stability compared to their phenyl-substituted counterparts.[3] The decomposition of this compound at elevated temperatures can proceed through various pathways, including the elimination of amine and the formation of silicon-nitrogen networks, which is a key aspect of its use as a precursor for silicon nitride.[14]
Applications in Research and Industry
The unique reactivity of this compound and its analogs underpins their use in a variety of applications.
Adhesion Promoters and Coupling Agents
Aminosilanes are widely used to improve the adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives.[1][2] The mechanism involves the hydrolysis of the Si-N bonds to form silanols, which then condense with hydroxyl groups on the inorganic surface (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds. The amino groups at the other end of the molecule can then interact or react with the polymer matrix, forming a durable bridge across the interface.[15][16]
Precursors for Silicon-Based Materials
Tris(amino)silanes are valuable single-source precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (SiNₓ) and silicon carbonitride (SiCN) thin films.[17][18] These materials are critical in the microelectronics industry for applications such as gate dielectrics, passivation layers, and diffusion barriers. The choice of the precursor, including the nature of the alkyl groups on the nitrogen, can significantly influence the deposition temperature, growth rate, and properties of the resulting film.[19][20] For instance, carbon-free precursors like trisilylamine are sought after for depositing high-purity SiNₓ films.[19]
Surface Modification
The reactivity of aminosilanes allows for the functionalization of surfaces to alter their properties, such as wettability and chemical reactivity. This is particularly relevant in the fields of biomaterials and chromatography, where the introduction of amino groups can facilitate the immobilization of biomolecules or other target compounds.
Analogs and Structure-Property Relationships
The properties and reactivity of aminosilanes can be tuned by modifying the substituents on the silicon and nitrogen atoms.
| Analog Type | Substituent Effect | Impact on Properties |
| Aryl vs. Alkyl on Si | Phenyl group instead of methyl | Increased thermal stability.[3] |
| Steric Hindrance on N | Bulky alkyl groups (e.g., tert-butyl) | Can influence the rate of hydrolysis and condensation. |
| Number of Amino Groups | Di- vs. Tri-aminosilanes | Affects the cross-linking density and film properties in deposition applications. |
| Alkyl Chain Length in Amino Group | Longer alkyl chains | Can impact hydrolytic stability.[12] |
For example, tris(dimethylamino)silane is another common aminosilane precursor used in SiNₓ deposition. Comparing its properties with this compound highlights the influence of the different alkyl groups on vapor pressure, reactivity, and carbon incorporation in the deposited films.
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is flammable and should be stored away from sources of ignition.[4] Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The primary hazard associated with its precursor, methyltrichlorosilane, is its violent reaction with water, producing corrosive HCl gas.[9]
Conclusion
This compound and its analogs are a versatile class of organosilicon compounds with a rich chemistry centered around the reactive Si-N bond. Their ability to act as molecular bridges between organic and inorganic materials makes them indispensable in a wide range of applications, from advanced composites and coatings to the fabrication of microelectronic devices. A thorough understanding of their synthesis, reactivity, and structure-property relationships is crucial for the continued development of new materials and technologies.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided in the final document.
Sources
- 1. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 2. silicorex.com [silicorex.com]
- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16411-33-9 [amp.chemicalbook.com]
- 8. dakenchem.com [dakenchem.com]
- 9. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 16. server.ccl.net [server.ccl.net]
- 17. Silicon Nitride Precursors - Gelest [technical.gelest.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. avsconferences.org [avsconferences.org]
- 20. researchgate.net [researchgate.net]
Silylamines in Catalysis: A Technical Guide to Unlocking Novel Reactivities
Abstract
Silylamine compounds, characterized by a silicon-nitrogen bond, have emerged from the realm of protecting group chemistry to become a versatile and powerful class of molecules in modern catalysis. Their unique electronic and steric properties, coupled with the labile nature of the Si-N bond, offer a distinct advantage in the design and application of catalytic systems. This technical guide provides an in-depth exploration of the diverse applications of silylamine compounds in catalysis, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms, and practical implementation in key organic transformations. We will delve into their roles as ligands, catalysts, and reactive intermediates in cross-coupling reactions, asymmetric synthesis, and polymerization, providing detailed protocols and mechanistic insights to empower the reader to leverage these remarkable compounds in their own research endeavors.
The Silylamine Advantage: Properties and Synthetic Rationale
The utility of silylamines in catalysis stems from a combination of tunable steric bulk, electronic effects, and the inherent reactivity of the Si-N bond. The introduction of a silyl group to an amine modulates its nucleophilicity and basicity, while the size of the silyl substituents can be tailored to create specific steric environments around a metal center. Furthermore, the Si-N bond is susceptible to facile cleavage, a property that is ingeniously exploited for in-situ catalyst generation or product release.[1][2]
The synthesis of silylamines is typically straightforward, with several common methods available to the synthetic chemist.
General Synthesis of Silylamines
A prevalent method for the synthesis of N-silylamines involves the reaction of an amine with a halosilane in the presence of a base to neutralize the resulting hydrohalic acid.
Caption: General workflow for the synthesis of N-silylamines.
Experimental Protocol: Synthesis of N-phenyl-N-(trimethylsilyl)aniline
-
To a stirred solution of aniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous diethyl ether at 0 °C, add trimethylsilyl chloride (1.1 equiv.) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N-phenyl-N-(trimethylsilyl)aniline as a colorless oil.
Silylamines in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. Silylamines have found a crucial niche in these transformations, particularly in C-N bond formation (Buchwald-Hartwig amination), where they can act as amine surrogates. The use of N-silylamines can circumvent issues such as the formation of carbamic acids when using supercritical carbon dioxide as a solvent, and can also influence the selectivity of the reaction.[1]
Mechanistic Rationale
In a typical Buchwald-Hartwig amination cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then reacts with the amine (or its deprotonated form) in a ligand substitution step, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. When using an N-silylamine, the Si-N bond is cleaved during the catalytic cycle, often facilitated by a base or a fluoride source, to generate the active aminating agent.
Caption: Simplified catalytic cycle for Pd-catalyzed amination using an N-silylamine.
Data Summary: Palladium-Catalyzed Amination with Silylamines
| Entry | Aryl Halide | Silylamine | Catalyst System | Base | Yield (%) | Reference |
| 1 | 4-Bromotoluene | N-(trimethylsilyl)aniline | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | 95 | [1] |
| 2 | 4-Chlorobenzonitrile | N-(trimethylsilyl)diphenylamine | Pd(OAc)₂ / SPhos | K₃PO₄ | 88 | [3] |
| 3 | 1-Bromo-3,5-dimethylbenzene | N-(tert-butyldimethylsilyl)morpholine | [Pd(allyl)Cl]₂ / RuPhos | NaOtBu | 92 | [4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of N-phenyl-4-methylaniline
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.), X-Phos (0.02 equiv.), and Cs₂CO₃ (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromotoluene (1.0 equiv.), N-(trimethylsilyl)aniline (1.2 equiv.), and anhydrous toluene.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenyl-4-methylaniline.
Asymmetric Catalysis Enabled by Chiral Silylamine Ligands
The development of chiral ligands is paramount to the field of asymmetric catalysis. Chiral silylamines, particularly those derived from C₂-symmetric backbones like 1,2-diaminocyclohexane, have proven to be effective ligands in a variety of enantioselective transformations, including reductions and additions to carbonyls.
Synthesis of a Chiral Silylamine Ligand
The synthesis of chiral N,N'-bis(trimethylsilyl)-1,2-diaminocyclohexane provides a versatile ligand for asymmetric catalysis.
Experimental Protocol: Synthesis of (1R,2R)-N,N'-bis(trimethylsilyl)-1,2-diaminocyclohexane
-
To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add triethylamine (2.5 equiv.).
-
Slowly add trimethylsilyl chloride (2.2 equiv.) to the stirred solution under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford the desired chiral silylamine ligand.
Application in Asymmetric Reduction of Ketones
Chiral silylamine-derived ligands can be used in conjunction with reducing agents like borane to achieve enantioselective reduction of prochiral ketones.[5][6]
Caption: Workflow for the asymmetric reduction of a ketone using a chiral silylamine ligand.
Experimental Protocol: Asymmetric Reduction of Acetophenone
-
In a flame-dried flask under argon, dissolve the chiral silylamine ligand (0.1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of acetophenone (1.0 equiv.) in anhydrous THF to the catalyst mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC analysis.
Silylamines in Polymerization Catalysis
The versatility of silylamine compounds extends to the realm of polymer synthesis, where they can function as initiators or as ligands for polymerization catalysts.
Ring-Opening Polymerization of Lactones
Lithium silylamides, readily prepared from silylamines and organolithium reagents, can act as efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to biodegradable polyesters.[7]
Mechanism Snapshot: Silylamide-Initiated ROP
The silylamide anion acts as a nucleophile, attacking the carbonyl group of the lactone monomer to initiate polymerization. The propagation proceeds via the alkoxide end of the growing polymer chain.
Silylamido-Supported Catalysts for Olefin Polymerization
Silylamido ligands can be used to support transition metal catalysts, such as those used in Ziegler-Natta polymerization of olefins. These ligands can influence the activity, stability, and stereoselectivity of the catalyst. While specific examples of silylamido-supported Ziegler-Natta catalysts are an active area of research, the principle involves the coordination of the silylamido ligand to the metal center, thereby modifying its electronic and steric properties.[8][9]
N-Heterocyclic Silylenes (NHSis) in Catalysis
N-Heterocyclic silylenes (NHSis), the silicon analogues of N-heterocyclic carbenes (NHCs), are an emerging class of ligands and catalysts. Their unique electronic structure, featuring a lone pair on the silicon atom, makes them excellent σ-donors and enables them to catalyze a range of transformations, including the hydrosilylation of carbonyl compounds.[10][11]
Hydrosilylation of Ketones
NHSis can catalyze the addition of silanes to ketones to produce silyl ethers, which can be subsequently hydrolyzed to the corresponding secondary alcohols.
Sources
- 1. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 5. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Sci-Hub. N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds / Organic Letters, 2017 [sci-hub.sg]
- 11. CO 2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07116F [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: The Versatility of N,N',N''-Tributyl-1-methylsilanetriamine as a Tridentate Ligand in Organometallic Chemistry
Foreword: Unveiling the Potential of a Unique Ligand
In the dynamic field of organometallic chemistry, the design and synthesis of novel ligands are paramount to unlocking new catalytic activities and stabilizing unique metallic species. N,N',N''-Tributyl-1-methylsilanetriamine, hereafter referred to as TBTMSA, emerges as a compelling ligand candidate. Its structure, featuring three coordinating butylamino groups tethered to a central methylsilyl backbone, presents a unique combination of steric bulk and electronic properties. This guide provides a comprehensive overview of TBTMSA, from its fundamental properties and synthesis to detailed protocols for its use in the formation of organometallic complexes and its potential applications in catalysis. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for exploring the rich coordination chemistry of this versatile silanetriamine.
Section 1: Core Characteristics and Handling of TBTMSA
TBTMSA is a versatile organosilicon compound valued for its role as a nitrogen donor ligand in coordination chemistry.[1][2] Its molecular structure consists of a central silicon atom bonded to a methyl group and three N-butylamino groups. This arrangement allows it to act as a tridentate ligand, forming stable complexes with a variety of metal ions.[2][3] Understanding its physical and chemical properties is crucial for its effective use and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16411-33-9 | [4][5] |
| Molecular Formula | C₁₃H₃₃N₃Si | [1][4] |
| Molecular Weight | 259.51 g/mol | [1][5] |
| Physical Form | Liquid | |
| Boiling Point | 98-100 °C @ 3 Torr | [4] |
| Density | 0.849 - 0.8586 g/cm³ at 20 °C | [4][6] |
| Solubility | Soluble in common organic solvents | [1] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | |
Safety and Handling: this compound is classified as a flammable liquid.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water (hydrolysis of Si-N bonds), it must be handled under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[3]
Section 2: Synthesis and Characterization of TBTMSA Ligand
The synthesis of TBTMSA is typically achieved through the aminolysis of a suitable halosilane precursor. The following protocol details a standard laboratory procedure for its preparation from commercially available starting materials. The causality behind this choice is the high reactivity of the Si-Cl bond towards nucleophilic substitution by amines.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize TBTMSA via the reaction of methyltrichlorosilane with n-butylamine.[7]
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
n-Butylamine (CH₃(CH₂)₃NH₂)
-
Anhydrous triethylamine (Et₃N) (for scavenging HCl)
-
Anhydrous diethyl ether or toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and a nitrogen inlet. Ensure the entire system is under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve n-butylamine (3.1 equivalents) and anhydrous triethylamine (3.1 equivalents) in 200 mL of anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath. The use of an excess of amine and a non-nucleophilic base like triethylamine is crucial to drive the reaction to completion and neutralize the HCl byproduct, preventing protonation of the desired product.
-
Slow Addition: Prepare a solution of methyltrichlorosilane (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the silane solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C. This slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 4-6 hours to ensure complete substitution.
-
Workup: Cool the mixture to room temperature. A white precipitate of triethylammonium chloride (Et₃N·HCl) will have formed. Filter the mixture under an inert atmosphere using a cannula or a Schlenk filter to remove the salt.
-
Purification: Wash the precipitate with two 25 mL portions of anhydrous diethyl ether to recover any trapped product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation (e.g., 98-100 °C @ 3 Torr) to yield pure this compound as a clear liquid.[4]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methyl group on silicon and the butyl groups on nitrogen.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
FT-IR: Look for the absence of N-H stretching from the starting amine and the presence of Si-N stretching bands.
-
Mass Spectrometry: Confirm the molecular weight of 259.51 g/mol .[1]
-
Section 3: Application in Organometallic Synthesis
The three nitrogen donor atoms of TBTMSA make it an excellent candidate for forming stable coordination complexes.[2] The butyl groups provide significant steric hindrance, which can be leveraged to stabilize low-coordinate metal centers or to influence the catalytic activity of the resulting complex.
Protocol 3.1: Synthesis of a Representative (TBTMSA)NiCl₂ Complex
Objective: To synthesize a representative nickel(II) complex using TBTMSA as a tridentate ligand. Nickel is chosen for its diverse catalytic applications.
Materials:
-
This compound (TBTMSA)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous Nickel(II) chloride
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Anhydrous pentane or hexane
-
Standard Schlenk line and glassware
Step-by-Step Methodology:
-
Precursor Preparation: If using NiCl₂·6H₂O, it must be dehydrated first by heating under vacuum. For this protocol, we will assume the use of anhydrous NiCl₂.
-
Reaction Setup: In a nitrogen-filled glovebox or a Schlenk flask, suspend anhydrous NiCl₂ (1.0 equivalent) in 50 mL of anhydrous THF. Stir the suspension to ensure it is well-dispersed. The choice of an aprotic but coordinating solvent like THF helps to solubilize the metal salt.
-
Ligand Addition: In a separate flask, dissolve TBTMSA (1.0 equivalent) in 20 mL of anhydrous THF. Add the TBTMSA solution dropwise to the stirring suspension of NiCl₂ at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change is typically observed as the ligand coordinates to the metal center, and the heterogeneous mixture may become homogeneous.
-
Isolation: Reduce the volume of the solvent in vacuo to about 10 mL. Add 50 mL of anhydrous pentane to precipitate the product. Pentane is used as an anti-solvent because the polar complex is insoluble in it, while any unreacted starting materials may remain in solution.
-
Purification: Collect the solid product by filtration under an inert atmosphere. Wash the solid with several portions of cold pentane to remove any soluble impurities. Dry the product under high vacuum.
-
Characterization:
-
Elemental Analysis (C, H, N): To confirm the empirical formula of the complex.
-
FT-IR: Compare the spectrum to that of the free ligand. A shift in the Si-N or N-H (if present from partial hydrolysis) bands can indicate coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions of the nickel center and confirm its coordination environment.
-
Magnetic Susceptibility: To determine the magnetic moment of the Ni(II) center, which can help elucidate its geometry (e.g., octahedral vs. square planar).
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown (e.g., by slow diffusion of an anti-solvent like pentane into a concentrated THF solution of the complex), this will provide definitive structural confirmation.[8]
-
Section 4: Application Note - Potential in Homogeneous Catalysis
Organometallic complexes are cornerstones of homogeneous catalysis.[9] The unique steric and electronic environment provided by the TBTMSA ligand can be exploited to develop novel catalysts. The bulky butyl groups can create a specific coordination pocket around the metal, influencing substrate selectivity, while the electron-donating amino groups can modulate the reactivity of the metal center.
Hypothetical Application: Catalytic Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene), is a powerful reaction for producing organosilicon compounds. Ruthenium silylene complexes, for example, have been shown to be active in this type of catalysis.[10] A TBTMSA-metal complex could potentially catalyze this transformation.
The proposed catalytic cycle would involve several key organometallic steps:
-
Oxidative Addition: The catalyst, a (TBTMSA)Mⁿ complex, reacts with the hydrosilane (R₃SiH), breaking the Si-H bond and forming a metal-hydride-silyl intermediate, (TBTMSA)Mⁿ⁺²(H)(SiR₃).
-
Alkene Coordination: The alkene substrate coordinates to the metal center.
-
Migratory Insertion: The alkene inserts into either the M-H or M-Si bond. Insertion into the M-H bond is more common and would form a metal-alkyl intermediate.
-
Reductive Elimination: The alkyl and silyl groups couple and are eliminated from the metal center, forming the final product and regenerating the active (TBTMSA)Mⁿ catalyst.
This proposed cycle provides a logical framework for researchers to investigate the catalytic potential of newly synthesized TBTMSA complexes. Screening different metals (e.g., Ni, Pd, Pt, Rh, Ru) and reaction conditions would be the next logical step in developing a functional catalytic system.
Section 5: Summary and Future Outlook
This compound (TBTMSA) is a ligand with significant, yet largely untapped, potential in organometallic chemistry. Its straightforward synthesis and versatile coordination properties make it an attractive target for further study. This guide has provided a foundational set of protocols for its synthesis, its incorporation into a representative metal complex, and a forward-looking perspective on its catalytic applications.
Future research should focus on synthesizing a broader range of TBTMSA-metal complexes, including those with early transition metals, lanthanides, and main group elements.[11] A thorough investigation of their reactivity and a systematic screening of their efficacy in various catalytic transformations, such as polymerization, cross-coupling reactions, and small molecule activation, will undoubtedly reveal the full potential of this intriguing ligand system.
References
- Vertex AI Search. (2025).
- Daken Chem. (n.d.). This compound | Electronic Chemicals.
- Benchchem. (n.d.). Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- Echemi. (n.d.). N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9.
- Guidechem. (n.d.). This compound 16411-33-9.
- BOC Sciences. (n.d.). CAS 16411-33-9 this compound.
- Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
- Alfa Chemistry. (n.d.). CAS 55147-59-6 1,1,1-Trimethyl-N-(Trimethylsilyl)-Silanamine, Lead(2+) Salt (21).
- Dalton Transactions. (2024).
- PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-.
- ChemicalBook. (n.d.). This compound (16411-33-9).
- Sigma-Aldrich. (n.d.). This compound | 16411-33-9.
- Hayes, P. G., Waterman, R., & Tilley, T. D. (n.d.). Synthetic Development and Chemical Reactivity of Transition-Metal Silylene Complexes. University of California, Berkeley.
- ResearchGate. (2024).
- Evans, M. (2019, August 9). 10.04 General Reactivity of Organometallics [Video]. YouTube.
- Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube.
- Sigma-Aldrich. (n.d.). This compound | 16411-33-9.
- IndiaMART. (n.d.).
- Taylor & Francis Online. (2021). Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide: their in-vitro screening studies for antitubercular activity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound at Best Price in Shanghai - ID: 1356716 [exportersindia.com]
- 7. This compound | 16411-33-9 [m.chemicalbook.com]
- 8. uomphysics.net [uomphysics.net]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. people.uleth.ca [people.uleth.ca]
- 11. Alpha-metalated N,N-dimethylbenzylamine rare-earth metal complexes and their catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Metal Complexes with N,N',N''-Tributyl-1-methylsilanetriamine
Abstract
This document provides a comprehensive guide for researchers, chemists, and material scientists on the synthesis and utilization of N,N',N''-Tributyl-1-methylsilanetriamine as a versatile ligand for the formation of novel metal complexes. Detailed, step-by-step protocols for the synthesis of the ligand and its subsequent use in the preparation of metal complexes are presented. The underlying chemical principles, safety precautions, and characterization techniques are thoroughly discussed to ensure reproducible and reliable results. This guide is intended to facilitate the exploration of the coordination chemistry of this tripodal nitrogen donor ligand and accelerate the development of new catalysts, materials, and therapeutic agents.
Introduction: The Chemical Versatility of this compound
This compound, also known as tris(butylamino)methylsilane, is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three n-butylamino groups.[1][2][3] Its molecular structure, characterized by a tripodal arrangement of nitrogen donor atoms, makes it an excellent candidate for use as a ligand in coordination chemistry.[3] The three secondary amine functionalities can coordinate to a metal center, forming stable chelate structures. The steric bulk of the n-butyl groups can be strategically employed to influence the coordination number and geometry of the resulting metal complex, potentially leading to the isolation of unique and reactive species.
The Si-N bonds in tris(amino)silanes are known to be reactive, and the N-H protons can be removed to generate silylamide anions, further expanding the coordination possibilities.[4] This dual reactivity allows for the synthesis of both neutral adducts and charged silylamide complexes, making this compound a versatile building block in inorganic and organometallic synthesis.
These application notes will first detail a reliable method for the synthesis of the this compound ligand, followed by two distinct protocols for the synthesis of its metal complexes: one involving the direct reaction of the neutral ligand and another proceeding through a deprotonated silylamide intermediate.
Synthesis of the Ligand: this compound
The synthesis of this compound is achieved through the reaction of methyltrichlorosilane with an excess of n-butylamine.[2] The amine serves both as a nucleophile to displace the chloride ions and as a base to neutralize the hydrochloric acid byproduct.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Methyltrichlorosilane (CH₃SiCl₃) | ≥99% purity |
| n-Butylamine (CH₃(CH₂)₃NH₂) | ≥99% purity |
| Anhydrous Diethyl Ether (Et₂O) | ACS grade, dried over sodium/benzophenone |
| Schlenk Flasks | Various sizes (e.g., 250 mL, 500 mL) |
| Dropping Funnel | Pressure-equalizing |
| Magnetic Stirrer and Stir Bars | |
| Condenser | |
| Inert Gas System | Argon or Nitrogen |
| Filtration Cannula | |
| Rotary Evaporator | |
| Vacuum Distillation Apparatus |
Experimental Protocol
Safety Note: Methyltrichlorosilane is a corrosive and moisture-sensitive liquid that reacts violently with water to produce HCl gas.[5][6] n-Butylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere using standard Schlenk techniques. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.
-
Reaction Setup: Assemble a 500 mL three-necked Schlenk flask equipped with a magnetic stir bar, a condenser connected to an inert gas line, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.
-
Reagent Charging: In a separate Schlenk flask, dissolve 120 g (1.64 mol) of n-butylamine in 200 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction Initiation: To the 500 mL reaction flask, add 24.7 g (0.165 mol) of methyltrichlorosilane dissolved in 100 mL of anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.
-
Slow Addition: While stirring vigorously, add the n-butylamine solution dropwise from the dropping funnel to the methyltrichlorosilane solution over a period of 2-3 hours. A white precipitate of n-butylammonium chloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours to ensure the reaction goes to completion.
-
Isolation of the Product:
-
Filter the reaction mixture under an inert atmosphere using a filtration cannula to remove the n-butylammonium chloride precipitate.
-
Wash the precipitate with two 50 mL portions of anhydrous diethyl ether and combine the filtrates.
-
Remove the diethyl ether from the combined filtrate using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Characterization
-
Boiling Point: 98-100 °C at 3 Torr.[2]
-
¹H NMR (CDCl₃): Resonances corresponding to the methyl group on silicon, the butyl chains (α-CH₂, β-CH₂, γ-CH₂, and terminal CH₃), and the N-H protons.
-
¹³C NMR (CDCl₃): Signals for the methyl group on silicon and the four distinct carbon atoms of the butyl chains.
-
FT-IR (neat): Characteristic N-H stretching vibrations in the range of 3300-3400 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and Si-N stretching bands.
Synthesis of Metal Complexes
Two primary strategies for the synthesis of metal complexes using this compound are presented below. The choice of method will depend on the desired coordination mode and the nature of the metal precursor.
Protocol A: Direct Reaction with Metal Halides (Neutral Ligand Coordination)
This protocol describes the direct reaction of the neutral this compound ligand with a metal halide. In this case, the ligand acts as a neutral, tripodal donor, and the amine protons remain intact.
Caption: Workflow for the direct synthesis of metal complexes.
| Reagent/Equipment | Specifications |
| This compound | As synthesized in Section 2 |
| Metal Halide (e.g., TiCl₄, ZrCl₄, FeCl₃) | Anhydrous |
| Anhydrous Toluene or THF | ACS grade, dried |
| Schlenk Flasks and Cannula | |
| Magnetic Stirrer | |
| Inert Gas System | Argon or Nitrogen |
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a magnetic stir bar and the desired metal halide (e.g., 1.0 mmol).
-
Dissolution: Add 20 mL of anhydrous toluene to the flask and stir to dissolve or suspend the metal halide.
-
Ligand Addition: In a separate flask, dissolve this compound (1.0 mmol) in 10 mL of anhydrous toluene. Slowly add this solution to the stirring suspension of the metal halide at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A color change or precipitation may be observed.
-
Isolation:
-
If a precipitate forms, collect it by filtration, wash with anhydrous toluene, and dry under vacuum.
-
If the product is soluble, remove the solvent under vacuum. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Protocol B: Synthesis via a Lithium Silylamide Intermediate
This protocol involves the deprotonation of the N-H bonds of the ligand to form a lithium silylamide, which is then reacted with a metal halide. This method typically leads to the formation of complexes where the silylamide acts as an anionic ligand.
Sources
Application Notes and Protocols for N,N',N''-Tributyl-1-methylsilanetriamine as a Precursor for Silicon Nitride Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Precursor for Advanced Silicon Nitride Films
Silicon nitride (SiNₓ) thin films are a cornerstone of modern microelectronics and materials science, prized for their exceptional properties including high hardness, chemical inertness, and excellent dielectric strength.[1] The choice of precursor is critical in defining the deposition process and the ultimate quality of the SiNₓ film. This guide focuses on N,N',N''-Tributyl-1-methylsilanetriamine (TBMSi), an aminosilane precursor emerging as a promising candidate for the deposition of high-quality silicon nitride films, particularly at lower temperatures.
Aminosilane precursors, as a class, offer distinct advantages over traditional silicon sources like silane (SiH₄) and chlorosilanes.[2] They are generally less hazardous, being non-pyrophoric, and their chemical structure can be tailored to optimize deposition characteristics. TBMSi, with its three butylamino groups attached to a central silicon atom, provides a favorable combination of volatility, reactivity, and a built-in nitrogen source, making it suitable for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. This document provides a comprehensive overview of TBMSi, including its properties, and detailed, adaptable protocols for its use in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride thin films.
Physicochemical Properties of this compound
A thorough understanding of the precursor's physical and chemical properties is paramount for successful and safe deposition process design. The following table summarizes the key properties of TBMSi.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₃₃N₃Si | [3] |
| Molecular Weight | 259.51 g/mol | [3] |
| CAS Number | 16411-33-9 | [3] |
| Appearance | Colorless to light yellow liquid | General knowledge |
| Boiling Point | 286.6 °C at 760 mmHg98-100 °C at 3 Torr | [4][5] |
| Density | ~0.85 g/cm³ | [4] |
| Refractive Index | ~1.448 | [6] |
| Vapor Pressure | 1.8 Pa at 20 °C | [5] |
| Safety Hazards | Highly flammable, harmful if swallowed, causes severe skin burns and eye damage | [3][7] |
Deposition of Silicon Nitride Thin Films using TBMSi
The following sections provide detailed, generalized protocols for the deposition of SiNₓ thin films using TBMSi via PECVD and PEALD. It is important to note that these protocols are intended as a starting point, and optimization of the process parameters will be necessary to achieve the desired film properties for a specific application.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol
PECVD is a versatile technique that utilizes a plasma to energize the precursor gases, enabling film deposition at lower temperatures than conventional CVD.[8] The use of an aminosilane like TBMSi in a PECVD process can lead to the formation of high-density, etch-resistant silicon nitride films.[2]
Experimental Rationale:
The PECVD process for SiNₓ from TBMSi involves the continuous flow of the precursor and a nitrogen-containing co-reactant (e.g., ammonia or nitrogen) into a reaction chamber where a plasma is sustained. The plasma fragments the precursor and co-reactant molecules into reactive species, which then adsorb onto the substrate surface and react to form the silicon nitride film. The substrate temperature provides the necessary thermal energy for surface diffusion and bond formation, leading to a dense and stable film. The ratio of the precursor to the co-reactant, the plasma power, and the deposition temperature are critical parameters that control the film's stoichiometry, density, and hydrogen content.[9]
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.
-
Load the substrate into the PECVD reaction chamber.
-
-
Chamber Purge and Leak Check:
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr to minimize background contamination.
-
Perform a leak check to ensure the integrity of the chamber seals.
-
-
Precursor Delivery Setup:
-
Heat the TBMSi precursor bubbler to a temperature that provides a suitable vapor pressure for stable delivery (e.g., 60-80 °C). The vapor pressure of TBMSi is 1.8 Pa at 20 °C, so heating is necessary for sufficient mass flow.[5]
-
Use a carrier gas (e.g., Argon or Nitrogen) to transport the TBMSi vapor to the reaction chamber.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 300-450 °C). Lower temperatures are generally favored to reduce thermal budgets in device fabrication.
-
Introduce the co-reactant gas (e.g., NH₃ or N₂) into the chamber at a specific flow rate (e.g., 50-200 sccm).
-
Introduce the TBMSi precursor vapor into the chamber using the carrier gas at a controlled flow rate (e.g., 10-50 sccm of the carrier gas through the bubbler).
-
Stabilize the chamber pressure to the desired setpoint (e.g., 0.5-2 Torr).
-
Ignite the plasma by applying RF power (e.g., 50-200 W) to the showerhead electrode.
-
Deposit the SiNₓ film for the desired duration to achieve the target thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of the precursor and co-reactant gases.
-
Cool the substrate under a vacuum or in an inert gas ambient.
-
Vent the chamber and unload the substrate.
-
Expected Film Properties:
The properties of the deposited SiNₓ films are highly dependent on the deposition parameters. By adjusting the gas flow ratios, pressure, temperature, and plasma power, the film's refractive index (typically 1.8-2.0 for SiNₓ), density, and stress can be tuned. Films deposited from aminosilane precursors can exhibit low hydrogen content and good resistance to wet etching.[2]
Plasma-Enhanced Atomic Layer Deposition (PEALD) Protocol
PEALD is a thin film deposition technique that offers atomic-level control over film thickness and excellent conformality, making it ideal for advanced semiconductor device fabrication.[10] The use of TBMSi in a PEALD process can enable the growth of high-quality, uniform, and conformal SiNₓ films at low temperatures.
Experimental Rationale:
A PEALD cycle for SiNₓ deposition from TBMSi consists of four sequential steps:
-
TBMSi Pulse: The TBMSi precursor is introduced into the reaction chamber and chemisorbs onto the substrate surface in a self-limiting manner.
-
Purge 1: Excess precursor and any gaseous byproducts are removed from the chamber.
-
Plasma Pulse: A plasma of a nitrogen-containing gas (e.g., N₂ or NH₃) is introduced to react with the chemisorbed precursor layer, forming a monolayer of SiNₓ.
-
Purge 2: Gaseous reaction byproducts are removed from the chamber.
This cycle is repeated to grow the film to the desired thickness. The self-limiting nature of the surface reactions ensures uniform and conformal film growth.[10]
Step-by-Step Protocol:
-
Substrate Preparation and Chamber Setup:
-
Follow steps 1-3 from the PECVD protocol.
-
-
Deposition Cycle:
-
Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).
-
Step 1: TBMSi Pulse: Introduce a pulse of TBMSi vapor into the chamber for a specific duration (e.g., 0.1-1.0 seconds).
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) for a set time (e.g., 2-5 seconds) to remove unreacted precursor and byproducts.
-
Step 3: Plasma Pulse: Introduce the nitrogen-containing plasma (e.g., N₂ or NH₃ plasma) for a specific duration (e.g., 1-5 seconds). The plasma power can range from 100-300 W.
-
Step 4: Purge 2: Purge the chamber with an inert gas for a set time (e.g., 2-5 seconds) to remove reaction byproducts.
-
Repeat this four-step cycle until the desired film thickness is achieved.
-
-
Post-Deposition:
-
Follow steps 5 from the PECVD protocol.
-
Expected Film Properties:
PEALD-grown SiNₓ films are known for their excellent conformality, even on high-aspect-ratio structures. The film properties, such as density and refractive index, can be controlled by the choice of plasma gas and deposition temperature. Films grown from aminosilane precursors in PEALD processes can achieve high density and low wet etch rates, comparable to films deposited at much higher temperatures by other methods.[2][11]
Underlying Chemistry: From Precursor to Film
The transformation of TBMSi into a solid SiNₓ film involves a series of complex chemical reactions. While the precise thermal decomposition mechanism of TBMSi has not been extensively studied, the general principles of aminosilane chemistry in deposition processes can be applied.
During deposition, the Si-N bonds in the TBMSi molecule are cleaved, and the butylamino ligands are removed. In a plasma-enhanced process, the high-energy electrons and reactive species in the plasma facilitate this bond breaking. The silicon and nitrogen atoms then react on the substrate surface to form the SiNₓ network. The butyl groups are ideally removed as volatile byproducts. However, incomplete removal can lead to carbon incorporation in the film, which can be minimized by optimizing the process conditions, such as increasing the plasma power or the ratio of the nitrogen co-reactant.[12]
Safety and Handling
This compound is a flammable and corrosive chemical that can cause severe skin and eye damage.[3][7] It is also harmful if swallowed. Therefore, it is imperative to handle this precursor with appropriate safety precautions in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. The precursor should be stored in a cool, dry, and inert atmosphere, away from sources of ignition.
Conclusion
This compound holds significant potential as a precursor for the deposition of high-quality silicon nitride thin films. Its chemical and physical properties make it suitable for both PECVD and PEALD processes, offering the possibility of low-temperature deposition, which is crucial for many modern applications. The protocols provided in this guide serve as a robust starting point for researchers and scientists. Through careful optimization of the deposition parameters, TBMSi can be effectively utilized to fabricate SiNₓ films with tailored properties for a wide range of applications in microelectronics, optics, and protective coatings.
References
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19867.
-
MDPI. (2018). Material Structure and Mechanical Properties of Silicon Nitride and Silicon Oxynitride Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition. Retrieved from [Link]
-
Gelest. (2017). Review—Silicon Nitride and Silicon Nitride-Rich Thin Film Technologies: Trends in Deposition Techniques and Related Applications. Retrieved from [Link]
- Bosch, R. H. E. C., et al. (2016). Atomic layer deposition of silicon nitride from bis(tertiary-butyl-amino)silane and N2 plasma studied by in situ gas phase and surface infrared spectroscopy.
- Kim, J. Y., et al. (2020). High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor.
- Liu, X., et al. (2016). A Brief Review of Plasma Enhanced Atomic Layer Deposition of Si3N4. Applied Science and Convergence Technology, 25(6), 123-128.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19867.
- Liu, X., et al. (2016). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks.
- King, S. W. (2011). Plasma enhanced atomic layer deposition of SiN. Journal of Vacuum Science & Technology A, 29(4), 041501.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19867.
- Chen, H., et al. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. The Journal of Physical Chemistry A, 125(39), 8635–8647.
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved from [Link]
- Koutsokeras, L. E., et al. (2013). Reactions in silicon–nitrogen plasma. RSC Advances, 3(48), 25769-25777.
- King, S. W., et al. (2011). Plasma enhanced atomic layer deposition of SiN. Journal of Vacuum Science & Technology A, 29(4), 041501.
- Google Patents. (n.d.). Preparation of metal silicon nitride films via cyclic deposition.
-
Gelest. (2017). Review—Silicon Nitride and Silicon Nitride-Rich Thin Film Technologies: Trends in Deposition Techniques and Related Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of N content in a-SiN x on film density. LPCVD and PECVD results from Taylor Ref. 7 are also shown for comparison. Retrieved from [Link]
- Wang, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(24), 16559-16570.
-
Shanghai Macklin Biochemical Co. Ltd. (n.d.). This compound. Retrieved from [Link]
- Bulou, S., et al. (1996). Structural properties of N-rich a-Si - N:H films with a low electron-trapping rate. Journal of Physics D: Applied Physics, 29(1), 154.
-
ResearchGate. (n.d.). Characterization of Silicon Carbo-Nitride Thin Films. Retrieved from [Link]
- Google Patents. (n.d.). The trimethylsilyl amine and three-dimethylamino silane ylamine compounds that amine replaces.
-
ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]
-
CORA. (2014). Title Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of high conformalty Ti-Six-N films using (CH3)3CCl and SiH4; density functional theory simulation and film characterization. Retrieved from [Link]
-
TomoSemi. (n.d.). Si3N4 Thin Film. Retrieved from [Link]
-
DSpace. (n.d.). 4 Silicon-nitride films. Retrieved from [Link]
Sources
- 1. matsc.ktu.lt [matsc.ktu.lt]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. mdpi.com [mdpi.com]
- 10. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 11. Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.tue.nl [research.tue.nl]
Application Notes & Protocols: The Role of N,N',N''-Tributyl-1-methylsilanetriamine in Advanced Polymerization Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the potential applications of N,N',N''-Tributyl-1-methylsilanetriamine (TBTMSA) in the field of polymer chemistry. While specific, published protocols detailing its use in polymerization are not widely available, its molecular architecture—featuring a central silicon atom bonded to a methyl group and three reactive butylamino groups—suggests several compelling applications. This document extrapolates from the known chemistry of aminosilanes and silazanes to propose TBTMSA's utility as an organocatalyst, a precursor for silicon-nitrogen polymers, and a crosslinking agent. We present its fundamental physicochemical properties, discuss the mechanistic rationale for its use, and provide detailed, exemplary protocols for researchers in polymer science and materials development.
Introduction and Reactivity Profile
This compound (CAS: 16411-33-9) is an organosilicon compound whose utility in materials science is beginning to be explored.[1][2] It is characterized by three labile silicon-nitrogen (Si-N) bonds, which are the primary locus of its chemical reactivity.[3][4] These bonds are susceptible to hydrolysis and can participate in transamination reactions, making TBTMSA a versatile precursor and reactant.[4] Its structure suggests it can act as a nitrogen donor ligand in coordination chemistry or as a building block for larger, silicon-based materials.[5]
The core value of TBTMSA in polymerization stems from two key features:
-
Basicity of Nitrogen Atoms: The lone pairs on the nitrogen atoms impart Lewis basicity, allowing them to function as catalysts, particularly in reactions like ring-opening polymerization (ROP).
-
Reactivity of the Si-N Bond: The Si-N bond can be cleaved under thermal or catalytic conditions, enabling its use as a precursor for poly(silazane)-type structures through condensation reactions.[6][7]
This guide will focus on leveraging these features to develop novel polymerization strategies.
Physicochemical and Structural Data
A summary of the essential properties of TBTMSA is provided below to inform experimental design.
| Property | Value | Source(s) |
| CAS Number | 16411-33-9 | [][9] |
| Molecular Formula | C₁₃H₃₃N₃Si | [2][] |
| Molecular Weight | 259.51 g/mol | [2][] |
| Physical Form | Liquid | [10] |
| Boiling Point | 98-100 °C @ 3 Torr; ~286.6°C at 760 mmHg | [][11] |
| Density | ~0.85 g/cm³ | [][11] |
| Solubility | Soluble in common organic solvents. | [2] |
| Key Reactive Sites | Three Si-N bonds; three N-H bonds. | [3][4] |
| Storage Conditions | Inert atmosphere, room temperature, protected from moisture. | [10] |
Application I: Organocatalyst for Ring-Opening Polymerization (ROP)
Expert Rationale: The non-nucleophilic, basic nature of aminosilanes makes them attractive candidates for organocatalysis. TBTMSA, with its three amine functionalities, can theoretically activate cyclic ester monomers (e.g., lactones, lactides) or cyclosiloxanes for ring-opening polymerization.[12][13] The proposed mechanism involves the activation of an initiator (typically an alcohol) by the amine, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then initiates the polymerization by attacking the monomer. This approach avoids metal contamination, which is critical for biomedical applications.
Proposed Catalytic Mechanism
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 4. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Silane polymers: Characteristics, Development and Applications-Mingyi [flurosilicone.com]
- 7. Polysilazane - Wikipedia [en.wikipedia.org]
- 9. This compound | 16411-33-9 [m.chemicalbook.com]
- 10. This compound | 16411-33-9 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 13. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for the Safe Handling and Storage of N,N',N''-Tributyl-1-methylsilanetriamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of N,N',N''-Tributyl-1-methylsilanetriamine (CAS No. 16411-33-9). The protocols outlined herein are designed to ensure laboratory safety and maintain the integrity of the compound by addressing its specific chemical properties, including its flammability, corrosivity, and reactivity with moisture.
Introduction: Understanding the Compound
This compound is an organosilicon compound belonging to the silylamine class. Its molecular structure, featuring a central silicon atom bonded to a methyl group and three butylamino groups, makes it a versatile reagent in various chemical syntheses.[1] It is often utilized as a crosslinking agent and an adhesion promoter in the formulation of coatings, sealants, and composites.[1][] The reactivity of the silicon-nitrogen bonds is key to its utility but also dictates the stringent handling and storage requirements necessary to prevent hazardous reactions and degradation. This guide will provide the foundational knowledge and practical steps to work with this compound safely and effectively.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous material, and a thorough understanding of its risks is paramount before any handling.
Primary Hazards:
-
Flammability: The compound is a highly flammable liquid and vapor.[3][4]
-
Corrosivity: It causes severe skin burns and serious eye damage.[3]
-
Toxicity: It is harmful if swallowed.[3]
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to provide additional protection against splashes.
-
Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or rubber. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]
Engineering Controls
-
Fume Hood: A well-ventilated chemical fume hood is essential for all operations involving the transfer or reaction of this compound.
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate vicinity of the work area.[5] Fire safety equipment, including a dry chemical or carbon dioxide fire extinguisher, should also be nearby.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16411-33-9 | [4][6] |
| Molecular Formula | C13H33N3Si | [3][6][7] |
| Molecular Weight | 259.51 g/mol | [3][4] |
| Appearance | Liquid | |
| Boiling Point | 98-100 °C at 3 Torr | [4][6] |
| Density | 0.8586 g/cm³ at 20 °C | [4][6] |
Step-by-Step Handling Protocol
The primary principle underlying the handling of this compound is the strict exclusion of moisture and atmospheric air. The Si-N bond is susceptible to hydrolysis, which can lead to the release of butylamine and the formation of siloxanes.
Preparation and Inert Atmosphere Techniques
-
Work Area Preparation: Ensure the chemical fume hood is clean, free of clutter, and the sash is at the appropriate working height.
-
Inert Gas Setup: Before opening the reagent bottle, set up a source of dry inert gas, such as nitrogen or argon. This will be used to blanket the compound during transfer.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.
Aliquoting and Transfer
The following workflow diagram illustrates the recommended procedure for safely transferring the reagent.
Caption: Workflow for Safe Transfer of this compound.
Storage Protocols
Proper storage is critical to maintain the purity and reactivity of this compound and to ensure safety within the laboratory.
-
Atmosphere: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and carbon dioxide.[6]
-
Temperature: Store at room temperature in a designated area for flammable liquids.[6]
-
Location: Keep in a dark place, away from sources of ignition, heat, and incompatible materials such as acids and oxidizing agents. The storage area should be well-ventilated.
-
Container: The original container should be tightly sealed. If the compound has been transferred to a new container, ensure it is appropriate for storing flammable and moisture-sensitive liquids and is properly labeled.
Spill and Waste Disposal
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, clay, or sand. Collect the absorbed material into a suitable, sealable container for disposal. Do not use water to clean the spill, as this will cause a reaction.
Waste Disposal Protocol
Chemical waste must be handled responsibly to ensure the safety of personnel and the environment.
-
Collection: Collect all waste materials, including empty containers and contaminated absorbents, in a designated, labeled hazardous waste container.
-
Deactivation (for small residual amounts): For cleaning glassware with residual amounts of the silylamine, a controlled hydrolysis can be performed in a fume hood. Slowly add the glassware to a container with a stir bar and a less reactive alcohol, such as isopropanol, to quench the reactive compound. Then, this solution can be further diluted and neutralized.
-
Final Disposal: All chemical waste should be disposed of through a licensed hazardous waste disposal company.[8] Never dispose of this compound down the drain.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding its inherent hazards and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can safely harness its chemical utility. The causality behind these procedures is rooted in the compound's flammability, corrosivity, and high reactivity towards moisture. A commitment to these safety principles is essential for protecting personnel and preserving the integrity of experimental work.
References
-
PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. National Center for Biotechnology Information. [Link]
-
Acmec Biochemical. This compound. [Link]
-
Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE Safety Data Sheet. [Link]
-
UFZ. A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research. [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 3. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. This compound | 16411-33-9 [m.chemicalbook.com]
- 7. 16411-33-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. ufz.de [ufz.de]
"Experimental setup for cross-coupling reactions using N,N',N''-Tributyl-1-methylsilanetriamine"
Exploring the Frontier of Cross-Coupling: A Research Protocol for N,N',N''-Tributyl-1-methylsilanetriamine
Introduction: A New Frontier in Silicon-Based Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, the Hiyama coupling, which utilizes organosilicon reagents, offers a compelling alternative to traditional boron- and tin-based methods due to the low toxicity, high stability, and natural abundance of silicon.[1][3]
The success of the Hiyama coupling hinges on the activation of a relatively inert Carbon-Silicon bond to facilitate the crucial transmetalation step with a palladium catalyst.[4][5] This is typically achieved by employing organosilanes bearing activating groups, such as hydroxyl (silanols), alkoxy (alkoxysilanes), or halide moieties, in the presence of a base or a fluoride source.[5][6] These activators promote the formation of a hypercoordinate silicon species, enhancing the nucleophilicity of the carbon group to be transferred.[6]
This document addresses This compound (CAS 16411-33-9) , a compound with three amino groups directly attached to the silicon atom. While commercially available and noted as a coupling agent in materials science, its application in palladium-catalyzed cross-coupling for fine chemical synthesis is, to our knowledge, an unexplored area of research. The robust nature of the Silicon-Nitrogen bond presents a unique mechanistic challenge compared to the well-studied Silicon-Oxygen or Silicon-Halogen systems.
Therefore, this application note deviates from a standard protocol. Instead, it serves as a comprehensive guide for researchers and drug development professionals to investigate the feasibility of using this compound as a novel coupling partner. We will outline the mechanistic considerations, propose a hypothetical catalytic cycle, and provide a detailed, structured protocol for an initial feasibility study.
Mechanistic Considerations: The Challenge of Si-N Bond Activation
The canonical Hiyama coupling catalytic cycle, shown below with an organosilanol, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Established catalytic cycle for the Hiyama cross-coupling of an organosilanol. Base activation to form a silanolate is key for the transmetalation step.
For this compound, the central challenge is activating the methyl group for transfer. The three electron-donating butylamino groups render the silicon center electron-rich, and the Si-N bonds are thermodynamically stable. A simple Brønsted base is unlikely to generate a sufficiently reactive species.
Hypothesis for Activation: We propose two potential pathways to activate the aminosilane for transmetalation:
-
Fluoride-Mediated Activation: A strong fluoride source, such as tetrabutylammonium fluoride (TBAF), could coordinate to the silicon atom, forming a pentacoordinate intermediate. This hypervalent state would increase the polarization of the Si-C bond, facilitating its cleavage and transfer to the palladium center.
-
Strong Base/Lewis Acid Interaction: A very strong, non-nucleophilic base or a Lewis acid might interact with one of the amine ligands. This could involve deprotonation of the N-H bond if any secondary amine is present after potential hydrolysis, or coordination that alters the electronic structure at the silicon center, making the methyl group more labile.
Investigational Protocol: A Feasibility Study
This protocol is designed as a starting point for screening conditions to determine if this compound can act as a methyl source in a palladium-catalyzed cross-coupling reaction.
Model Reaction: The coupling of 4-bromoanisole with the methyl group from this compound to form 4-methylanisole.
Materials and Reagents
-
Silicon Reagent: this compound (Purity ≥95%) [CAS: 16411-33-9]
-
Electrophile: 4-Bromoanisole
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Activator/Base (to be screened):
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Potassium phosphate (K₃PO₄)
-
Sodium tert-butoxide (NaOtBu)
-
Cesium fluoride (CsF)
-
-
Solvent (Anhydrous): Dioxane, Toluene, or Tetrahydrofuran (THF)
-
Internal Standard: Dodecane (for GC analysis)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials (e.g., 2-5 mL microwave vials with stir bars)
-
Heating block or oil bath with temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification
Experimental Workflow Diagram
Figure 2: Proposed experimental workflow for the feasibility study.
Step-by-Step Screening Protocol
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: To the same vial, add the chosen base/activator (see Table 1 for amounts) and 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 1.0 mL of anhydrous solvent (e.g., Dioxane).
-
Silicon Reagent Addition: Add this compound (195 mg, 0.75 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Monitoring: Allow the reaction to stir for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully open the vial and add a known amount of dodecane (internal standard).
-
Quench the reaction by adding 1 mL of water.
-
Extract the mixture with diethyl ether or ethyl acetate (2 x 2 mL).
-
Combine the organic layers and pass through a small plug of silica gel.
-
-
Analysis: Analyze the resulting solution by GC-MS. Identify the peak for 4-methylanisole and quantify its yield relative to the internal standard.
Proposed Screening Conditions & Data Interpretation
To efficiently probe the viability of this reaction, a parallel screen of different activators and conditions is recommended.
Table 1: Proposed Initial Screening Conditions
| Entry | Base / Activator | Equivalents | Solvent | Temperature (°C) | Expected Outcome |
| 1 | K₃PO₄ | 3.0 | Dioxane | 100 | Baseline (Standard Suzuki-type base) |
| 2 | NaOtBu | 3.0 | Dioxane | 100 | Test for strong Brønsted base activation |
| 3 | TBAF (1M in THF) | 3.0 | THF | 80 | Test for fluoride-mediated activation |
| 4 | CsF | 3.0 | Dioxane | 100 | Test for solid fluoride source |
| 5 | None | - | Dioxane | 100 | Negative control |
Interpreting the Results:
-
Success: Formation of 4-methylanisole in any of the screening reactions (even in low yield) would be a positive proof-of-concept, justifying further optimization of catalyst, ligand, temperature, and stoichiometry.
-
Failure: The absence of product may indicate that the Si-C bond is not activated under these conditions. Potential next steps could include screening more esoteric ligands, higher temperatures, or different palladium precursors.
-
Side Products: Monitor for protodesilylation (formation of methane, difficult to detect) or hydrolysis of the silanetriamine.
Safety & Handling of this compound
This reagent must be handled with extreme care in a well-ventilated fume hood by trained personnel.[7]
-
Physical Hazards: Highly flammable liquid and vapor (H225).[7] Keep away from heat, sparks, and open flames.
-
Health Hazards:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
-
Handling: Handle under an inert atmosphere as it is sensitive to moisture. Store in a cool, dark, and dry place.[8]
Conclusion
While the direct use of this compound in cross-coupling reactions is not established, the field of silicon-based coupling is rich with potential for innovation. The protocols and mechanistic hypotheses presented here provide a rigorous, scientifically-grounded framework for exploring this potential. A successful outcome from this research could unlock a new class of stable, readily available organosilicon reagents for synthetic chemistry, expanding the toolkit available to researchers in drug discovery and development.
References
-
Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling Reactions. Chemistry – A European Journal, 12(19), 4954-4963. [Link]
-
Ohmiya, H., et al. (2018). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][4]oxazines by intramolecular Hiyama coupling. Chemical Science, 9(32), 6653–6657. [Link]
-
Koike, T., & Akita, M. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 5038-5047. [Link]
-
Zhang, W., et al. (2019). Synthesis of Chiral α-Aminosilanes through Palladium-Catalyzed Asymmetric Hydrogenation of Silylimines. Organic Letters, 21(5), 1436–1440. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Ma, D., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 56(1), 114-129. [Link]
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. National Center for Biotechnology Information. [Link]
-
Iwasaki, M., et al. (2023). Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond. Nature Communications, 14(1), 812. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Accounts of Chemical Research, 42(10), 1595-1606. [Link]
-
Chemical Review and Letters. (2021). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 4(2), 79-90. [Link]
-
Denmark, S. E., & Ober, M. H. (2004). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 37(11), 809-818. [Link]
-
Fandos, R. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]
Sources
- 1. Silicon-based cross-coupling reaction: an environmentally benign version - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 16411-33-9 [m.chemicalbook.com]
Application Note & Protocol: A Method for Analyzing the Reaction Kinetics of N,N',N''-Tributyl-1-methylsilanetriamine
Abstract
This document provides a comprehensive guide for analyzing the reaction kinetics of N,N',N''-Tributyl-1-methylsilanetriamine. This multifunctional silane coupling agent is utilized to enhance adhesion in coatings, sealants, and composites[]. Understanding its reaction kinetics is paramount for optimizing industrial processes, developing novel materials, and ensuring product performance. This guide will detail the underlying principles, experimental design, a step-by-step protocol for in-situ reaction monitoring using Fourier-transform infrared (FTIR) spectroscopy, and the subsequent data analysis to determine key kinetic parameters such as the rate law and activation energy.
Introduction: The "Why" Behind Kinetic Analysis
This compound (C13H33N3Si) is a reactive organosilicon compound characterized by a central silicon atom bonded to a methyl group and three tributylamine moieties[2][3]. Its utility as a coupling agent stems from its ability to form stable bonds with both inorganic and organic materials. The kinetics—the speed and mechanism of these reactions—are influenced by factors such as temperature, reactant concentrations, and the presence of catalysts[4]. A thorough kinetic analysis provides invaluable insights into:
-
Reaction Mechanism: Elucidating the step-by-step sequence of elementary reactions.
-
Process Optimization: Identifying the optimal conditions (temperature, concentration) to maximize product yield and reaction rate[5].
-
Product Performance: Ensuring consistent and predictable behavior of materials incorporating this silane.
This guide will focus on a generalized reaction, such as the hydrolysis of the Si-N bond, which is a common reaction pathway for aminosilanes.
Foundational Principles of Chemical Kinetics
The rate of a chemical reaction is mathematically described by the rate law , which expresses the reaction rate as a function of the concentration of the reactants[4][6][7]. For a hypothetical reaction:
aA + bB → cC + dD
The rate law is given by:
Rate = k[A]^m[B]^n
where:
-
k is the rate constant.
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally[6][8].
The temperature dependence of the rate constant is described by the Arrhenius equation [9][10][11]:
k = A e^(-Ea/RT)
where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
Experimental Design: A Self-Validating Approach
A robust kinetic study relies on a well-designed experiment that allows for the systematic variation of one parameter while keeping others constant. For the kinetic analysis of this compound, we will employ an in-situ monitoring approach, which allows for real-time data acquisition without disturbing the reaction mixture[12][13].
Analytical Technique Selection: The Power of In-Situ FT-IR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is an ideal technique for monitoring the kinetics of this system for several reasons[14][15][16][17]:
-
Functional Group Specificity: The Si-N, N-H, and potentially formed Si-O bonds have characteristic absorption bands in the mid-infrared region, allowing for the simultaneous monitoring of reactant consumption and product formation[18].
-
Real-Time Monitoring: Modern FTIR spectrometers can acquire spectra rapidly, providing a high-resolution temporal profile of the reaction[14].
-
Non-Invasive: The use of an attenuated total reflectance (ATR) probe allows for direct measurement in the reaction vessel without the need for sampling[15].
Safety Precautions
This compound is a hazardous substance. It is highly flammable, harmful if swallowed, and causes severe skin burns and eye damage[3][19][20][21]. All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines the steps for determining the rate law and activation energy for the hydrolysis of this compound.
Materials and Instrumentation
-
Reagents:
-
Instrumentation:
-
Jacketed glass reactor with temperature control (circulating water bath)
-
Magnetic stirrer and stir bar
-
FTIR spectrometer equipped with a diamond ATR immersion probe[15]
-
Syringes for reagent addition
-
Nitrogen or Argon gas supply for inert atmosphere
-
Workflow Diagram
Caption: Workflow for kinetic analysis of this compound hydrolysis.
Step-by-Step Procedure
Part A: Determining the Reaction Order
-
Prepare Stock Solutions: Prepare stock solutions of this compound, deionized water, and the internal standard in the anhydrous solvent.
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Add the solvent and internal standard to the reactor.
-
FTIR Setup: Insert the ATR probe into the reactor and begin collecting background spectra.
-
Initial Run (Experiment 1):
-
Set the reactor temperature to the desired value (e.g., 25°C).
-
Add a specific volume of the silane stock solution to achieve the initial concentration (e.g., 0.1 M).
-
Allow the system to equilibrate.
-
Initiate the reaction by rapidly injecting a specific volume of the water stock solution (e.g., to achieve 0.1 M). Simultaneously, start acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Continue monitoring until the reaction is complete (i.e., the reactant peak no longer decreases).
-
-
Subsequent Runs (Experiments 2 & 3):
-
Repeat step 4, but in Experiment 2, double the initial concentration of the silane while keeping the water concentration the same as in Experiment 1.
-
In Experiment 3, keep the silane concentration the same as in Experiment 1 but double the initial concentration of water.
-
Part B: Determining the Activation Energy
-
Temperature Variation: Repeat Experiment 1 at a minimum of three other temperatures (e.g., 30°C, 35°C, and 40°C), keeping the initial concentrations of all reactants constant.
Data Analysis and Interpretation
Processing FTIR Data
-
Peak Integration: For each time point, integrate the area of a characteristic peak for the reactant (e.g., a Si-N stretching vibration) and the product (e.g., a Si-O stretching vibration). Normalize these values against the peak area of the internal standard to correct for any concentration fluctuations.
-
Concentration vs. Time: Convert the normalized peak areas to concentrations using a calibration curve (prepared by measuring the absorbance of known concentrations). Plot the concentration of this compound versus time for each experiment.
Determining the Rate Law
The method of initial rates is a common approach to determine the reaction order[8][22]. The initial rate is the slope of the concentration vs. time plot at t=0.
By comparing the initial rates between the different experiments:
-
Order with respect to Silane (m): Compare the initial rates of Experiments 1 and 2. (Rate₂ / Rate₁) = (k[Silane]₂^m[Water]₂^n) / (k[Silane]₁^m[Water]₁^n) Since [Water] is constant, this simplifies to: (Rate₂ / Rate₁) = ([Silane]₂ / [Silane]₁) ^m
-
Order with respect to Water (n): Compare the initial rates of Experiments 1 and 3. (Rate₃ / Rate₁) = ([Water]₃ / [Water]₁) ^n
Once m and n are determined, the rate constant k can be calculated for each experiment using the rate law equation, and an average value should be taken.
Calculating the Activation Energy
-
Calculate k at Different Temperatures: From the data collected in Part B, calculate the rate constant k at each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is in Kelvin). The data should fall on a straight line.
-
Determine Ea: The slope of the Arrhenius plot is equal to -Ea/R[23]. The activation energy (Ea) can be calculated from the slope.
Slope = -Ea / R
Summary of Key Parameters and Data
The following table should be populated with the experimentally determined values:
| Parameter | Symbol | Value | Units |
| Reaction Order (Silane) | m | dimensionless | |
| Reaction Order (Water) | n | dimensionless | |
| Overall Reaction Order | m + n | dimensionless | |
| Rate Constant at 25°C | k | (e.g., M⁻¹s⁻¹) | |
| Activation Energy | Ea | kJ/mol | |
| Pre-exponential Factor | A | (units depend on rate law) |
Troubleshooting and Expert Insights
-
Moisture Sensitivity: Organosilanes are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent premature reaction.
-
Exothermic Reaction: The hydrolysis of aminosilanes can be exothermic. A jacketed reactor is crucial for maintaining isothermal conditions, which is a fundamental requirement for accurate kinetic measurements[24].
-
Peak Overlap in FTIR: If reactant and product peaks overlap, consider using multivariate analysis techniques (e.g., Partial Least Squares) to deconvolve the spectra and extract concentration profiles.
Conclusion
This application note provides a robust and scientifically sound framework for the kinetic analysis of this compound. By employing in-situ FTIR spectroscopy and the method of initial rates, researchers can reliably determine the rate law and activation energy for its reactions. These kinetic parameters are essential for the intelligent design of processes and materials that utilize this versatile coupling agent.
References
-
PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl-. [Link]
-
Zhang, Y., et al. (2023). In-situ real-time monitoring of chemical kinetics by an automated micro-reaction device. ResearchGate. [Link]
-
Chemistry LibreTexts. Methods of Determining Reaction Order. [Link]
-
Mahmoud, A. R. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. [Link]
-
Chemistry LibreTexts. The Arrhenius Law - Activation Energies. [Link]
-
Chemistry LibreTexts. Experimental methods of chemical kinetics. [Link]
-
Hettegger, H., et al. Kinetics of the silanization reaction (monitored by the azide band intensity in FTIR). ResearchGate. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
BCcampus Open Publishing. Activation Energy and the Arrhenius Equation. [Link]
-
Fiveable. Experimental Methods in Chemical Kinetics. [Link]
-
ResearchGate. Kinetics of the Slica-Silane Reaction. [Link]
-
Applied Photophysics. A Guide to Rate Law and Reaction Rate. [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
-
Oxford Academic. Microscopy Methods for Analysis of Silicones. [Link]
-
Acmec Biochemical. This compound. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
National Institutes of Health. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. [Link]
-
Khan Academy. Determining a rate law using initial rates data. [Link]
-
Wikipedia. Arrhenius equation. [Link]
-
PubMed. Synthesis and kinetic analysis of the N-acetylhexosaminidase inhibitor XylNAc-isofagomine. [Link]
-
Khan Academy. Kinetics | AP®︎/College Chemistry. [Link]
-
ResearchGate. Infrared Analysis of Organosilicon Compounds. [Link]
-
Royal Society of Chemistry. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. [Link]
-
University of North Carolina. Determining Activation Energy. [Link]
-
Wikipedia. Fourier-transform infrared spectroscopy. [Link]
-
Chemguide. ORDERS OF REACTION AND RATE EQUATIONS. [Link]
-
YouTube. Reaction Order Tricks & How to Quickly Find the Rate Law. [Link]
-
Wikipedia. Chemical kinetics. [Link]
-
ResearchGate. Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. [Link]
-
YouTube. How to Calculate Activation Energy (Ea) with Arrhenius Equation. [Link]
-
ACS Publications. Inorganic Chemistry Ahead of Print. [Link]
-
The Royal Society of Chemistry. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
-
PubMed. Methods for detecting silicones in biological matrixes. [Link]
-
NCERT. Chemical Kinetics. [Link]
-
IndiaMART. This compound at Best Price in Shanghai. [Link]
Sources
- 2. This compound | 16411-33-9 [sigmaaldrich.com]
- 3. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ncert.nic.in [ncert.nic.in]
- 5. fiveable.me [fiveable.me]
- 6. A Guide to Rate Law and Reaction Rate [photophysics.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 11. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 15. clairet.co.uk [clairet.co.uk]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. This compound | 16411-33-9 [m.chemicalbook.com]
- 21. This compound | 16411-33-9 [sigmaaldrich.com]
- 22. Khan Academy [khanacademy.org]
- 23. Determining Activation Energy [westfield.ma.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
The Versatility of N,N',N''-Tributyl-1-methylsilanetriamine as a Nitrogen Source in Advanced Synthesis
Introduction: A Modern Nitrogen Donor for Demanding Synthetic Applications
In the landscape of modern chemical synthesis, the choice of a nitrogen source is pivotal to the success of reactions aiming to construct nitrogen-containing molecules and materials. N,N',N''-Tributyl-1-methylsilanetriamine emerges as a compelling reagent in this context, offering a unique combination of reactivity, solubility, and handling characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this versatile aminosilane.
The core utility of this compound lies in the inherent reactivity of its silicon-nitrogen (Si-N) bonds. These bonds are susceptible to cleavage through various pathways, most notably transamination and reactions with electrophilic metal centers. This reactivity allows for the controlled transfer of the butylamino moiety or, upon further reaction, the nitrogen atom itself, making it an effective nitrogen source in a range of synthetic transformations. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in key synthetic areas, including its use as a precursor for advanced materials and as a ligand donor in coordination chemistry.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.
| Property | Value |
| CAS Number | 16411-33-9 |
| Molecular Formula | C₁₃H₃₃N₃Si |
| Molecular Weight | 259.51 g/mol |
| Appearance | Liquid |
| Boiling Point | 98-100 °C @ 3 Torr |
| Density | 0.8586 g/cm³ @ 20 °C |
Storage and Handling: this compound is a moisture-sensitive and flammable liquid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent hydrolysis and oxidation.
Core Application: A Precursor for Advanced Nitride Materials via Chemical Vapor Deposition
Aminosilanes are a critical class of precursors for the chemical vapor deposition (CVD) of silicon nitride (SiNₓ) films, which are indispensable in the microelectronics industry. While direct protocols for this compound in CVD are not extensively published, its structural similarity to other effective aminosilane precursors, such as bis(tert-butylamino)silane (BTBAS), suggests its high potential in this area. The presence of three reactive Si-N bonds in a single molecule makes it a potentially efficient single-source precursor for silicon carbonitride (SiCN) films.[1]
The fundamental principle involves the thermal decomposition of the aminosilane on a heated substrate, leading to the formation of a thin film. The butylamino groups can either be incorporated into the film, leading to SiCN, or can be eliminated as volatile byproducts in the presence of a reactive gas like ammonia, yielding a purer SiNₓ film.
Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbonitride Films
This protocol is an illustrative example based on general procedures for aminosilane precursors. Optimization of temperature, pressure, and flow rates will be necessary for specific applications.
Objective: To deposit a silicon carbonitride thin film on a silicon wafer using this compound as a single-source precursor.
Materials:
-
This compound (in a stainless-steel bubbler)
-
Silicon (100) wafers
-
High-purity argon or nitrogen gas
-
LPCVD reactor system
Procedure:
-
Substrate Preparation: Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
System Setup: Load the cleaned wafers into the LPCVD reactor. Heat the this compound bubbler to a controlled temperature (e.g., 60-80 °C) to ensure a stable vapor pressure.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 500-700 °C).
-
Introduce the precursor vapor into the reactor using a carrier gas (e.g., argon) at a controlled flow rate.
-
Maintain a stable reactor pressure (e.g., 0.1-1 Torr) during deposition.
-
The deposition time will determine the film thickness.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor flow and cool the reactor to room temperature under a continuous flow of inert gas.
-
Remove the coated wafers for characterization.
-
Characterization: The deposited films should be characterized by techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for elemental composition), and Fourier-transform infrared spectroscopy (FTIR, to identify chemical bonds).
Application in Coordination Chemistry and Transamination Reactions
This compound can act as a versatile nitrogen donor ligand in coordination chemistry.[2] The lone pairs on the nitrogen atoms can coordinate to metal centers, forming stable metal-ligand complexes. Furthermore, the labile Si-N bonds can undergo transamination reactions with other amines or metal amido complexes, providing a pathway for the synthesis of new aminosilanes or metal-nitrogen compounds.[3][4]
The driving force for these reactions is often the formation of more thermodynamically stable products, such as the elimination of a volatile amine or the formation of a strong metal-nitrogen bond.
Protocol: Synthesis of a Metal Amido Complex via Transamination
This generalized protocol illustrates the use of this compound to synthesize a metal amido complex. The choice of metal precursor and reaction conditions will depend on the specific target complex.
Objective: To synthesize a titanium(IV) amido complex by reacting titanium tetrachloride with this compound.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous, non-coordinating solvent (e.g., hexane or toluene)
-
Schlenk line and glassware
-
Cannula for liquid transfers
Procedure:
-
Reaction Setup: In a glovebox or under a flow of inert gas, dissolve this compound in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Precursor Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TiCl₄ in the same solvent to the stirred aminosilane solution via cannula. The reaction is exothermic, and a precipitate of butylammonium chloride may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Workup:
-
Filter the reaction mixture under inert atmosphere to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude metal amido complex.
-
-
Purification and Characterization: The crude product can be purified by recrystallization or sublimation, if applicable. The final product should be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.
Future Outlook and Emerging Applications
The utility of this compound as a nitrogen source is not limited to the applications detailed above. Its potential as a single-source precursor for other metal nitrides, such as gallium nitride (GaN), warrants further investigation.[5][6] The synthesis of GaN nanoparticles and thin films is of significant interest for applications in optoelectronics and high-power devices. The use of a single-source precursor containing both the group III element and nitrogen can offer advantages in terms of stoichiometry control and lower deposition temperatures.
Furthermore, the reactivity of the Si-N bond could be exploited in organic synthesis for the formation of C-N bonds, for example, in the synthesis of complex amines or heterocyclic compounds. The development of catalytic methods for these transformations would significantly expand the synthetic utility of this and related aminosilanes.
Conclusion
This compound is a valuable and versatile reagent for the introduction of nitrogen into both inorganic and potentially organic frameworks. Its well-defined reactivity, centered on the labile Si-N bonds, allows for its use as a precursor for advanced materials and as a ligand in coordination chemistry. The protocols and conceptual frameworks presented in this application note are intended to provide a solid foundation for researchers to explore and expand the synthetic applications of this powerful nitrogen source. As the demand for novel nitrogen-containing compounds and materials continues to grow, the importance of reagents like this compound is set to increase.
References
- Google Patents. EP2110459A1 - Precursors for CVD silicon carbo-nitride films.
- Google Patents. EP1630249A2 - Process for chemical vapor deposition of silicon nitride.
-
ResearchGate. Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. Available from: [Link]
-
University of Illinois IDEALS. Synthesis and characterization of nitrogen-rich chemical vapor deposition precursors. Available from: [Link]
-
ResearchGate. Synthesis of gallium nitride nano-particles by ammonia nitridation of mixed ¢-gallium oxide and gallium nitride powders. Available from: [Link]
-
ResearchGate. Typical syntheses of gallium nitride (GaN) nanoparticles. Available from: [Link]
-
ResearchGate. (PDF) Thermodynamics of transamination reactions with aminotrimethylsilanes and diaminodimethylsilanes. Available from: [Link]
-
MDPI. Thermal Plasma Synthesis of Crystalline Gallium Nitride Nanopowder from Gallium Nitrate Hydrate and Melamine. Available from: [Link]
-
ResearchGate. Novel Silicon Nitride Precursors: The Synthesis and Their Thermal Deposition. Available from: [Link]
-
National Center for Biotechnology Information. Precursor chemistry of metal nitride nanocrystals. Available from: [Link]
-
ResearchGate. (PDF) Precursor chemistry of metal nitride nanocrystals. Available from: [Link]
-
PubChem. N,N',N''-tricyclohexyl-1-methylsilanetriamine. Available from: [Link]
-
Semantic Scholar. Fabrication Gallium Nitride (GaN) Nanowires by Thermal Chemical Vapor Deposition (TCVD) Technique. Available from: [Link]
-
ResearchGate. Vapor Phase Synthesis and Characterization of Gallium Nitride Powders. Available from: [Link]
Sources
- 1. EP2110459A1 - Precursors for CVD silicon carbo-nitride films - Google Patents [patents.google.com]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Precursor chemistry of metal nitride nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Research Protocols: Evaluating the Catalytic Potential of N,N',N''-Tributyl-1-methylsilanetriamine (TBMS) Metal Complexes
Abstract
N-silylamines and their corresponding metal complexes represent a vibrant and rapidly evolving field in homogeneous catalysis.[1] Their utility spans a wide range of transformations, including C-N/C-C bond formations and Si-N dehydrocoupling reactions. This document focuses on the specific, yet underexplored, ligand N,N',N''-Tributyl-1-methylsilanetriamine (TBMS). Characterized by a central silicon atom bonded to a methyl group and three N-butylamino arms, TBMS is a unique tripodal ligand whose steric and electronic properties are hypothesized to confer novel reactivity and stability upon its metal complexes.[2][3]
While the broader class of silylamine ligands is well-studied, specific catalytic data for TBMS-metal complexes is not widely reported. This application note, therefore, serves as a comprehensive guide for the synthesis, characterization, and catalytic evaluation of these promising compounds. We provide a scientifically-grounded framework with detailed, self-validating protocols to empower researchers to systematically investigate their potential in high-value catalytic transformations.
Part 1: Rationale and Foundational Concepts
The core of a successful catalyst lies in the synergy between the metal center and its coordinating ligands. The TBMS ligand (Structure below) offers several compelling features:
-
Tripodal Scaffolding: The three butylamino groups provide a C₃-symmetric, sterically-defined pocket around the metal center. This can influence substrate approach and enforce specific coordination geometries, potentially leading to high selectivity.
-
Modulable Electronics: The nitrogen lone pairs are effective σ-donors, creating electron-rich metal centers. The Si-N bonds are known to be labile, which could play a role in catalyst activation or turnover.[4]
-
Kinetic Stabilization: The bulky n-butyl groups can shield the metal center from unwanted side reactions, such as dimerization or decomposition, potentially increasing catalyst longevity and turnover numbers.[5]
Given these attributes, we propose that TBMS-metal complexes are prime candidates for catalytic reactions where control of the metal's coordination sphere is paramount. This guide will focus on two such areas: the dehydrocoupling of silanes and amines, and the hydrosilylation of unsaturated bonds.
Logical Workflow for Catalyst Development
The following workflow provides a systematic path from ligand to validated catalytic application. Each step is detailed in the subsequent protocols.
Caption: General workflow from ligand to validated catalyst.
Part 2: Synthesis and Characterization Protocols
Scientist's Note: The protocols described below require strict anaerobic and anhydrous conditions. All manipulations should be performed using standard Schlenk line or glovebox techniques with high-purity solvents.
Protocol 1.1: Synthesis of a Representative TBMS-Titanium(IV) Complex
Rationale: Early-transition metals like titanium are well-known for their application in polymerization and dehydrocoupling catalysis. This protocol details a salt metathesis reaction, a common method for forming metal-amide bonds.
Materials:
-
This compound (TBMS)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Titanium(IV) chloride (TiCl₄), 1.0 M in toluene
-
Anhydrous Toluene, Diethyl Ether, Pentane
-
Celatom® or filter agent
Procedure:
-
Deprotonation of Ligand:
-
In a nitrogen-filled glovebox, dissolve TBMS (1.00 eq) in toluene (approx. 0.1 M solution) in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (3.00 eq) dropwise over 30 minutes. The addition is exothermic and may involve gas evolution.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours. The formation of a salt-like precipitate (LiCl) may be observed. This generates the trilithiated ligand in situ.
-
-
Complexation:
-
In a separate Schlenk flask, cool a solution of TiCl₄ (1.00 eq) in toluene to -78 °C.
-
Slowly transfer the slurry of the lithiated ligand from step 1 into the TiCl₄ solution via cannula. A distinct color change is expected.
-
Maintain the temperature at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 18 hours.
-
-
Workup and Isolation:
-
Remove the solvent in vacuo to yield a solid residue.
-
Extract the residue with pentane (or hexanes) to separate the soluble titanium complex from the insoluble lithium chloride (LiCl) salt.
-
Filter the pentane solution through a pad of Celatom® using a filter cannula into a clean Schlenk flask.
-
Concentrate the filtrate in vacuo until precipitation begins.
-
Store the flask at -30 °C for 24-48 hours to promote crystallization.
-
Isolate the crystalline product by decanting the supernatant and drying the solid under high vacuum.
-
Protocol 1.2: Characterization and Validation
Rationale: A catalyst is only as good as its purity and defined structure. This multi-technique approach ensures the synthesized complex is the desired material, a critical step for reproducible catalytic results.
| Technique | Purpose & Expected Observations |
| ¹H, ¹³C NMR | Confirm the presence of butyl and methyl groups. The integration should match the C₁₃H₃₃N₃Si formula. Peak shifts upon coordination to the paramagnetic Ti(IV) center are expected. |
| ²⁹Si NMR | Observe the chemical shift of the central silicon atom. A significant shift from the free ligand's resonance confirms coordination and provides insight into the electronic environment. |
| FT-IR Spec. | Monitor the disappearance of the N-H stretch from the free ligand (around 3400 cm⁻¹) and the appearance of new bands corresponding to the metal-ligand framework. |
| Elem. Analysis | Provides the C, H, N elemental composition. The experimental values must match the calculated values for the proposed formula (e.g., C₁₃H₃₃N₃SiTiCl) within ±0.4%. |
| X-ray Cryst. | (If suitable crystals are obtained) Provides unambiguous structural determination, including bond lengths, angles, and the precise coordination geometry at the metal center. |
Part 3: Catalytic Screening Protocols
Once a well-characterized complex is in hand, its catalytic efficacy can be assessed. The following protocols are designed as general starting points for screening.
Protocol 2.1: Screening for Catalytic Dehydrocoupling of Silanes and Amines
Rationale: The formation of Si-N bonds via dehydrocoupling is an atom-economical process with H₂ as the only byproduct. Lanthanide and other metal complexes are known to be effective for this transformation. This protocol establishes a baseline for activity.
Procedure:
-
Reaction Setup:
-
In a glovebox, add the TBMS-metal pre-catalyst (e.g., 0.01 eq, 1 mol%) to a vial equipped with a stir bar.
-
Add the amine substrate (e.g., Aniline, 1.00 eq).
-
Add the silane substrate (e.g., Phenylsilane, 1.05 eq).
-
Add a known amount of an internal standard (e.g., dodecane) for GC analysis.
-
Add anhydrous solvent (e.g., Toluene or THF) to reach a desired concentration (e.g., 0.5 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Execution:
-
Remove the vial from the glovebox and place it in a temperature-controlled heating block (e.g., 80 °C).
-
Stir the reaction for a set time (e.g., 24 hours).
-
-
Analysis:
-
At the end of the reaction, cool the vial to room temperature.
-
Quench the reaction by exposing it to air and diluting with a solvent like ethyl acetate.
-
Analyze an aliquot of the crude reaction mixture by GC-MS to determine substrate conversion and product formation against the internal standard.
-
Hypothetical Catalytic Cycle for Dehydrocoupling
The following diagram illustrates a plausible, though hypothetical, mechanism based on known systems. Experimental validation (e.g., kinetic studies, DFT calculations) is required for confirmation.
Caption: A plausible catalytic cycle for Si-N dehydrocoupling.
Part 4: Data Management and Interpretation
Systematic data collection is crucial for comparing the efficacy of different catalysts or reaction conditions.
Table 1: Template for Catalytic Screening Results
| Entry | Pre-catalyst | Loading (mol%) | Amine | Silane | Temp (°C) | Time (h) | Conversion (%)¹ | Product Yield (%)¹ |
| 1 | (TBMS)TiCl | 1.0 | Aniline | PhSiH₃ | 80 | 24 | ||
| 2 | (TBMS)TiCl | 0.5 | Aniline | PhSiH₃ | 80 | 24 | ||
| 3 | (TBMS)TiCl | 1.0 | n-Butylamine | PhSiH₃ | 80 | 24 | ||
| 4 | (TBMS)PdCl | 1.0 | Aniline | PhSiH₃ | 80 | 24 | ||
| Control | None | - | Aniline | PhSiH₃ | 80 | 24 | ||
| ¹Determined by GC-MS analysis versus an internal standard. |
Conclusion and Future Directions
This application note provides the foundational protocols and scientific rationale for exploring the catalytic applications of this compound-metal complexes. The unique structural features of the TBMS ligand suggest a rich and untapped potential for discovering novel, highly selective catalysts. Initial positive results from the screening protocols outlined herein should prompt further investigation into substrate scope, catalyst optimization, and detailed mechanistic studies. The development of these systems could provide new, efficient synthetic routes for valuable chemical transformations.
References
-
Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(66), 9174-9189. [Link][1]
-
ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
-
Royal Society Publishing. (2015). Organometallic synthesis, reactivity and catalysis in the solid state using well-defined single-site species. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2037), 20140188. [Link][6]
-
MDPI. (2022). Synthesis, Characterization, and Catalytic Activity of Organometallic Complexes 2022. Molecules. [Link][5]
-
ResearchGate. (n.d.). (PDF) Organometallic Synthesis, Reactivity and Catalysis in the Solid State Using Well-Defined Single-Site Species. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Catalysis by transition metal complexes of alkene silylation - Recent progress and mechanistic implications | Request PDF. Retrieved from [Link][8]
-
PubMed. (2019). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. Chemical Reviews, 119(2), 797-857. [Link][9]
-
RSC Publishing. (2024). Alpha-metalated N,N-dimethylbenzylamine rare-earth metal complexes and their catalytic applications. Dalton Transactions. [Link][10]
Sources
- 1. N-Silylamines in catalysis: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-metalated N,N-dimethylbenzylamine rare-earth metal complexes and their catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"Side reactions and byproducts of N,N',N''-Tributyl-1-methylsilanetriamine synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N',N''-Tributyl-1-methylsilanetriamine. Here, we address common challenges, side reactions, and byproduct formation, offering practical troubleshooting advice and in-depth explanations to ensure the integrity and success of your experiments.
I. Core Synthesis Pathway: An Overview
The principal synthesis route to this compound involves the reaction of methyltrichlorosilane with n-butylamine. This nucleophilic substitution reaction replaces the chlorine atoms on the silicon with butylamino groups. The reaction stoichiometry requires at least three equivalents of n-butylamine for each equivalent of methyltrichlorosilane; one equivalent acts as the nucleophile, and the others serve to neutralize the hydrochloric acid (HCl) byproduct, forming butylammonium chloride.
Caption: Primary synthesis route for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address potential problems encountered during the synthesis.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a viscous, insoluble oil. What is the likely cause?
Answer: The most probable cause is the presence of moisture in your reaction setup, leading to the formation of siloxane byproducts.
-
Underlying Cause: Methyltrichlorosilane is highly susceptible to hydrolysis.[1] Even trace amounts of water can react with the Si-Cl bonds to form silanols (Si-OH). These silanols are unstable and readily condense with other silanols or unreacted chlorosilanes to form stable siloxane (Si-O-Si) linkages.[2] This process can lead to the formation of oligomeric or polymeric siloxanes, which often present as viscous oils or insoluble gels. The Si-N bonds in the desired product are also susceptible to hydrolysis.[2]
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent. Ensure the n-butylamine is also anhydrous.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
Characterization of Byproduct: The viscous oil can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy. The presence of a strong, broad absorption band in the region of 1000-1100 cm⁻¹ is characteristic of Si-O-Si stretching, confirming siloxane formation.
-
Caption: Side reaction pathway leading to siloxane formation.
Question 2: During workup, I observe the formation of a significant amount of white precipitate, making product isolation difficult. What is this precipitate and how can I manage it?
Answer: The white precipitate is butylammonium chloride, the salt byproduct of the reaction.
-
Underlying Cause: The reaction of methyltrichlorosilane with n-butylamine generates three equivalents of hydrochloric acid (HCl).[3] In the presence of excess n-butylamine, which acts as a base, the HCl is neutralized to form butylammonium chloride (CH₃(CH₂)₃NH₃⁺Cl⁻). This salt is often insoluble in nonpolar organic solvents used for the reaction and workup.
-
Troubleshooting Protocol:
-
Filtration: The most straightforward approach is to remove the salt by filtration. It is advisable to perform this filtration under an inert atmosphere to prevent moisture from entering the product-containing filtrate.
-
Solvent Selection: Consider using a solvent for the reaction in which the product is soluble but the salt has very low solubility to facilitate easy removal.
-
Aqueous Wash (with caution): An aqueous wash can be used to remove the salt. However, this introduces water, which can hydrolyze the desired product. If this method is chosen, it must be performed quickly with cold, deionized water, and the organic layer must be immediately and thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
| Parameter | Recommendation | Rationale |
| Amine Stoichiometry | > 3 equivalents | To ensure complete reaction and neutralization of HCl. |
| Reaction Temperature | 0°C to room temperature | To control the exothermic reaction and minimize side reactions. |
| Solvent | Anhydrous, non-protic (e.g., hexane, toluene) | To prevent hydrolysis and facilitate salt precipitation. |
Question 3: My final product appears pure by some analyses, but I suspect the presence of oligomeric species. How can I detect and minimize their formation?
Answer: Oligomerization can occur through intermolecular condensation reactions, forming silazane-like structures.
-
Underlying Cause: Incompletely substituted intermediates (e.g., methyl(dibutylamino)chlorosilane) can react with the final product or other intermediates. Additionally, over time or with heating, intermolecular condensation between molecules of the desired product can occur, eliminating n-butylamine and forming Si-N-Si linkages, leading to dimers and higher oligomers.[1][4]
-
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the methyltrichlorosilane dropwise to a cooled solution of excess n-butylamine. This ensures that the chlorosilane is always in the presence of a large excess of the amine, favoring complete substitution over intermolecular reactions.
-
Avoid Excessive Heating: During purification by distillation, use the lowest possible temperature and pressure (vacuum distillation) to minimize thermally induced condensation.
-
Analytical Detection:
-
Gel Permeation Chromatography (GPC): This is an excellent technique for identifying the presence of higher molecular weight species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of multiple silicon environments in the ²⁹Si NMR spectrum or complex peak broadening in the ¹H NMR spectrum can indicate the presence of oligomers.
-
Mass Spectrometry (MS): Look for peaks corresponding to the mass of dimers or trimers of the product.
-
-
Caption: Competing monomer formation and oligomerization pathways.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry of n-butylamine to methyltrichlorosilane?
-
A minimum of three equivalents of n-butylamine is required to fully substitute the three chlorine atoms and neutralize the resulting HCl. However, using a slight excess (e.g., 3.3 to 4 equivalents) can help to drive the reaction to completion and minimize the formation of partially substituted intermediates.
Q2: How should I purify the final product?
-
After filtering off the butylammonium chloride salt, the product can be purified by vacuum distillation. Given its boiling point, a good vacuum is necessary to keep the distillation temperature low and prevent thermal decomposition or oligomerization.
Q3: Is this compound stable for long-term storage?
-
This compound is sensitive to moisture and air.[2] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.
Q4: Can I use a different amine as a scavenger for HCl?
-
Yes, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used as an HCl scavenger.[5] This would require three equivalents of n-butylamine for the substitution and three equivalents of the tertiary amine for HCl neutralization. However, this adds another reagent that must be removed during purification. Using excess n-butylamine is often the more straightforward approach.
IV. References
-
Grokipedia. (n.d.). Silazane. Retrieved from [Link]
-
DTIC. (n.d.). Synthetic Routes to Oligo- and Polysilazanes. Polysilazane Precursors to Silicon Nitride. Retrieved from [Link]
-
ResearchGate. (n.d.). Silane oligomers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Molecules, 26(23), 7298.
-
MDPI. (2020). (Allylamino)silanes: Synthesis, Properties, and Prospects of Use in Producing New Materials. Polymers, 12(11), 2697.
-
Co-Formula. (n.d.). Functional Silanes Oligomers, Oligomeric Silicone Compound. Retrieved from [Link]
-
ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]
Sources
Technical Support Center: Optimizing N,N',N''-Tributyl-1-methylsilanetriamine Catalyzed Reactions
Welcome to the technical support hub for N,N',N''-Tributyl-1-methylsilanetriamine (TBMS). This guide is designed for researchers, chemists, and process development professionals utilizing TBMS as a catalyst. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure reproducible, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for working with TBMS.
Question 1: What is this compound (TBMS), and what are its primary catalytic applications?
Answer: this compound, CAS 16411-33-9, is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three N-butylamino groups.[1][2][3] While it has applications as a crosslinking agent and adhesion promoter in materials science, its utility in catalysis stems from the basicity of its nitrogen atoms and the reactivity of its silicon-nitrogen (Si-N) bonds.[4]
TBMS is primarily effective as a potent, sterically hindered base catalyst. It is particularly well-suited for reactions sensitive to traditional inorganic bases or smaller organic amines, such as:
-
Condensation Reactions: Aldol, Knoevenagel, and related C-C bond-forming reactions.
-
Polymerization: As an initiator or catalyst for specific polymerization processes.
-
Transesterification: Where a strong, non-nucleophilic base can be advantageous.
The bulky butyl groups modulate the basicity and steric environment, often leading to improved selectivity compared to less hindered amines.
Question 2: What are the critical handling and storage procedures for TBMS?
Answer: Due to the high reactivity of its Si-N bonds, TBMS is extremely sensitive to moisture.[5][6] Hydrolysis is a primary degradation pathway and can significantly impact catalytic activity.
-
Storage: Store TBMS under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. It should be kept in a cool, dark, and dry place.[1]
-
Handling: All manipulations should be performed using anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox). Use oven-dried glassware and fresh, dry solvents.
-
Reactivity: The Si-N bonds are labile and can react with protic sources, including atmospheric water, alcohols, and acidic functionalities on substrates.[5][6]
Question 3: My reaction is not starting. How do I ensure the catalyst is active?
Answer: The most common cause of inactivity is catalyst hydrolysis. The Si-N bonds readily react with water to form silanols and release butylamine. While butylamine is basic, the formation of siloxane oligomers and changes in the catalyst structure can inhibit the desired reaction.
To ensure activity:
-
Verify Handling: Confirm that strict anhydrous techniques were used.
-
Use Fresh Catalyst: Use TBMS from a recently opened bottle or a properly stored aliquot.
-
Consider In Situ Activation (Advanced): For extremely sensitive reactions, pre-drying the reaction mixture with a desiccant that does not interfere with the reaction (e.g., molecular sieves) before adding the catalyst may be beneficial.
Part 2: Troubleshooting Guide for Common Issues
This section provides in-depth solutions to specific problems encountered during experimentation.
Issue 1: Low or Stalled Reaction Conversion
Question: I have set up my reaction according to the literature protocol, but the conversion of my starting material is low or has stalled completely. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can typically be traced back to catalyst deactivation, suboptimal reaction conditions, or equilibrium limitations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Catalyst Deactivation (Moisture): This is the primary suspect. The Si-N bonds in TBMS are highly susceptible to hydrolysis.[5][6] Even trace amounts of water in your solvent or on glassware can protonate the amine and react with the silicon center, leading to the formation of inactive siloxanes and butylamine.
-
Solution: Rigorously dry all solvents, reagents, and glassware. Purge the reaction vessel with an inert gas before adding reagents. Use a fresh bottle or a properly stored aliquot of TBMS.
-
-
Suboptimal Temperature: Many base-catalyzed reactions require thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature. Monitor the reaction by TLC or GC/LC-MS to see if conversion improves. Be aware that higher temperatures can also lead to side product formation.
-
-
Insufficient Catalyst Loading: While TBMS is a potent catalyst, the optimal loading can be substrate-dependent.
-
Solution: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). An excessively high catalyst load can sometimes promote side reactions.
-
-
Reaction Equilibrium: For condensation reactions that produce water or another small molecule, the reaction may stall as the reverse reaction becomes significant.
-
Solution: If water is a byproduct, remove it from the reaction mixture using a Dean-Stark apparatus or by adding activated molecular sieves (ensure they are compatible with your reagents).
-
Issue 2: Poor Selectivity and Formation of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products, leading to a low yield of the desired compound. How can I improve selectivity?
Answer: Poor selectivity often arises from the catalyst's high reactivity or reaction conditions that favor alternative pathways.
Key Factors and Solutions:
| Parameter | Cause of Poor Selectivity | Recommended Optimization Strategy |
| Temperature | High temperatures can provide enough energy to overcome activation barriers for undesired pathways (e.g., over-alkylation, polymerization). | Run the reaction at a lower temperature for a longer period. Start at room temperature or even 0 °C if kinetics allow. |
| Catalyst Loading | Excess base can deprotonate less acidic sites or promote secondary reactions of the product. | Titrate the catalyst loading downwards. Find the minimum loading required for an acceptable reaction rate (e.g., start at 0.5-1.0 mol%). |
| Order of Addition | A high local concentration of one reagent upon addition can favor side reactions (e.g., self-condensation of an aldehyde). | Use a syringe pump for slow, controlled addition of the most reactive substrate to the mixture of the other substrate and the catalyst. |
| Solvent Choice | The solvent can influence the stability of intermediates and transition states. A non-polar solvent may favor aggregation, while a polar aprotic solvent may better solvate ions. | Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). |
Mechanistic Insight: The bulky N-butyl groups on TBMS are designed to create a sterically hindered environment around the basic nitrogen atoms. This can be exploited to achieve selectivity. For example, in a Knoevenagel condensation, TBMS may preferentially deprotonate a sterically accessible active methylene compound over a more hindered site.[7] If you are seeing side products, consider if a less hindered (and often more reactive) base might be the root cause of the issue, potentially formed via catalyst degradation.
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I have successfully run this reaction before, but now I am getting inconsistent yields and reaction times. What could be causing this?
Answer: Poor reproducibility is almost always linked to variables that are not being adequately controlled between runs. With a moisture-sensitive catalyst like TBMS, atmospheric conditions and reagent quality are critical.
Reproducibility Checklist:
Caption: Key factors affecting reaction reproducibility.
-
Catalyst Bottle Age and Storage: The integrity of the catalyst is paramount. A bottle that has been opened multiple times, even with care, will eventually be compromised by atmospheric moisture.
-
Best Practice: When a new bottle of TBMS is opened, immediately aliquot it into smaller, single-use vials under an inert atmosphere in a glovebox. This minimizes the number of times the main stock is exposed to potential contaminants.
-
-
Solvent and Reagent Water Content: The water content of your solvents and starting materials can vary significantly between batches or after prolonged storage.
-
Best Practice: Always use freshly distilled/dried solvents from a solvent purification system or a newly opened bottle of anhydrous solvent. If a substrate is a solid, dry it in a vacuum oven before use.
-
-
Ambient Humidity: Performing experiments on a high-humidity day can introduce enough moisture into the system to affect the outcome, especially during reagent transfers.
-
Best Practice: If possible, perform sensitive experiments in a controlled environment like a glovebox. If not, ensure a strong, positive flow of inert gas during all additions.
-
By systematically controlling these variables, you can significantly improve the reproducibility of your TBMS-catalyzed reactions.
References
- Benchchem. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- ResearchGate. 98 Improved base catalysts for industrial condensation reactions.
- Generic Operator. Tributyl-1-methylsilanetriamine CAS 16411-33-9: Properties, Applications, and Suppliers.
- DSpace@MIT. Acid-base catalysts for polycondensation of acetaldehyde in flow.
- ACS Omega. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor.
- Benchchem. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- Sigma-Aldrich. This compound | 16411-33-9.
- Echemi. N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9, N,N.
- MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- Daken Chem. This compound | Electronic Chemicals Supplier.
- MySkinRecipes. This compound.
- Sigma-Aldrich. This compound | 16411-33-9.
- BOC Sciences. CAS 16411-33-9 this compound.
- ChemicalBook. This compound | 16411-33-9.
Sources
- 1. This compound | 16411-33-9 [sigmaaldrich.com]
- 2. This compound | 16411-33-9 [sigmaaldrich.com]
- 3. This compound | 16411-33-9 [amp.chemicalbook.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 6. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Instability of N,N',N''-Tributyl-1-methylsilanetriamine
Welcome to the technical support center for N,N',N''-Tributyl-1-methylsilanetriamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this versatile yet sensitive organosilicon compound. Here, we address common issues related to its instability in a practical question-and-answer format, providing in-depth explanations and actionable solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of this compound, which was initially a clear, colorless to pale yellow liquid, now appears cloudy and more viscous. What is happening?
A1: The observed changes in your sample, such as cloudiness and increased viscosity, are classic indicators of hydrolysis. This compound is highly sensitive to moisture. The silicon-nitrogen (Si-N) bonds are susceptible to cleavage by water, leading to the formation of silanols and butylamine. These initial hydrolysis products can then undergo self-condensation to form siloxane oligomers and polymers, which are often less soluble and more viscous, resulting in the cloudy appearance of your sample.[1][2][3]
Causality: The lone pair of electrons on the nitrogen atom can assist in the nucleophilic attack of water on the silicon center. The amine groups in the molecule can also act as a base catalyst, further accelerating the hydrolysis process.
Immediate Action: If your sample appears significantly cloudy or has formed a gel-like substance, it has likely undergone extensive decomposition and may not be suitable for most applications. It is recommended to use a fresh, unopened vial for your experiments. To prevent this issue in the future, stringent anhydrous handling techniques are paramount.
Q2: I am using this compound as a ligand for metal complex synthesis, but my reaction yields are consistently low and I observe the formation of insoluble precipitates. Could the quality of the silanetriamine be the issue?
A2: Yes, the quality of your this compound is a very likely culprit. If the compound has been exposed to moisture, it will contain hydrolysis byproducts such as silanols and siloxanes.[4] These impurities can significantly interfere with your coordination chemistry in several ways:
-
Competitive Binding: Silanols, with their hydroxyl groups, can act as competing ligands, binding to the metal center and preventing the desired complex formation with the aminosilane.
-
Formation of Insoluble Metal Silicates: The silanol byproducts can react with metal ions to form insoluble metal-siloxane networks, which would appear as the precipitate you are observing.[5]
-
Altered Stoichiometry: The presence of these impurities means the actual concentration of the active this compound is lower than calculated, leading to incorrect ligand-to-metal ratios and incomplete reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor performance in coordination chemistry.
Q3: How does the hydrolysis of this compound proceed, and what are the primary byproducts I should be aware of?
A3: The hydrolysis of this compound is a multi-step process initiated by the reaction of the Si-N bond with water. The overall pathway can be summarized as follows:
-
Initial Hydrolysis: Each of the three Si-N bonds can be sequentially cleaved by water to form a corresponding silanol (Si-OH) and release butylamine (CH₃(CH₂)₃NH₂).
-
Condensation: The newly formed silanols are often unstable and readily condense with each other to form siloxane bonds (Si-O-Si) and eliminate water. This condensation can continue, leading to the formation of oligomeric or polymeric siloxanes.
Reaction Scheme:
-
Hydrolysis: CH₃Si(NH(CH₂)₃CH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3 H₂N(CH₂)₃CH₃
-
Condensation: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O
The primary byproducts to be concerned about are butylamine , methylsilanetriol , and various polymethylsiloxanes . Butylamine is a basic and volatile amine, while the silanols and siloxanes are less volatile and can interfere with subsequent reactions as discussed in Q2.
Q4: My application requires very high purity this compound. How can I purify it if I suspect it has started to degrade?
A4: For high-boiling, moisture-sensitive liquids like this compound, vacuum distillation under an inert atmosphere is the most effective purification method.[6][7][8][9][10] This technique allows for the separation of the desired compound from less volatile polymeric siloxane impurities and more volatile byproducts like butylamine at a lower temperature, thus minimizing thermal decomposition.
Experimental Protocol: Vacuum Distillation of this compound
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is flammable and corrosive.[1]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using oven-dried glassware. A short-path distillation head is recommended to minimize product loss.
-
Use a Claisen adapter to prevent bumping.[8]
-
Ensure all ground glass joints are properly greased with a suitable vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a Schlenk line or a similar inert gas manifold and a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Transfer the impure this compound to the distillation flask via cannula or a gas-tight syringe under a positive pressure of inert gas (e.g., argon or nitrogen).
-
Slowly apply vacuum to the system. A gradual reduction in pressure is crucial to prevent vigorous bumping.
-
Once a stable vacuum is achieved (refer to the boiling point at reduced pressure, e.g., 98-100 °C at 3 Torr), begin heating the distillation flask with a heating mantle.[11][12]
-
Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions, which may contain residual solvents or butylamine.
-
After collecting the pure product, cool the distillation flask to room temperature before slowly reintroducing the inert gas to the system.
-
Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage vessel.
-
Q5: What are the ideal storage and handling conditions for this compound to maximize its shelf-life?
A5: To maintain the integrity of this compound, it is crucial to minimize its exposure to moisture and air.
Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis and reaction with atmospheric components. |
| Temperature | Store at room temperature in a dark place.[11] | Prevents potential degradation from light and temperature fluctuations. |
| Container | Use a tightly sealed container, preferably with a septum-sealed cap. | Allows for removal of the reagent via syringe without exposing the bulk material to the atmosphere. |
| Handling | All transfers should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[13][14][15][16][17] | Minimizes exposure to atmospheric moisture and oxygen. |
| Equipment | All glassware, syringes, and cannulas must be thoroughly dried (e.g., oven-dried) and purged with an inert gas before use.[14] | Removes adsorbed moisture from surfaces that will come into contact with the reagent. |
Analytical Monitoring of Stability
Monitoring Degradation by ¹H NMR Spectroscopy
You can monitor the stability of your this compound sample over time using ¹H NMR spectroscopy. A fresh sample will show characteristic peaks for the butyl and methyl groups attached to the silicon. Upon hydrolysis, new peaks corresponding to butylamine and silanols will appear.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Species | Functional Group | Approximate Chemical Shift (δ, ppm) |
| This compound | -CH₂-N- | ~2.6-2.8 (t) |
| -CH₂-CH₂-N- | ~1.4-1.6 (m) | |
| -CH₂-CH₃ | ~1.3-1.5 (m) | |
| Si-CH₃ | ~0.1-0.3 (s) | |
| -CH₃ | ~0.9 (t) | |
| Butylamine (byproduct) | -CH₂-NH₂ | ~2.7 (t) |
| -NH₂ | Broad singlet, variable | |
| Silanol (byproduct) | Si-OH | Broad singlet, variable (often > 4 ppm) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The appearance and integration of the butylamine and silanol peaks relative to the parent compound can provide a semi-quantitative measure of the extent of degradation.
References
-
Schlenk Line Survival Guide. (n.d.). Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved January 21, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 21, 2026, from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved January 21, 2026, from [Link]
-
Purdue University Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved January 21, 2026, from [Link]
-
Synthesis Workshop. (2021, February 6). The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). YouTube. Retrieved January 21, 2026, from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). JP4031445B2 - Aminosilane production method.
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved January 21, 2026, from [Link]
- Metwalli, E., et al. (2006).
-
MDPI. (2021, June 17). Siloxane Matrix Molecular Weight Influences the Properties of Nanocomposites Based on Metal Complexes and Dielectric Elastomer. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 21, 2026, from [Link]
- Cowley, M. J., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance.
-
Girolami, G. S. (2020, October 8). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Girolami Group Website. Retrieved January 21, 2026, from [Link]
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metal Complexes and Siloxanes. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, December 31). Investigation of Metallo(organo)siloxane—Polydimethylsiloxane Composites with a High Metallosiloxane Component Content. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). Relationship between the polymer/silica interaction and properties of silica composite materials. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of hydrolysis–condensation product of tri- and tetra-functional silanes. Retrieved January 21, 2026, from [Link]
-
Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2025, November 16). Investigation of Metallo(organo)siloxane—Polydimethylsiloxane Composites with a High Metallosiloxane Component Content. Retrieved January 21, 2026, from [Link]
-
Research Article. (n.d.). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). The influence of metallic impurities on the free silanol activity of commercial thin-layer chromatography adsorbents demonstrated by retention changes of basic/amphoteric compounds such as peptides. Retrieved January 21, 2026, from [Link]
-
YouTube. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. JP4031445B2 - Aminosilane production method - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. When Vacuum Distillation is Useful [sihaienergytech.com]
- 11. This compound | 16411-33-9 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. batch.libretexts.org [batch.libretexts.org]
- 16. chem.purdue.edu [chem.purdue.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Purification of N,N',N''-Tributyl-1-methylsilanetriamine
Welcome to the comprehensive technical support guide for the purification of N,N',N''-Tributyl-1-methylsilanetriamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the purification of this versatile aminosilane.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and purification of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Q2: How should I properly store this compound to prevent degradation?
Q3: I've noticed a white precipitate forming in my stock of this compound. What is it and is the product still usable?
A3: The white precipitate is likely due to hydrolysis of the aminosilane upon exposure to moisture, forming silanols and ultimately siloxane oligomers or polymers.[8] The usability of the remaining liquid depends on the extent of the precipitation. For applications requiring high purity, it is recommended to purify the liquid portion by distillation to remove the solid impurities. However, for some applications, the presence of small amounts of these byproducts may be tolerable.
Q4: What are the most common impurities found in crude this compound?
A4: Common impurities include unreacted starting materials (e.g., methyltrichlorosilane and butylamine), partially substituted aminosilanes, and byproducts from side reactions. Additionally, oligomeric and polymeric siloxanes resulting from hydrolysis are frequently observed impurities.[8] The synthesis method can also introduce specific impurities; for example, chlorosilane aminolysis can result in ammonium salt byproducts.[9][10]
Part 2: Troubleshooting Guide: Purification Issues
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Distillation Troubleshooting
Issue 1: Low recovery of the purified product during vacuum distillation.
Possible Causes & Solutions:
-
Cause: The distillation temperature is too high, leading to thermal decomposition. Methyl-substituted silanetriamines can decompose at around 200°C.[5]
-
Solution: Optimize the distillation conditions by lowering the pressure to allow for distillation at a lower temperature. A pressure range of 40-100 torr with a temperature range of 70-90°C has been reported for other aminosilanes.[11][12] For this compound, a boiling point of 98-100 °C at 3 Torr has been noted.[2][3]
-
-
Cause: Inefficient condensation of the product vapor.
-
Solution: Ensure your condenser is properly cooled and has a sufficient surface area for efficient heat exchange. Use a chilled water circulator for consistent cooling.
-
-
Cause: Leaks in the vacuum distillation setup.
-
Solution: Thoroughly check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. A stable vacuum is crucial for a successful distillation.
-
Issue 2: The purified product is still contaminated with high-boiling impurities.
Possible Causes & Solutions:
-
Cause: Inefficient fractional distillation.
-
Solution: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency between your product and high-boiling impurities. The increased surface area allows for better equilibration between the liquid and vapor phases.
-
-
Cause: "Bumping" of the liquid during distillation, carrying over non-volatile impurities.
-
Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. A slow and steady heating rate is also crucial.
-
General Purity Issues
Issue 3: My purified this compound shows signs of hydrolysis (cloudiness, viscosity increase) shortly after purification.
Possible Causes & Solutions:
-
Cause: Exposure to atmospheric moisture after purification.
-
Solution: Handle the purified product under strictly anhydrous conditions.[5] Use Schlenk line techniques or a glovebox for all transfers. Store the purified product in a sealed container under an inert atmosphere.
-
-
Cause: Residual water in the collection flask or storage container.
Part 3: Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol outlines the steps for purifying this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Dry nitrogen or argon source
-
Schlenk line or glovebox (recommended)
Procedure:
-
Preparation: Assemble the distillation apparatus. Ensure all glassware is clean and oven-dried to remove any residual moisture.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. It is recommended to do this under an inert atmosphere.
-
System Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation setup and the pump to protect the pump from volatile components.
-
Heating and Distillation: Once a stable vacuum is achieved (e.g., 3 Torr), begin heating the flask gently with stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (98-100 °C at 3 Torr).[2][3] Discard any initial low-boiling fractions.
-
Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully backfilling with an inert gas.
-
Storage: Transfer the purified product to a clean, dry, and sealed container under an inert atmosphere for storage.
Data Summary Table
| Parameter | Recommended Value | Source |
| Boiling Point | 98-100 °C @ 3 Torr | [2][3] |
| Storage Temperature | 2-8 °C | [4][7] |
| Purity (Typical) | >95% | [7][] |
Part 4: Visualization of Workflows
Troubleshooting Logic for Low Purity
The following diagram illustrates a logical workflow for troubleshooting low purity issues after the purification of this compound.
Caption: Troubleshooting workflow for low purity.
Purification Workflow Diagram
This diagram outlines the general workflow for the purification of this compound.
Caption: General purification workflow.
References
- Aminosilane production method.
- Process for the production and purification of bis(tertiary-butylamino)silane.
- This compound | Electronic Chemicals Supplier Daken Chem. Dakenchem.
- Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403. PubChem.
- This compound | 16411-33-9. ChemicalBook.
- Aminosilane Complex. Alchemist-chem.
- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling C
- Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1. Benchchem.
- How to Prevent the Loss of Surface Functionality Derived
- How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PubMed Central.
- How To Prevent the Loss of Surface Functionality Derived
- General Application and Use of Amino Silanes.
- CAS 16411-33-9 this compound. BOC Sciences.
- N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9, N,N. Echemi.
- This compound | 16411-33-9. ChemicalBook.
- This compound at Best Price in Shanghai - ID: 1356716. IndiaMART.
- This compound | 16411-33-9. Sigma-Aldrich.
- Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis.
- Chemically-bonded aminosilane stationary phase for the high-performance liquid chromatographic separation of polynuclear aromatic compounds.
- Any advice transferring & storing of organosilane coupling agent?.
- Silane Coupling Agent Storage & Handling Guide.
Sources
- 1. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 16411-33-9 [m.chemicalbook.com]
- 4. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]
- 5. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 6. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 7. This compound at Best Price in Shanghai - ID: 1356716 [exportersindia.com]
- 8. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. JP4031445B2 - Aminosilane production method - Google Patents [patents.google.com]
- 12. EP1439180B1 - Process for the production and purification of bis(tertiary-butylamino)silane - Google Patents [patents.google.com]
- 13. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
"How to prevent hydrolysis of N,N',N''-Tributyl-1-methylsilanetriamine"
Technical Support Center: N,N',N''-Tributyl-1-methylsilanetriamine
Introduction
Welcome to the technical support center for this compound (BTSA). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive aminosilane in their work. BTSA is an effective reagent for surface modification and synthesis, but its utility is directly linked to its purity and the prevention of premature hydrolysis. The labile silicon-nitrogen (Si-N) bonds are extremely susceptible to cleavage by water, leading to the formation of silanols, tributylamine, and ultimately, polysiloxane networks.[1] This degradation can compromise experimental results, reduce yields, and introduce contaminants.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your BTSA and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My previously clear this compound solution now appears cloudy or contains a white precipitate. What happened?
Answer: Cloudiness or the formation of a white solid is a definitive sign of hydrolysis. The Si-N bonds in the BTSA molecule have reacted with ambient moisture (water) to form intermediate methylsilanetriols. These silanol intermediates are highly unstable and rapidly undergo condensation to form insoluble, cross-linked methylpolysiloxane networks (silicones), which appear as a gel, white precipitate, or cause general turbidity. The other byproduct of this reaction is tributylamine.
Immediate Actions:
-
Do not use the compromised reagent in your experiment. The active concentration of BTSA is significantly reduced, and the presence of siloxanes and excess amine will lead to inconsistent and unreliable results.
-
Review your storage and handling procedures against the recommended protocols in this guide. A breach in inert atmosphere technique is the most likely cause.
-
Consider repurifying the remaining liquid by distillation under high vacuum and strict inert atmosphere if the contamination is minimal, though procuring fresh reagent is often more practical.
Question 2: My reaction yield is significantly lower than expected, and I suspect the BTSA reagent is the cause. How can I confirm its degradation?
Answer: Besides visual inspection, analytical techniques can confirm hydrolysis. The primary byproducts are tributylamine and various siloxanes.
-
NMR Spectroscopy:
-
¹H NMR: Look for a new, distinct set of signals corresponding to tributylamine. You may also observe broad signals in the 1-3 ppm range from silanol (Si-OH) groups and new signals from the methyl groups on the resulting siloxane backbone. The chemical shift of the Si-OH proton can vary widely depending on the solvent and concentration.[2][3]
-
²⁹Si NMR: This is a highly diagnostic technique. The signal for the starting BTSA will decrease in intensity, while new peaks corresponding to various siloxane environments (M, D, T, Q units) will appear, typically in the -40 to -110 ppm range.[4][5] A peak for the intermediate silanetriol may also be observable.
-
-
FTIR Spectroscopy:
-
Look for the appearance of a broad absorption band in the 3200-3700 cm⁻¹ region, characteristic of O-H stretching in silanol (Si-OH) groups.[6]
-
The formation of siloxane bonds (Si-O-Si) will introduce a strong, broad absorbance band between 1000-1100 cm⁻¹.[6][7][8]
-
The disappearance or weakening of bands associated with the Si-N bond can also be monitored.
-
A summary of analytical signatures is provided in the table below.
Question 3: What are the consequences of using partially hydrolyzed BTSA in my experiment?
Answer: Using compromised BTSA can lead to several critical problems:
-
Stoichiometric Imbalance: The actual concentration of the active aminosilane is unknown, making it impossible to control the stoichiometry of your reaction.
-
Surface Contamination: If used for surface modification, the insoluble siloxane particles can physically deposit on the substrate, creating a non-uniform, contaminated, and poorly functionalized surface.
-
Side Reactions: The byproduct, tributylamine, is basic and can interfere with pH-sensitive reactions or catalyze unintended side reactions.
-
Poor Adhesion/Bonding: The intended covalent linkages may not form, leading to poor performance in applications requiring strong adhesion or coupling.[7]
Question 4: How should I safely dispose of hydrolyzed this compound?
Answer: Aminosilanes and their hydrolysis byproducts should be treated as chemical waste.
-
Controlled Quenching: Never dispose of reactive aminosilanes directly. In a well-ventilated fume hood, slowly add the compromised reagent to a large volume of a less reactive alcohol, such as isopropanol, with stirring. This will safely hydrolyze the remaining reactive material.
-
Neutralization: The resulting solution will be basic due to the presence of tributylamine. Neutralize it carefully with a dilute acid (e.g., 1M HCl) while monitoring the pH.
-
Disposal: The final, neutralized solution should be collected in a properly labeled hazardous waste container for organic compounds and disposed of according to your institution's environmental health and safety guidelines.[9][10]
Key Data & Summary Table
| Parameter | Recommendation / Observation | Rationale & Notes |
| Storage Condition | Store under a dry, inert atmosphere (Argon or Nitrogen) at room temperature in a tightly sealed container. | Prevents ingress of atmospheric moisture, which initiates hydrolysis. Use of Sure/Seal™ bottles or similar is highly recommended.[11] |
| Recommended Solvents | Anhydrous, non-protic solvents such as Toluene, Hexane, Tetrahydrofuran (THF), or Dichloromethane (DCM). | Protic solvents (alcohols, water) will react with the Si-N bonds. Ensure solvents are rigorously dried before use. |
| Incompatible Materials | Water, Alcohols, Acids, Strong Oxidizing Agents. | These materials will rapidly degrade the compound. Acids can catalyze hydrolysis.[12][13] |
| Visual Sign of Hydrolysis | Appearance of cloudiness, haze, gel formation, or white precipitate. | Indicates the formation of insoluble polysiloxane networks. |
| ¹H NMR Signature | Disappearance of BTSA signals, appearance of tributylamine signals, broad Si-OH peaks. | Confirms cleavage of Si-N bond and formation of byproducts. |
| FTIR Signature | Appearance of broad Si-OH (~3400 cm⁻¹) and Si-O-Si (~1050 cm⁻¹) bands. | Diagnostic for the formation of hydrolysis and condensation products.[6][14] |
Visualizing the Hydrolysis Pathway
The degradation of BTSA is a two-stage process: an initial hydrolysis step followed by a rapid condensation step.
Caption: Workflow for transferring BTSA using a Schlenk line.
Step-by-Step Methodology:
-
Glassware Preparation: Assemble the reaction flask and any other required glassware. Ensure all pieces are thoroughly oven-dried or flame-dried to remove adsorbed moisture from the surfaces. Seal the reaction flask with a rubber septum. [15]2. System Purging (Schlenk Line):
-
Connect the sealed reaction flask to the Schlenk line via a needle adapter through the septum.
-
Carefully open the stopcock to the vacuum manifold to evacuate the flask.
-
Once a good vacuum is achieved (e.g., <0.1 mbar), close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask. [16] * Repeat this vacuum/backfill cycle a minimum of three times to ensure the complete removal of atmospheric gases and moisture. [17] * After the final cycle, leave the flask under a slight positive pressure of inert gas (indicated by steady bubbling in the oil bubbler).
-
-
Syringe Preparation:
-
Take a dry, gas-tight syringe with a clean, dry needle.
-
Flush the syringe with inert gas from the Schlenk line at least 5-10 times to remove any internal air and moisture. [11]4. Reagent Transfer:
-
Puncture the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure head.
-
With the prepared syringe, pierce the septum of the reagent bottle.
-
Withdraw the desired volume of the liquid reagent. It is good practice to pull a small amount of inert gas into the syringe on top of the liquid to create a protective gas blanket.
-
Carefully withdraw the syringe from the reagent bottle and immediately insert it through the septum of the prepared reaction flask.
-
Inject the reagent into the flask.
-
-
Post-Transfer:
-
Remove the syringe. The reaction flask remains under a positive pressure of inert gas, protecting the reagent.
-
Clean the syringe immediately by drawing up and expelling an anhydrous solvent (like hexane or toluene) several times into a waste beaker, followed by a quenching solvent like isopropanol.
-
Glovebox Alternative: If using a glovebox, ensure the atmosphere is dry (<1 ppm H₂O). Oven-dried glassware can be brought into the main chamber via the antechamber after several pump/refill cycles. All transfers can then be performed using standard laboratory equipment (e.g., micropipettes with dry tips) within the inert environment. [17][20][21]
References
-
Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Available from: [Link]
-
VACUUBRAND. (2024, November 12). Keeping air and moisture out. Available from: [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available from: [Link]
-
School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Available from: [Link]
-
Liu Laboratory, University of Pittsburgh. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Available from: [Link]
-
University of Houston. (n.d.). Guideline for the Safe Use of Pyrophoric and Water Reactive Chemicals. Available from: [Link]
-
ACS Chemical Health & Safety. (2014, May 1). Reactivity control using a Schlenk line. Available from: [Link]
-
MSU Chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Available from: [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]
-
Ishida, H. (1996). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Substrates. DTIC. Available from: [Link]
-
American Mineralogist. (2017, March 9). Hydrogen bonded silanols in the 10 Å phase: Evidence from NMR spectroscopy. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR signals of the hydroxyl group of all silanols measured in different media. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of the absorption bonds corresponding to Si \ \O\ \Si and.... Available from: [Link]
-
Harwick Standard. (2015, July 6). SAFETY DATA SHEET. Available from: [Link]
-
GESAMP. (n.d.). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Available from: [Link]
-
Journal of the American Chemical Society. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Available from: [Link]
-
ResearchGate. (n.d.). shows the IR spectra. In all case, the typical Si-O-Si bands are.... Available from: [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]
-
ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Available from: [Link]
-
Dalton Transactions. (2024, March 5). Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing.... Available from: [Link]
-
PubMed. (2012, January 10). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. Available from: [Link]
-
Langmuir. (2016, January 24). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. Available from: [Link]
-
MDPI. (n.d.). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Available from: [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 16. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 17. chem.libretexts.org [chem.libretexts.org]
"Common experimental errors when using N,N',N''-Tributyl-1-methylsilanetriamine"
Welcome to the technical support center for N,N',N''-Tributyl-1-methylsilanetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common experimental issues. My aim is to combine theoretical knowledge with practical, field-proven insights to ensure your success when working with this versatile organosilicon compound.
Introduction to this compound
This compound (TBTMSA) is an organosilicon compound with the chemical formula C13H33N3Si.[1] It is recognized for its utility as a surface modifying agent, adhesion promoter, and as a ligand in coordination chemistry.[1][2] Its key feature is the presence of three labile silicon-nitrogen (Si-N) bonds, which are highly susceptible to hydrolysis.[3] This reactivity is central to its function but also the source of many common experimental challenges.
This guide will provide a structured approach to troubleshooting, focusing on the causal relationships between experimental parameters and outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the use of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is primarily used in applications where the modification of surfaces is required. Its key roles include:
-
Adhesion Promoter: It enhances the bond between organic polymers and inorganic substrates in coatings, sealants, and composites.[2]
-
Surface Modification: It can be used to alter the surface properties of materials, such as imparting hydrophobicity or providing reactive amine groups for further functionalization.
-
Coupling Agent: It acts as a bridge between inorganic fillers and polymer matrices, improving the mechanical properties of composite materials.
-
Ligand in Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, making it useful in the synthesis of metal complexes.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as:
-
Corrosive: It causes severe skin burns and eye damage.[4][5]
-
Harmful if swallowed. [4][5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the reagent's activity. It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6][7] This is to prevent degradation from moisture and light.
Q4: Why is this compound so sensitive to moisture?
A4: The silicon-nitrogen (Si-N) bonds in this compound are highly susceptible to hydrolysis.[3] In the presence of water, these bonds will readily break to form silanols (Si-OH) and release butylamine. This hydrolysis reaction is often the desired first step in applications like surface modification, but uncontrolled exposure to moisture will deactivate the reagent before it can be used.
Part 2: Troubleshooting Common Experimental Errors
This section provides a detailed, question-and-answer-style guide to troubleshooting specific problems you may encounter during your experiments.
Issue 1: Poor or Inconsistent Surface Modification/Adhesion
Q: I've treated my substrate with this compound, but I'm seeing poor adhesion of my polymer coating, or my surface remains hydrophilic. What went wrong?
A: This is a classic sign of an incomplete or failed surface modification. The underlying causes can usually be traced back to a few critical factors.
-
Cause 1: Inactive Reagent due to Premature Hydrolysis
-
Explanation: The most common culprit is that the this compound has been deactivated by exposure to atmospheric moisture before it could react with your substrate.
-
Troubleshooting Steps:
-
Use a Fresh Bottle: If possible, use a new, unopened bottle of the reagent.
-
Proper Handling: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry syringes and needles to transfer the liquid.
-
Check for Precipitate: If you observe any solid precipitate in the liquid, it is a sign of degradation, and the reagent should not be used.
-
-
-
Cause 2: Contaminated or Improperly Prepared Substrate
-
Explanation: The surface of your substrate must be scrupulously clean and possess reactive hydroxyl (-OH) groups for the silanetriamine to bind. Organic residues, oils, or a lack of surface hydroxyls will prevent the reaction.
-
Troubleshooting Steps:
-
Rigorous Cleaning: Implement a thorough cleaning procedure for your substrate. This can include sonication in solvents like acetone and isopropanol, followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or exposure to oxygen plasma to remove organic contaminants and generate hydroxyl groups.
-
Surface Activation: To ensure a high density of hydroxyl groups, consider activating your surface with oxygen plasma, UV/Ozone treatment, or by boiling in deionized water.
-
-
-
Cause 3: Presence of Moisture in Solvents and on Glassware
-
Explanation: Any water present in your reaction solvent or on your glassware will compete with the surface hydroxyl groups for reaction with the silanetriamine, leading to polymerization of the silane in solution rather than on the surface.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been dried over molecular sieves.
-
Dry Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool it in a desiccator or under a stream of inert gas immediately before use.
-
-
Issue 2: Inconsistent or Hazy/Cloudy Coatings
Q: After applying the silanetriamine solution and curing, my surface has a hazy or cloudy appearance, and the performance is inconsistent across the substrate. What is the cause?
A: This issue typically points to uncontrolled polymerization of the silanetriamine, either in the solution or on the surface.
-
Cause 1: Silane Concentration is Too High
-
Explanation: A high concentration of the silanetriamine in the deposition solution can lead to the formation of thick, uncontrolled multilayers and aggregates on the surface, resulting in a hazy appearance and a mechanically weak layer.
-
Troubleshooting Steps:
-
Optimize Concentration: Start with a low concentration of the silanetriamine solution (e.g., 0.5-2% by weight in an anhydrous solvent) and gradually increase it if necessary.
-
Rinsing Step: Ensure you have an effective rinsing step after the deposition to remove any physisorbed (non-covalently bonded) silane molecules.
-
-
-
Cause 2: Sub-optimal Curing Conditions
-
Explanation: Curing is essential to drive the condensation reaction, forming strong covalent bonds with the substrate and cross-linking the silane layer. Inadequate curing can leave a partially reacted, weak film on the surface.
-
Troubleshooting Steps:
-
Optimize Curing Temperature and Time: The optimal curing conditions depend on the substrate. A good starting point is 110-120°C for 30-60 minutes. You may need to perform a design of experiments (DoE) to find the ideal parameters for your specific system.
-
Atmosphere Control: For some applications, curing under an inert atmosphere can prevent unwanted side reactions.
-
-
Workflow & Troubleshooting Diagram
Caption: Troubleshooting workflow for surface modification using this compound.
Part 3: Experimental Protocol Example
The following is a generalized, step-by-step protocol for the surface modification of a glass or silicon substrate. This should be adapted and optimized for your specific application.
Objective: To create a hydrophobic surface on a glass slide.
Materials:
-
This compound (reagent grade, stored under inert gas)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Glass microscope slides
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Nitrogen or Argon gas
-
Oven capable of reaching 120°C
-
Sonicator
-
Staining jars
Protocol:
-
Substrate Cleaning and Activation: a. Place glass slides in a staining jar and sonicate in acetone for 15 minutes. b. Decant the acetone and replace with isopropanol. Sonicate for another 15 minutes. c. Rinse thoroughly with deionized water. d. To activate the surface, immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate PPE in a fume hood). e. Rinse the slides extensively with deionized water and dry them under a stream of nitrogen. f. Place the cleaned slides in an oven at 120°C for at least 2 hours. Allow them to cool to room temperature in a desiccator just before use.
-
Silane Deposition: a. In a fume hood and under a gentle stream of inert gas, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 0.5 mL of the silanetriamine to 49.5 mL of anhydrous toluene. b. Immediately immerse the cleaned and dried glass slides into this solution. c. Allow the slides to react for 30-60 minutes at room temperature with gentle agitation.
-
Rinsing: a. Remove the slides from the silane solution and rinse them by dipping them in fresh anhydrous toluene for 1 minute. b. Repeat the rinse with a second bath of fresh anhydrous toluene. c. Briefly rinse with acetone and dry under a stream of nitrogen.
-
Curing: a. Place the coated slides in an oven at 110°C for 30 minutes to cure the silane layer. b. Allow the slides to cool to room temperature before handling and characterization.
Expected Outcome: The glass slides should now be hydrophobic. This can be confirmed by a significant increase in the water contact angle compared to the untreated glass.
Hydrolysis and Condensation Mechanism
Caption: Simplified mechanism of surface functionalization.
Part 4: Quantitative Data Summary
| Parameter | Typical Range | Effect on Outcome |
| Silane Concentration | 0.5% - 5% (v/v) | Higher concentrations can lead to thicker, but potentially weaker and less uniform, layers. |
| Reaction Time | 30 - 120 minutes | Longer times may not significantly improve monolayer coverage but can increase the risk of solution-phase polymerization. |
| Curing Temperature | 100°C - 150°C | Higher temperatures promote faster and more complete cross-linking, but can damage sensitive substrates. |
| Curing Time | 15 - 60 minutes | Insufficient time leads to an incomplete network formation and poor adhesion. |
References
- BenchChem. (2025). Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- Daken Chem. (n.d.). This compound.
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting incomplete silanization of surfaces.
-
Asenath-Smith, E., & Chen, Y. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(22), 12865–12870. [Link]
Sources
- 1. One-Pot Synthesis of Amine-Functionalized Nano-Silica via Sol-Gel Assisted by Reverse Micelle Microemulsion for Environmental Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gccpo.org [gccpo.org]
- 3. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 4. General Application and Use of Amino Silanes - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 7. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
"Strategies to enhance the catalytic efficiency of N,N',N''-Tributyl-1-methylsilanetriamine"
Welcome to the technical support center for N,N',N''-Tributyl-1-methylsilanetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the catalytic efficiency of this versatile aminosilane.
Introduction to this compound as a Catalyst
This compound is a sterically hindered, organometallic compound recognized for its catalytic activity in various organic transformations. Its utility stems from the basicity of the nitrogen atoms and the unique electronic environment provided by the silicon center. This catalyst is particularly effective in reactions requiring a non-nucleophilic base and as a crosslinking agent. However, its efficacy is highly dependent on reaction conditions, and its handling requires specific precautions due to its reactivity, particularly its susceptibility to hydrolysis.[1]
This guide provides practical, field-proven insights into optimizing its catalytic performance and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound is primarily utilized in two main areas:
-
Polyurethane Production: It acts as a potent catalyst in the formation of polyurethane foams and elastomers. Its role is to accelerate the reaction between polyols and isocyanates.[2][3] The steric hindrance of the butyl groups can influence the reaction rate and the final properties of the polymer.
-
Condensation Reactions: As a strong, non-nucleophilic base, it can be employed to catalyze various condensation reactions, such as aldol-type and Knoevenagel condensations.[4]
-
Epoxy Resin Curing: It can serve as a curing agent or catalyst in epoxy resin formulations, facilitating the crosslinking process.[5][6][7]
Q2: What are the key advantages of using this compound over other amine catalysts?
A2: The primary advantages include:
-
High Basicity: The multiple amine functionalities contribute to its strong basic character, making it an efficient catalyst for base-catalyzed reactions.
-
Steric Hindrance: The bulky butyl groups modulate its nucleophilicity, which can be advantageous in preventing unwanted side reactions.
-
Solubility: It is generally soluble in common organic solvents, facilitating its use in homogeneous catalysis.
Q3: What are the main limitations and challenges associated with this catalyst?
A3: The most significant challenge is its high sensitivity to moisture. The Si-N bonds are labile and prone to hydrolysis, which can lead to catalyst deactivation.[1] Proper handling under anhydrous conditions is therefore critical. Catalyst deactivation through other pathways, such as strong adsorption of reactants or products, can also occur.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound as a catalyst.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Hydrolysis | 1. Ensure all solvents and reagents are rigorously dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Store the catalyst under anhydrous conditions.[8] | The Si-N bonds in this compound are highly susceptible to cleavage by water, leading to the formation of inactive silanols and butylamine.[1] |
| Inappropriate Solvent | 1. Screen a range of aprotic solvents (e.g., THF, toluene, dioxane). 2. Avoid protic solvents (e.g., alcohols, water) unless they are a reactant. | The solvent can significantly influence the catalyst's solubility, stability, and the reaction mechanism. Protic solvents will react with the catalyst. |
| Sub-optimal Temperature | 1. Systematically vary the reaction temperature. Start at room temperature and incrementally increase. 2. For polyurethane applications, a temperature range of 15°C to 50°C is often suitable.[3] | Reaction kinetics are temperature-dependent. Some reactions may require thermal energy to overcome the activation barrier, while excessive heat can lead to catalyst decomposition or side reactions. |
| Steric Hindrance | 1. Consider the steric bulk of your substrates. 2. If substrates are highly hindered, a less hindered aminosilane catalyst might be more effective. | The bulky butyl groups on the catalyst can sterically clash with bulky substrates, preventing them from accessing the catalytic active sites. |
Issue 2: Poor Product Selectivity or Formation of Byproducts
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Loading | 1. Optimize the catalyst loading. Start with a low concentration (e.g., 1-5 mol%) and adjust as needed. | Excess catalyst can sometimes lead to undesired side reactions or product degradation. |
| Reaction Time | 1. Monitor the reaction progress over time (e.g., by TLC or GC-MS). 2. Quench the reaction once the desired product is maximized to prevent further reactions. | Prolonged reaction times can lead to the formation of byproducts or decomposition of the desired product. |
| Self-Condensation of Substrates | 1. Slowly add the more reactive substrate to the reaction mixture. 2. Consider using a lower reaction temperature. | For reactions like aldol condensations, slow addition can minimize the concentration of the reactive enolate, reducing self-condensation. |
Issue 3: Catalyst Deactivation and Regeneration
| Deactivation Mechanism | Prevention/Regeneration Strategy | Scientific Rationale |
| Hydrolysis | Prevention: Strict anhydrous conditions. | As discussed, water deactivates the catalyst by cleaving Si-N bonds. |
| Fouling | Regeneration: Wash the catalyst with a suitable non-reactive solvent to remove adsorbed species. | The catalyst surface can become coated with reactants, products, or byproducts, blocking active sites. |
| Thermal Degradation | Prevention: Operate at the lowest effective temperature. | Although thermally stable to a degree, prolonged exposure to high temperatures can lead to decomposition. |
Experimental Protocols (Hypothetical Examples)
As specific protocols for this compound are not abundant in peer-reviewed literature, the following are scientifically plausible, generalized procedures based on the known reactivity of similar aminosilane catalysts. Users should optimize these for their specific substrates.
Protocol 1: Catalysis of Polyurethane Foam Formation
Objective: To catalyze the formation of a polyurethane foam.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI)
-
This compound (catalyst)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
-
Anhydrous solvent (e.g., cyclopentane)
Procedure:
-
In a dry, inert atmosphere glovebox, prepare a pre-mixture of the polyol, surfactant, blowing agent, and this compound (0.1-1.0% by weight of the polyol).
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
In a separate, dry vessel, measure the required amount of diisocyanate.
-
Rapidly add the diisocyanate to the pre-mixture with vigorous stirring.
-
Continue stirring for 5-10 seconds until the mixture begins to expand.
-
Allow the foam to rise and cure at room temperature. Post-curing at a slightly elevated temperature (e.g., 40-50°C) may be beneficial.[3]
Table 1: Recommended Starting Conditions for Polyurethane Foam Catalysis
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.1 - 1.0 wt% (of polyol) | Higher loading increases reaction rate. |
| Temperature | 15 - 50 °C[3] | Higher temperatures accelerate curing. |
| Solvent | Anhydrous, non-reactive | To prevent catalyst hydrolysis. |
| Stirring Speed | High | Essential for rapid and uniform mixing. |
Protocol 2: Aldol-Type Condensation
Objective: To catalyze the condensation of an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., THF or toluene)
-
Anhydrous magnesium sulfate (for workup)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone and anhydrous solvent.
-
Add this compound (5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for enolate formation.
-
Slowly add the aldehyde dropwise to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Proposed Catalytic Cycle for Aldol Condensation
Caption: Proposed catalytic cycle for the aldol condensation.
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
References
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (URL: [Link])
-
How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed. (URL: [Link])
-
Silanes and Other Coupling Agents. (URL: [Link])
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (URL: [Link])
- US4617286A - Catalyst for polyurethane having delay property - Google P
-
method and catalyst for the manufacture of a polyurethane - Justia Patents. (URL: [Link])
-
new catalysts and use thereof in the production of polyurethanes - Justia Patents. (URL: [Link])
- US 20230416487A1 - ORBi. (URL: not available)
-
How to choose the catalyst for polyurethane rationally - Knowledge. (URL: [Link])
-
Green Amines' Polyurethane Catalysts & Specialty Amines. (URL: [Link])
- US20050059749A1 - Catalysts useful in polyurethane foam - Google P
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (URL: [Link])
-
f0r Cr0sslinkable Silane Terminated P0lymers - American Coatings Association. (URL: [Link])
-
Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives - PMC - NIH. (URL: [Link])
-
First Evidence of Tris(catecholato)silicate Formation from Hydrolysis of an Alkyl Bis(catecholato)silicate - MDPI. (URL: [Link])
-
Deciphering the role of amine in amino silane-functionalized Pd/rGO catalyst for formic acid decomposition at room - Indian Academy of Sciences. (URL: [Link])
-
Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis - RSC Publishing. (URL: [Link])
-
Selective Catalytic Synthesis of Amino-Silanes at Part-per Million Catalyst Loadings | Request PDF - ResearchGate. (URL: [Link])
-
Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. (URL: [Link])
- US4389520A - Advancement catalysts for epoxy resins - Google P
-
Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives - MDPI. (URL: [Link])
-
Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - MDPI. (URL: [Link])
-
Synthesis and Characterizations of Melamine-Based Epoxy Resins - MDPI. (URL: [Link])
-
Catalysis of Silver and Bismuth in Various Epoxy Resins - MDPI. (URL: [Link])
-
Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC - NIH. (URL: [Link])
-
Silatranes: a review on their synthesis, structure, reactivity and applications. (URL: [Link])
-
Catalytic dissociation of tris(dimethylamino)silane on hot tungsten and tantalum filament surfaces. | Semantic Scholar. (URL: [Link])
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (URL: [Link])
-
Understanding Silane Coupling Agents: A Guide for R&D Scientists. (URL: [Link])
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | ACS Applied Materials & Interfaces. (URL: [Link])
-
Chemical structures of amino based reagents used in this work - ResearchGate. (URL: [Link])
Sources
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]
- 3. US20050059749A1 - Catalysts useful in polyurethane foam - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 16411-33-9 [sigmaaldrich.com]
Technical Support Center: Scaling Up N,N',N''-Tributyl-1-methylsilanetriamine-Mediated Reactions
Welcome to the technical support center for N,N',N''-Tributyl-1-methylsilanetriamine (TBMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile silanetriamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your large-scale processes effectively.
Introduction to this compound in Scale-up Synthesis
This compound, with the CAS number 16411-33-9, is a multifunctional organosilicon compound increasingly utilized in advanced material synthesis and drug development.[1][2] Its applications range from acting as a ligand in coordination chemistry to a coupling agent for enhancing adhesion in composites.[2] However, transitioning from bench-scale experiments to pilot or production scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during the scale-up of your TBMS-mediated reactions.
Q1: My reaction is resulting in a thick, unworkable gel. What is causing this and how can I prevent it?
A1: Gel formation is a common and critical issue when scaling up reactions with polyfunctional silanes like TBMS.[3]
-
Root Cause: The primary cause of gelation is the uncontrolled hydrolysis and subsequent condensation of the silanetriamine. The Si-N bonds in TBMS are labile and highly susceptible to hydrolysis, even by trace amounts of water.[1] This hydrolysis generates reactive silanol intermediates (Si-OH), which then rapidly condense to form a cross-linked siloxane (Si-O-Si) polymer network, resulting in gelation.[4][5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all solvents, reagents, and aprotic. The use of freshly dried solvents and inert gas (e.g., Argon or Nitrogen) blanketing is crucial.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the silanetriamine, especially in the presence of moisture, can drive the self-condensation reaction.
-
Temperature Management: Lowering the reaction temperature can help to slow down the rate of both hydrolysis and condensation, providing better control over the reaction.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rate of side reactions. Non-polar, aprotic solvents are generally preferred.
-
Reaction Quenching: In some processes, it may be necessary to quench the reaction before the gel point is reached.[3] This can be achieved by the addition of a capping agent that reacts with the silanol groups to prevent further polymerization.
-
Q2: I am observing a lower than expected yield in my scaled-up reaction. What are the likely causes?
A2: A decrease in yield upon scale-up can be attributed to several factors.
-
Root Cause Analysis:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.
-
Heat Transfer Issues: Poor heat dissipation in a large reactor can lead to an increase in the bulk reaction temperature, which can alter the reaction kinetics and favor decomposition or side reactions.
-
Incomplete Reactions: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Byproduct Formation: The hydrolysis of TBMS not only leads to gelation but also the formation of butylamine. This change in the reaction medium's basicity can influence the main reaction pathway.
-
-
Optimization Strategies:
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR, Raman) to track the consumption of reactants and the formation of products and byproducts in real-time.
-
Agitation and Baffling: Ensure your reactor is equipped with an appropriate agitation system and baffling to maintain a homogenous reaction mixture.
-
Controlled Addition: Add reagents, particularly those that can initiate exothermic side reactions, at a controlled rate to manage the reaction temperature effectively.
-
Reaction Time Studies: Conduct studies to determine the optimal reaction time at the larger scale, as it may differ from the lab scale.
-
Q3: How can I effectively remove siloxane byproducts and unreacted TBMS from my final product?
A3: The removal of silicon-containing byproducts is a common challenge in purification.
-
Purification Strategies:
-
Distillation: If your product is thermally stable and has a significantly different boiling point from TBMS (Boiling Point: 286.6°C at 760 mmHg) and its byproducts, fractional distillation under reduced pressure can be an effective method.[6]
-
Extraction: Liquid-liquid extraction can be employed to separate the desired product from water-soluble byproducts like butylamine hydrochloride (if an acidic quench is used). The choice of extraction solvent is critical and should be based on the solubility of your product and the impurities.
-
Chromatography: For high-purity applications, column chromatography may be necessary. However, this method can be costly and challenging to scale.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when handling this compound on a large scale?
A: TBMS is a flammable liquid and vapor.[7][8][9] It is also corrosive and can cause severe skin burns and eye damage. When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Work should be conducted in a well-ventilated area, and an emergency shower and eyewash station should be readily accessible. The hydrolysis of TBMS can produce butylamine, which is also a corrosive and flammable substance.
Q: How does the thermal stability of this compound impact scale-up?
A: While TBMS itself has good thermal stability, the reactions it participates in, particularly hydrolysis and condensation, can be exothermic.[2][10] On a large scale, the heat generated can accumulate if not effectively removed, potentially leading to a thermal runaway. It is crucial to have a robust cooling system for the reactor and to carefully control the rate of any exothermic processes.
Q: Can I use this compound in aqueous or protic solvents?
A: It is generally not recommended to use TBMS in aqueous or protic solvents, especially in a stoichiometric role. The Si-N bonds are highly susceptible to hydrolysis, which would lead to the rapid decomposition of the reagent and the formation of siloxane byproducts.[1] If the reaction chemistry absolutely requires a protic solvent, a large excess of the silane may be needed, and the purification will be significantly more challenging.
Experimental Protocols and Data
Generalized Workflow for Scaling Up a TBMS-Mediated Reaction
Caption: A three-phase workflow for scaling up TBMS-mediated reactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16411-33-9 | [1] |
| Molecular Formula | C13H33N3Si | [1] |
| Molecular Weight | 259.51 g/mol | [1] |
| Boiling Point | 286.6°C at 760 mmHg | [6] |
| Density | 0.849 g/cm³ | [6] |
| Flash Point | 127.2°C | [11] |
References
- Vertex AI Search. (2025, October 16).
- Daken Chem. This compound | Electronic Chemicals Supplier.
- Scribd.
- Daken Chem. (2025, February 18). Silanes Sol Gel | Electronic Chemicals Supplier.
- PubMed Central. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- BOC Sciences. CAS 16411-33-9 this compound.
- Echemi. N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9, N,N.
- MySkinRecipes. This compound.
- Sigma-Aldrich. This compound | 16411-33-9.
- PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403.
- Benchchem. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- Shanghai Macklin Biochemical Co. Ltd.
Sources
- 1. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound [myskinrecipes.com]
- 11. Subcritical Water-Driven Complete Mineralization of Silane Coupling Agents with Short Perfluoroalkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NMR Analysis of N,N',N''-Tributyl-1-methylsilanetriamine Reaction Mixtures
Welcome to the technical support center for the analysis of N,N',N''-Tributyl-1-methylsilanetriamine and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aminosilane in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and refine your NMR analyses effectively.
The inherent reactivity of the silicon-nitrogen bond in this compound, particularly its sensitivity to moisture, presents unique challenges in reaction monitoring and product characterization.[1] This guide will address common issues encountered during NMR analysis, from sample preparation to spectral interpretation, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my NMR sample of this compound turning cloudy?
A1: Cloudiness or precipitation in your NMR sample is a strong indicator of hydrolysis. This compound is highly susceptible to reaction with trace amounts of water, leading to the formation of silanols (R-Si-OH), which can then condense to form insoluble siloxane (Si-O-Si) oligomers or polymers.[1] This is often due to the use of non-anhydrous deuterated solvents or exposure of the sample to ambient atmosphere. It is crucial to use rigorously dried solvents and employ air-sensitive sample preparation techniques.[2][3]
Q2: I see broad peaks in my ¹H NMR spectrum where I expect sharp signals for the butyl groups. What could be the cause?
A2: Peak broadening can arise from several factors. One common cause is chemical exchange. The N-H protons can undergo exchange, which can sometimes broaden adjacent CH₂ signals. Another possibility is the presence of paramagnetic impurities. However, a more likely cause in this context is poor shimming of the spectrometer due to sample inhomogeneity caused by the onset of hydrolysis and condensation, as mentioned in Q1.[4] If insoluble microscopic particles are present, they will distort the magnetic field, leading to broad lines.[5] Filtering the sample through a syringe filter packed with glass wool into the NMR tube can help remove solid particles.[5]
Q3: My integrations in the ¹H NMR are not matching the expected proton ratios. How can I get accurate quantification?
A3: Accurate quantification by NMR (qNMR) requires specific acquisition parameters. Standard ¹H NMR experiments are often not fully quantitative because the relaxation delays between scans may not be sufficient for all nuclei to return to equilibrium.[6] This is particularly true for quaternary carbons in ¹³C NMR, but can also affect protons in different chemical environments. To obtain accurate integrations, you need to ensure a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons in your sample.[6][7][8] Additionally, ensure that the baseline of your spectrum is flat and that you integrate over a wide enough frequency range to capture the entire peak area.[9]
Q4: I don't see a signal in my ²⁹Si NMR spectrum. Is my compound gone?
A4: The absence of a ²⁹Si signal doesn't necessarily mean your compound is absent. ²⁹Si is a low-sensitivity nucleus with a low natural abundance (4.7%).[10] Acquiring a ²⁹Si spectrum often requires a higher sample concentration and a significantly larger number of scans compared to ¹H NMR. Furthermore, certain experimental parameters, like proton decoupling, can sometimes lead to a negative Nuclear Overhauser Effect (NOE), which can nullify the signal. Using a gated decoupling sequence can mitigate this. Also, be aware of the very broad background signal from the glass NMR tube and the quartz components of the probe, which typically appears around -110 ppm and can obscure other signals.[11]
Troubleshooting Guides
Guide 1: Unexpected Peaks in ¹H and ¹³C NMR Spectra
This section will help you identify the source of common unexpected signals in your NMR spectra when working with this compound.
-
Causality: The Si-N bond is readily cleaved by water. The initial hydrolysis product is a silanol, which is often unstable and undergoes self-condensation to form disiloxanes and larger oligomers/polymers. This process releases butylamine.
-
Reaction Scheme:
-
Hydrolysis: CH₃Si(NHBu)₃ + H₂O → CH₃Si(NHBu)₂(OH) + BuNH₂
-
Condensation: 2 CH₃Si(NHBu)₂(OH) → (BuNH)₂(CH₃)Si-O-Si(CH₃)(NHBu)₂ + H₂O
-
-
-
Troubleshooting Workflow:
Fig 1. Workflow for identifying hydrolysis byproducts. -
Expected Chemical Shifts: The following table provides predicted and typical chemical shifts for the starting material and potential byproducts. Note that predicted values can have some deviation from experimental results.[12][13]
| Compound/Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ²⁹Si Chemical Shift (ppm) |
| This compound | Si-CH₃: ~0.2-0.3N-CH₂: ~2.6-2.8-(CH₂)₂-: ~1.3-1.5-CH₃: ~0.9 | Si-CH₃: ~ -2 to 2N-CH₂: ~45-47-CH₂-CH₂-: ~35-37-CH₂-CH₃: ~20-22-CH₃: ~14-15 | ~ -20 to -40 |
| Butylamine (free) [2][3] | N-CH₂: ~2.6-2.7-CH₂-: ~1.4-CH₂-: ~1.3-CH₃: ~0.9 | N-CH₂: ~42-44-CH₂-: ~36-38-CH₂-: ~20-22-CH₃: ~13-14 | N/A |
| Methylsilanetriol (CH₃Si(OH)₃) | Si-CH₃: ~0.1-0.2Si-OH: broad, ~1-5 (solvent dependent) | Si-CH₃: ~ -5 to 0 | ~ -40 to -50 (T⁰) |
| Siloxane (T structures) | Si-CH₃: ~0.1-0.25 | Si-CH₃: ~ -5 to 0 | T¹: ~ -48 to -52T²: ~ -56 to -60T³: ~ -64 to -70[5][14] |
-
Step-by-Step Protocol for Identification:
-
Reference your spectra: Ensure your spectra are correctly referenced to TMS (0 ppm).
-
Identify butylamine: Look for a new set of butyl signals that are sharper than those in the starting material and match the known shifts of butylamine.[2][3]
-
Look for silanol protons: A broad, exchangeable proton signal (disappears on D₂O shake) between 1-5 ppm may indicate the presence of Si-OH groups. The exact shift is highly solvent-dependent.[4]
-
Analyze the Si-CH₃ region: In the ¹H and ¹³C NMR, the Si-CH₃ signal may shift slightly and new signals may appear in this region, corresponding to different siloxane environments.
-
Confirm with ²⁹Si NMR: This is the most definitive technique. The appearance of signals in the T¹, T², and T³ regions confirms the formation of siloxane bonds.[5][14]
-
Guide 2: Issues with Sample Preparation of Air-Sensitive Compounds
The integrity of your data begins with proper sample preparation. This compound's reactivity necessitates the exclusion of atmospheric moisture and oxygen.[1]
This protocol ensures an inert atmosphere is maintained throughout sample preparation.
-
Dry Glassware: Ensure your NMR tube, vials, and any transfer pipettes are oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Prepare the NMR Tube: Place a standard 5mm NMR tube inside a larger preparation tube fitted with a sidearm for connection to a Schlenk line.
-
Cycle the System: Attach the preparation tube to the Schlenk line and perform at least three vacuum/inert gas cycles to remove air and moisture from the NMR tube.[14]
-
Prepare the Sample Solution: In a separate flask on the Schlenk line, weigh your sample of this compound. Under a positive pressure of inert gas, add the required volume (typically 0.6-0.7 mL) of anhydrous deuterated solvent via a gas-tight syringe.[2][15] Swirl to dissolve.
-
Transfer to NMR Tube: While maintaining a positive flow of inert gas into the preparation tube, remove the stopper and replace it with a rubber septum. Use a clean, dry syringe to withdraw the sample solution from the flask and carefully transfer it into the NMR tube inside the preparation tube.[15]
-
Seal the Tube: Once the solution is transferred, remove the septum from the preparation tube and quickly cap the NMR tube. For extra protection, wrap the cap with Parafilm or PTFE tape. For long-term or highly sensitive experiments, using a J. Young NMR tube, which has a resealable Teflon tap, is highly recommended.[2][14][15]
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]
-
(n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024, April 5). What can cause incorrect integration of certain peaks in HNMR of a pure compound?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
ACS Publications. (2021, July 22). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. ACS Biomaterials Science & Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). How to Reduce 1H NMR – Quantitative Evaluation Errors. Retrieved from [Link]
-
National Institutes of Health. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Retrieved from [Link]
-
ScienceDirect. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. Retrieved from [Link]
-
NMR Wiki Q&A Forum. (2013, January 17). Error in integration of NMR peaks. Retrieved from [Link]
-
ACS Publications. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. Retrieved from [Link]
-
Gelest. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2021). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Retrieved from [Link]
-
MDPI. (2018, September 7). 29Si NMR Chemical Shifts in Crystalline and Amorphous Silicon Nitrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved from [Link]
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Retrieved from [Link]
-
PubChem. (n.d.). Butylamine. Retrieved from [Link]
-
PubChem. (n.d.). Trichloromethylsilane. Retrieved from [Link]
-
IOTA Silicone Oil. (n.d.). Tris(Butylamino) Methylsilane IOTA 16411-Silane Manufacturer. Retrieved from [Link]
Sources
- 1. unige.ch [unige.ch]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. afinitica.com [afinitica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CASPRE [caspre.ca]
- 10. magritek.com [magritek.com]
- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. Visualizer loader [nmrdb.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of N,N',N''-Tributyl-1-methylsilanetriamine as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Silanetriamine Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating the palladium center. For decades, phosphines and, more recently, N-heterocyclic carbenes (NHCs) have dominated the field, with their electronic and steric properties extensively studied and optimized.[2][3] However, the exploration of novel ligand scaffolds remains a vibrant area of research, driven by the need for more robust, versatile, and cost-effective catalytic systems.
This guide introduces N,N',N''-Tributyl-1-methylsilanetriamine, a structurally unique organosilicon compound, as a potential new class of ligand for palladium-catalyzed reactions. While primarily utilized as a versatile organosilicon compound and in materials science, its inherent properties—a central silicon atom bonded to three nitrogen donor atoms—suggest intriguing possibilities for its application in catalysis.[4] The nitrogen lone pairs can, in principle, coordinate to a metal center, and the overall steric and electronic environment provided by the tributyl and methyl groups could offer unique reactivity profiles compared to traditional ligands.
By following the protocols and understanding the rationale outlined herein, you will be equipped to generate your own comparative data, assess the potential of this and other novel ligands, and contribute to the expanding toolbox of catalytic chemistry.
The Ligand Landscape: A Comparative Overview
Before delving into the experimental validation, it is crucial to understand the context in which this compound would compete. The choice of ligand profoundly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4]
Established Ligand Classes:
-
Phosphine Ligands: These are the most traditional and widely used ligands in palladium catalysis. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom. Electron-rich phosphines, for instance, are known to promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[4][5] Bulky phosphine ligands can facilitate the final reductive elimination step, leading to faster product formation.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: In recent years, NHCs have emerged as powerful alternatives to phosphines. They are typically stronger σ-donors than phosphines, forming highly stable palladium complexes.[3] This increased stability can lead to longer catalyst lifetimes and higher turnover numbers. The steric bulk of NHC ligands can also be readily modified to influence catalytic activity.[6][7]
This compound: A Hypothetical Profile
While experimental data is lacking, we can hypothesize the potential characteristics of this compound as a ligand based on its structure:
-
Electronic Effects: The nitrogen atoms are expected to be the primary donor sites. The overall electron-donating ability will be influenced by the silicon atom and the alkyl substituents. It is plausible that it could act as a moderately electron-donating ligand.
-
Steric Effects: The three butyl groups and the methyl group attached to the silicon create a sterically demanding environment around the potential coordination sites. This steric bulk could play a significant role in promoting reductive elimination.
-
Coordination Modes: The tridentate nature of the ligand could lead to different coordination modes with the palladium center compared to the typically monodentate or bidentate phosphine and NHC ligands. This could influence the stability and reactivity of the catalytic intermediates.
A Framework for Validation: The Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
To objectively assess the performance of this compound, a standardized benchmark reaction is essential. The Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is an excellent choice due to its well-documented procedures and the commercial availability of the starting materials.
Experimental Workflow for Ligand Comparison
The following diagram illustrates the systematic workflow for comparing the performance of this compound with a standard, commercially available phosphine ligand such as triphenylphosphine (PPh₃).
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The electron density of the ligand is crucial here. More electron-donating ligands can accelerate the insertion of the Pd(0) center into the aryl-halide bond. [4]If this compound proves to be a good electron donor, it may perform well with less reactive aryl chlorides.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The exact mechanism is complex and can be influenced by the base and the ligand.
-
Reductive Elimination: This is the product-forming step. Sterically bulky ligands often promote this step by creating a crowded coordination sphere around the palladium, favoring the elimination of the biaryl product. [4]The tributyl groups of the silanetriamine ligand could be advantageous here.
By comparing the reaction profiles (yield vs. time) of the two ligands, you can infer which step of the catalytic cycle is being influenced. For example, a faster initial rate with the silanetriamine ligand might suggest it promotes oxidative addition more effectively than triphenylphosphine.
Conclusion and Future Outlook
This guide provides a robust and scientifically sound methodology for the validation of this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction. The lack of pre-existing comparative data for this specific ligand should not be seen as a deterrent, but rather as an opportunity for novel discovery. By systematically applying the protocols outlined, researchers can generate the necessary data to objectively assess its performance against established ligand systems.
Should this compound demonstrate promising activity, the next logical steps would involve expanding the substrate scope to include more challenging aryl chlorides and sterically hindered coupling partners. Furthermore, detailed mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in elucidating the precise role of the silanetriamine ligand in the catalytic cycle. The exploration of this and other novel ligand classes is essential for the continued advancement of catalytic science and its applications in creating molecules that benefit society.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Ndlovu, S. P., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021, 11(45), 28249-28260. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025, 12(3), 435-446. [Link]
-
Sharma, A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. [Link]
-
Knowledge Commons. I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. (2023-09-22). [Link]
-
Yılmaz, Ü., & Küçükbay, H. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications, 2021, 51(5), 735-747. [Link]
-
Newman, S. G., et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 2019, 84(18), 11853-11862. [Link]
-
Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015, 5(118), 97581-97585. [Link]
-
Sci-Hub. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. [Link]
-
Arentsen, K., et al. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Tetrahedron Letters, 2004, 45(40), 7511-7514. [Link]
-
Onoabedje, E., & Okoro, U. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 2019, 49(13), 1637-1662. [Link]
-
ResearchGate. Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. [Link]
-
Fleet, A. P., et al. Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 2009, 28(24), 6891-6902. [Link]
-
Gildner, P. G., & Colacot, T. J. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 2016, 47(1). [Link]
-
Bera, M., et al. Olefin functionalized Bis-Imidazolium Pd(II) chloride N-Heterocyclic carbene complex builds a supramolecular framework and shows catalytic activity in Suzuki-Miyaura C-C coupling reaction. Journal of Chemical Sciences, 2017, 129(7), 1041-1049. [Link]
-
Wang, X., et al. 4a,8a-Azaboranaphthalene-4-yl phosphine ligands: synthesis and electronic modulation in Suzuki–Miyaura coupling reactions. RSC Advances, 2018, 8(52), 29841-29845. [Link]
-
ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]
-
Kawaoka, S., et al. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 2023, 14(13), 3477-3486. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
-
Ye, Z., et al. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 2021, 12(1), 239-251. [Link]
-
Talybov, A. G., et al. Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. (2025-08-09). [Link]
-
Li, J., et al. Selective Synthesis of N-T[4][5][8]riazinyl-α-Ketoamides and N-T[4][5][8]riazinyl-Amides from the Reactions of 2-Amine-T[4][5][8]riazines with Ketones. Molecules, 2023, 28(11), 4349. [Link]
-
Shermolovich, Y. G., et al. Synthesis and properties of N-(alkenylidene)trifluoromethanesulfonamides. ResearchGate. (2025-08-09). [Link]
-
Banert, K., et al. Synthesis of triacetonamine N-alkyl derivatives reinvestigated. ARKIVOC, 2012, 2012(3), 379-390. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction / Synthetic Communications, 2021 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N,N',N''-Tributyl-1-methylsilanetriamine and Traditional Catalysts in Condensation Reactions
In the dynamic landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal catalytic system is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comprehensive comparative analysis of N,N',N''-Tributyl-1-methylsilanetriamine, an emerging organosilicon compound, against traditional catalysts in the context of base-catalyzed condensation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel catalytic systems to enhance their synthetic methodologies.
Introduction: The Quest for Superior Catalysts
Carbon-carbon bond formation is a cornerstone of organic synthesis, with condensation reactions such as the Knoevenagel condensation being fundamental transformations.[1] The efficiency of these reactions is critically dependent on the catalyst employed. For decades, traditional amine bases like piperidine and triethylamine, as well as inorganic bases such as sodium and potassium hydroxide, have been the catalysts of choice.[2][3] While effective, these catalysts can present challenges in terms of product purification, catalyst recovery, and environmental impact.[1][4]
The search for more sustainable and efficient catalytic systems has led to the exploration of novel molecular architectures.[5] this compound (TBMSi) emerges as a compelling candidate in this arena. With its unique structure featuring three basic tributylamine moieties tethered to a central methyl-silicon core, TBMSi presents a distinct set of physicochemical properties that could offer significant advantages over its traditional counterparts. This guide will delve into a comparative study of TBMSi and conventional catalysts, focusing on the Knoevenagel condensation of benzaldehyde and malononitrile as a model reaction.
The Catalysts Under Investigation
This compound (TBMSi): A Novel Organosilicon Base
This compound is an organosilicon compound characterized by the presence of three tributylamine groups attached to a silicon atom.[6] Its molecular structure suggests a high degree of basicity localized in a single molecule, which could translate to high catalytic activity. The presence of the silane core introduces unique properties, such as altered solubility profiles and the potential for simplified removal from the reaction mixture through hydrolytic condensation or adsorption onto silica.[7][8] The bulky tributyl groups may also impart steric influence on the reaction, potentially enhancing selectivity.
Traditional Catalysts: The Incumbents
For the purpose of this comparison, we will focus on a selection of commonly employed traditional catalysts for the Knoevenagel condensation:
-
Piperidine: A widely used secondary amine catalyst for this reaction.[1]
-
Triethylamine (TEA): A common tertiary amine base.[3]
-
Ammonium Acetate: A salt that can act as a weak acid/base catalyst.[9]
-
Solid Bases (e.g., Hydrotalcites, Metal Oxides): Heterogeneous catalysts that offer ease of separation.[4][5]
These catalysts represent a spectrum of basicity, steric hindrance, and homogeneity, providing a robust baseline for comparison.
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation of benzaldehyde with malononitrile is a well-studied reaction that serves as an excellent benchmark for catalyst performance. The reaction proceeds via the formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration.[10]
Performance of Traditional Catalysts
The following table summarizes the performance of various traditional catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile, as reported in the literature. It is important to note that reaction conditions can vary, influencing the observed yields and reaction times.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 2 h | 92 | [1] |
| Triethylamine | Dichloromethane | Reflux | 5 h | 85 | [3] |
| Ammonium Acetate | Isopropanol | Reflux | 1.5 h | 95 | [9] |
| Mg-Al Hydrotalcite | Methanol | 60 | 4 h | 98 | [4] |
Projected Performance and Advantages of this compound
While direct experimental data for the use of TBMSi as a catalyst in the Knoevenagel condensation is not yet prevalent in the literature, we can project its potential performance based on its molecular structure and the known properties of related compounds.
-
High Catalytic Activity: The presence of three basic nitrogen centers within a single molecule could lead to a higher localized concentration of active sites, potentially resulting in faster reaction rates compared to simple amines.
-
Enhanced Solubility: The organosilane nature of TBMSi is likely to confer good solubility in a range of organic solvents, ensuring homogeneity and efficient catalysis.
-
Simplified Work-up: The silicon-nitrogen bonds in TBMSi are susceptible to hydrolysis. This property could be exploited for catalyst removal by converting it into insoluble siloxanes upon addition of water, followed by simple filtration. This offers a distinct advantage over soluble amine catalysts that often require aqueous extractions for removal.[7]
-
Steric Influence on Selectivity: The bulky tributyl groups may provide a sterically hindered environment around the active amine sites, which could potentially influence the stereoselectivity of the reaction in cases where E/Z isomers are possible.
-
Reduced Volatility: Compared to lower molecular weight amines like triethylamine, TBMSi has a higher boiling point (286.6 °C), which can be advantageous in reactions requiring elevated temperatures.
Mechanistic Insights
The catalytic cycle of amine-catalyzed Knoevenagel condensation is well-established.[11] In the case of TBMSi, which contains primary amine functionalities, the reaction is expected to proceed through the formation of an enolate from the active methylene compound. The amine catalyst then activates the aldehyde by forming an iminium ion, which is more electrophilic than the starting aldehyde. The enolate then attacks the iminium ion, leading to the product after catalyst regeneration.
Proposed Catalytic Cycle for TBMSi in Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by TBMSi.
Experimental Protocols
To facilitate a direct and objective comparison, the following experimental protocol for the Knoevenagel condensation of benzaldehyde and malononitrile is provided. This protocol can be adapted for use with both this compound and traditional catalysts.
General Procedure for Knoevenagel Condensation
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Catalyst (0.1 mmol)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the solvent (5 mL) and stir until all solids are dissolved.
-
Add the catalyst (0.1 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, class of organocatalysts. While direct comparative experimental data against traditional catalysts is still needed, a theoretical analysis of its structure and properties suggests several potential advantages, including high catalytic activity, enhanced solubility, and a simplified work-up procedure. The unique silane core of TBMSi sets it apart from conventional amine catalysts and opens up new avenues for catalyst design and application.
Future research should focus on the systematic evaluation of TBMSi and related silanetriamines in a variety of base-catalyzed reactions. Investigating the impact of the alkyl substituents on the amine and the group on the silicon atom will provide valuable insights into structure-activity relationships. As the demand for greener and more efficient chemical processes grows, innovative catalysts like this compound are poised to play a significant role in the future of organic synthesis.
References
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021, October 27). Retrieved from [Link]
-
The Knoevenagel condensation between benzaldehyde and malononitrile... - ResearchGate. Retrieved from [Link]
-
Mechanism for amine‐catalyzed Knoevenagel condensation. - ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction) - ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids - ResearchGate. Retrieved from [Link]
-
(A) Mechanism of the Knoevenagel condensation catalysed by secondary... - ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a - ResearchGate. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Retrieved from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Retrieved from [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion - Indian Academy of Sciences. Retrieved from [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
Organic Catalysts: Applications In Everyday Life - ZM Silane Limited. Retrieved from [Link]
-
Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem. Retrieved from [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry - ACS Publications. Retrieved from [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. Retrieved from [Link]
-
Organosilane Technology in Coating Applications: Review and Perspectives. Retrieved from [Link]
-
recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]
-
Silane: Properties and application - ResearchGate. Retrieved from [Link]
-
Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity - MDPI. Retrieved from [Link]
-
Chemical Properties of Tributylamine (CAS 102-82-9) - Cheméo. Retrieved from [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Efficiency of N,N',N''-Tributyl-1-methylsilanetriamine in Cross-Coupling Reactions: A Comparative Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone of molecular construction, pivotal to pharmaceutical discovery and materials science. The choice of organometallic reagent is critical, dictating reaction efficiency, substrate scope, and overall process viability. This guide provides a comprehensive benchmark of N,N',N''-Tributyl-1-methylsilanetriamine, a versatile organosilicon compound, in the context of palladium-catalyzed cross-coupling. We will objectively compare its performance profile with established alternatives, supported by mechanistic insights and detailed experimental protocols.
Introduction to this compound
This compound is an organosilicon compound featuring a central silicon atom bonded to a methyl group and three tributylamino groups.[1][2][3] Its chemical formula is C13H33N3Si and it has a molecular weight of 259.51 g/mol .[1][4] The labile silicon-nitrogen (Si-N) bonds are a key characteristic, rendering the compound highly reactive towards hydrolysis and transamination.[5] This reactivity is the foundation of its utility as a precursor in organic synthesis and materials science, particularly in the formation of other organosilicon reagents for cross-coupling.[5][6]
Organosilanes, in general, are valued for their high stability, low toxicity, and ease of handling compared to many other organometallic reagents.[7] this compound serves as a stable, storable precursor that can be converted in situ or in a separate step to a more reactive organosilicon species suitable for cross-coupling, such as an organosilanol or an organo(alkoxy)silane.
The Role of Organosilanes in Cross-Coupling: The Hiyama Reaction
The primary cross-coupling reaction involving organosilicon reagents is the Hiyama coupling.[8][9] This palladium-catalyzed reaction forms a C-C bond between an organosilane and an organic halide or pseudohalide.[8] A critical aspect of the Hiyama coupling is the necessity of activating the silicon reagent to facilitate the transmetalation step in the catalytic cycle. The robust Si-C bond must be polarized, typically by forming a pentavalent, hypercoordinate silicon species.[8] This is usually achieved using a fluoride source (e.g., TBAF) or a base.[8]
The efficiency of this compound is therefore understood in its capacity to be transformed into a competent coupling partner for the Hiyama reaction. For instance, hydrolysis of the Si-N bonds would yield a methylsilanetriol, which can then participate in the catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Benchmarking with Alternative Cross-Coupling Protocols
The true measure of this compound's efficiency is revealed when benchmarked against the most common cross-coupling methodologies.
Hiyama vs. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which utilizes organoboron reagents (boronic acids and esters), is arguably the most widely used cross-coupling method.[10]
-
Toxicity & Handling: Both organosilanes and organoborons are considered to have low toxicity, representing a significant advantage over other methods. Boronic acids can be prone to decomposition (protodeboronation), while organosilanes derived from the silanetriamine exhibit excellent stability.
-
Reaction Conditions: Suzuki couplings typically require a base (e.g., K₂CO₃, Cs₂CO₃) and often proceed in aqueous solvent mixtures.[11][12] Hiyama couplings traditionally require a fluoride activator, although fluoride-free methods using silanols have been developed.[8] The choice of base and solvent can be critical in both reactions to achieve optimal yields.[13]
-
Substrate Availability: Boronic acids are commercially available in a vast array, making the Suzuki reaction highly convenient.[8] While a wide range of organosilanes can be synthesized, they are less commercially prevalent than their boron counterparts.
Hiyama vs. Stille Coupling
The Stille reaction employs organotin (stannane) reagents and was a foundational method in cross-coupling chemistry.[14]
-
Toxicity & Handling: This is the most significant differentiator. Organotin compounds are highly toxic and their stoichiometric byproducts are difficult to remove from the final product. The low toxicity of organosilicon compounds makes the Hiyama reaction a much more environmentally benign and pharmaceutically relevant alternative.[7][15]
-
Reaction Conditions: Stille couplings are often performed under neutral, non-basic conditions and are tolerant of a wide variety of functional groups. This functional group tolerance is a key advantage.[14] However, the need for an activator in Hiyama coupling can sometimes limit its compatibility with base- or fluoride-sensitive substrates.
Hiyama vs. Sonogashira Coupling
The Sonogashira coupling specifically forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, typically using a palladium and copper co-catalyst system.[16][17][18]
-
Scope: The comparison here is less direct as the Sonogashira reaction is specific to the synthesis of alkynes. A Hiyama coupling would be used to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. The choice between them is dictated by the desired final product.
-
Catalyst System: The Sonogashira reaction's reliance on a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne starting material (Glaser coupling).[16] The Hiyama reaction proceeds with a single palladium catalyst.
Quantitative Performance Comparison
To provide a clear benchmark, the following table summarizes typical performance metrics for a representative C(sp²)-C(sp²) coupling of 4-bromoanisole with an organometallic partner.
| Parameter | Hiyama Coupling (Organosilane) | Suzuki Coupling (Organoboron) | Stille Coupling (Organostannane) |
| Organometallic Reagent | Phenyl(trimethoxy)silane | Phenylboronic Acid | Phenyl(tributyl)stannane |
| Typical Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Activator / Base | TBAF (1.2 equiv) | K₂CO₃ (2.0 equiv) | None (Ligand only) |
| Solvent | THF | Toluene / H₂O | Dioxane |
| Temperature (°C) | 60 - 80 | 80 - 100 | 90 - 110 |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantage | Low toxicity, stable reagent | Wide reagent availability | High functional group tolerance |
| Key Disadvantage | Requires activator | Prone to protodeboronation | High toxicity of tin reagents |
Note: Data is representative and actual results will vary based on specific substrates, ligands, and reaction conditions.
Experimental Protocols
A self-validating protocol is essential for trustworthy and reproducible results. The following are detailed, step-by-step methodologies for key cross-coupling reactions.
Protocol 1: Representative Hiyama Cross-Coupling
This protocol describes the coupling of an aryl bromide with an organosilane, which could be prepared from this compound.
Caption: Experimental workflow for a Hiyama cross-coupling reaction.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the organosilane (e.g., phenyltrimethoxysilane, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen is critical for catalytic efficiency.
-
Solvent and Activator Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe. Subsequently, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise over 2 minutes. Causality: The fluoride ions coordinate to the silicon atom, forming a hypervalent silicate which is sufficiently nucleophilic to undergo transmetalation to the palladium center.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard Suzuki-Miyaura Cross-Coupling
Methodology:
-
Reagent Preparation: To a round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (10 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes. Causality: While less sensitive than some catalysts, removing oxygen prevents phosphine ligand oxidation and improves catalyst lifetime.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 6-12 hours.
-
Workup and Purification: Follow steps 6 and 7 from the Hiyama protocol. The aqueous base is separated during the extraction.
Conclusion and Field Perspective
This compound is a valuable and versatile precursor for generating active organosilane reagents for Hiyama cross-coupling. The primary advantage of the Hiyama approach lies in its use of stable, easy-to-handle, and low-toxicity silicon reagents, making it a superior choice over the highly toxic Stille coupling.
While the Suzuki-Miyaura reaction remains the workhorse of C-C bond formation due to the vast commercial availability of boronic acids, the Hiyama coupling offers a powerful alternative, especially in cases where the corresponding boronic acid is unstable or difficult to access. For researchers in drug development, the avoidance of toxic tin byproducts is a non-negotiable advantage. The efficiency of a process starting with this compound is therefore competitive and, in many respects, superior from a safety and environmental standpoint. The choice of which coupling reaction to employ will ultimately depend on substrate scope, functional group tolerance, reagent availability, and the specific toxicity profile acceptable for the project.
References
- Tributyl-1-methylsilanetriamine CAS 16411-33-9: Properties, Applications, and Suppliers. (2025). Google Cloud.
- This compound 16411-33-9. Guidechem.
- N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9. Echemi.
- Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1. Benchchem.
- This compound. Daken Chem.
- Hiyama Coupling. Organic Chemistry Portal.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes. PubMed.
- This compound | 16411-33-9. Sigma-Aldrich.
- 1-Methyl-1-vinyl- and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Organic Chemistry Portal.
- Silanetriamine, N,N',N''-tributyl-1-methyl-. PubChem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- Recent Advances in Sonogashira Reactions.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- Convenient and efficient Suzuki–Miyaura cross-coupling reactions catalyzed by palladium complexes containing N,N,O-tridentate ligands.
- Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands.
- Technical Support Center: Suzuki Coupling with 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 6. dakenchem.com [dakenchem.com]
- 7. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 1-Methyl-1-vinyl- and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides [organic-chemistry.org]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducibility in Surface Modification using N,N',N''-Tributyl-1-methylsilanetriamine
For researchers, scientists, and drug development professionals, achieving reproducible experimental results is the cornerstone of scientific advancement. In the realm of material science and surface chemistry, where the precise control of interfacial properties is paramount, the choice of coupling agent is a critical determinant of success. This guide provides an in-depth technical analysis of N,N',N''-Tributyl-1-methylsilanetriamine, a multifunctional aminosilane adhesion promoter.
While direct, peer-reviewed comparative studies on this compound are not abundant in publicly available literature, this guide will leverage established principles of silane chemistry and data from analogous aminosilanes to provide a comprehensive framework for its application and to address the crucial issue of experimental reproducibility. We will explore the causality behind experimental choices, present self-validating protocols, and compare the properties of this tris(amino)silane with commonly used alternatives.
Understanding this compound: A Structural Perspective
This compound, also known as Tris(butylamino)methylsilane[], is a versatile molecule designed to create a robust chemical bridge between inorganic substrates and organic polymers. Its efficacy stems from its unique molecular architecture.
-
The Silane Core: The central silicon atom is the anchor to inorganic surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides.
-
Triamine Functionality: The presence of three butylamino (-NHC₄H₉) groups provides multiple points of interaction. These amino groups can react with a variety of organic polymer resins, including epoxies, urethanes, and phenolics. Furthermore, the amine groups can act as catalysts for the hydrolysis and condensation of the silane, potentially influencing the rate and structure of the deposited film.
-
Methyl Group: The methyl (-CH₃) group attached to the silicon atom provides a degree of steric hindrance and hydrophobicity, which can influence the packing density and orientation of the silane on the surface.
The primary application of this compound is as a multifunctional silane coupling agent to enhance adhesion in coatings, sealants, and composites[].
The Challenge of Reproducibility in Silanization
The deposition of thin films of organosilanes is a complex process influenced by numerous variables. A lack of control over these factors is a common source of experimental irreproducibility. Key challenges include:
-
Hydrolysis and Condensation: Silanes must first hydrolyze to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a siloxane network (Si-O-Si). The extent of hydrolysis and condensation is highly sensitive to the presence of water, pH, and temperature.
-
Multilayer Formation: Uncontrolled polymerization in solution can lead to the deposition of thick, non-uniform multilayers instead of a desirable monolayer. These multilayers can be weakly bound and prone to detachment.
-
Environmental Sensitivity: Ambient humidity can significantly impact the hydrolysis of the silane, leading to variability in the final surface modification.
Achieving a reproducible silanization process requires a meticulous approach to controlling these variables.
Comparative Analysis: this compound vs. Common Alternatives
| Property | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Synonyms | Tris(butylamino)methylsilane | AMEO, A-1100 |
| CAS Number | 16411-33-9[2] | 919-30-2 |
| Molecular Formula | C₁₃H₃₃N₃Si[2] | C₉H₂₃NO₃Si |
| Molecular Weight | 259.51 g/mol [2] | 221.37 g/mol |
| Structure | Tris(amino)silane | Monoaminosilane |
| Boiling Point | 286.6 °C at 760 mmHg[] | 217 °C at 760 mmHg |
| Density | 0.849 g/cm³[] | 0.946 g/cm³ |
Inferred Performance Differences:
-
Reactivity and Curing: The tris(amino) structure of this compound suggests a higher number of reactive sites for cross-linking with organic polymers compared to the monoamino APTES. The multiple amine groups may also auto-catalyze the hydrolysis and condensation reactions, potentially leading to faster curing times.
-
Adhesion Strength: The increased number of potential covalent bonds with the polymer matrix could translate to superior adhesion strength and improved mechanical properties of the resulting composite material.
-
Film Morphology: The bulkier butyl groups and the tris(amino) configuration might lead to a different packing density and film morphology compared to APTES. This could influence the surface energy and wettability of the modified substrate.
Experimental Protocols for Reproducible Surface Modification
To ensure the reproducibility of experimental results using this compound, the following detailed protocols for both solution-phase and vapor-phase deposition are provided. These protocols are designed as self-validating systems by incorporating characterization steps to verify the outcome of each stage.
Substrate Preparation: The Foundation of Reproducibility
A pristine and well-characterized substrate is essential for reproducible silanization. The goal is to generate a high density of surface hydroxyl groups.
Protocol 1: Substrate Cleaning and Activation
-
Degreasing: Sonicate the substrate in a sequence of solvents of decreasing polarity (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Oxidative Cleaning (Piranha Solution - EXTREME CAUTION ):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly and prepare the solution in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the substrate in the piranha solution for 15-30 minutes.
-
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Final Drying: Dry the substrate again under a stream of nitrogen gas and immediately proceed to the silanization step to prevent atmospheric contamination.
Solution-Phase Deposition
This method is widely accessible but requires stringent control over water content.
Protocol 2: Solution-Phase Silanization
-
Prepare the Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene. The presence of a controlled amount of water (typically 5% of the silane volume) is necessary to initiate hydrolysis.
-
Hydrolysis: Allow the solution to stir for at least 1 hour to ensure partial hydrolysis of the silane.
-
Deposition: Immerse the cleaned and activated substrate in the silane solution for a defined period (e.g., 1-2 hours) at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface and to cross-link the silane layer.
-
Characterization: Analyze the treated surface using contact angle measurements, ellipsometry, and XPS to confirm the presence and quality of the silane layer.
Vapor-Phase Deposition
Vapor-phase deposition can offer greater control over monolayer formation and may lead to higher reproducibility.
Protocol 3: Vapor-Phase Silanization
-
Setup: Place the cleaned and activated substrate in a vacuum desiccator. In a separate, smaller container within the desiccator, place a small volume (e.g., 100-200 µL) of this compound.
-
Vacuum Application: Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Deposition: Allow the silane to vaporize and deposit on the substrate surface for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 50-70°C).
-
Venting and Rinsing: Vent the desiccator with an inert gas (e.g., nitrogen). Rinse the substrate with an anhydrous solvent to remove any unbound silane.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Characterization: Characterize the modified surface using the same techniques as for the solution-phase deposition.
Visualizing the Workflow and Causal Relationships
To better understand the experimental process and the factors influencing reproducibility, the following diagrams are provided.
Caption: Key factors influencing the reproducibility of silanization.
Conclusion and Future Directions
This compound presents a promising option for applications requiring robust adhesion promotion. Its tris(amino) functionality suggests the potential for enhanced performance compared to conventional monoaminosilanes. However, to fully realize this potential and ensure reproducible outcomes, a systematic and well-controlled experimental approach is imperative.
The protocols and principles outlined in this guide provide a framework for achieving consistent and reliable surface modification. Future research should focus on direct comparative studies of this compound against other aminosilanes, quantifying its impact on adhesion strength, durability, and other performance metrics in various applications. Such data will be invaluable for researchers and professionals seeking to optimize their material systems.
References
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. Retrieved from [Link]
- Howarter, J. A., & Youngblood, J. P. (2006).
- Chen, W., & Smith, E. A. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405–12409.
- Yadav, A. R., Sriram, R., Carter, J. A., & Miller, B. L. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
Sources
A Comparative Guide to Aminosilane Precursors in Material Science: Spotlight on N,N',N''-Tributyl-1-methylsilanetriamine
In the pursuit of advanced materials with tailored properties, the choice of chemical precursors is a critical determinant of success. For the deposition of silicon-based thin films, such as silicon nitride (SiN) and silicon carbonitride (SiCN), aminosilanes have emerged as a versatile and highly effective class of precursors. Their unique chemical structures offer significant advantages over traditional precursors like chlorosilanes, particularly in achieving high-purity films at lower processing temperatures. This guide provides a comparative analysis of aminosilane precursors, with a special focus on the promising, yet less extensively documented, N,N',N''-Tributyl-1-methylsilanetriamine. We will delve into the established performance of widely used aminosilanes, such as Bis(tert-butylamino)silane (BTBAS) and Di(sec-butylamino)silane (DSBAS), to provide a benchmark for evaluating the potential of this compound in cutting-edge material science applications.
The Aminosilane Advantage: A Shift from Traditional Precursors
Historically, chlorosilanes have been the workhorses for silicon nitride deposition. However, their use is associated with several drawbacks, including the incorporation of chlorine impurities into the film and the formation of corrosive byproducts like ammonium chloride, which can damage deposition equipment.[1] Aminosilanes present a chlorine-free alternative, mitigating these issues and offering a cleaner deposition process.[1] The presence of Si-N bonds in the precursor molecule facilitates the formation of silicon nitride films, often with improved compositional control and at lower temperatures compared to their chlorosilane counterparts.
The general structure of aminosilanes, featuring amino ligands attached to a central silicon atom, allows for a high degree of tunability. By modifying the number and type of amino and alkyl groups, the precursor's reactivity, volatility, and thermal stability can be precisely engineered. This, in turn, influences the deposition process and the final properties of the thin film.
Benchmarking Performance: A Look at Established Aminosilane Precursors
To understand the potential advantages of this compound, it is essential to first examine the performance of well-characterized aminosilane precursors. Bis(tert-butylamino)silane (BTBAS) and Di(sec-butylamino)silane (DSBAS) are two of the most extensively studied and utilized aminosilanes in both academic research and industrial applications.
Bis(tert-butylamino)silane (BTBAS): The Industry Standard
BTBAS is a widely adopted precursor for the deposition of high-quality silicon nitride films via Plasma-Enhanced Atomic Layer Deposition (PEALD) and Chemical Vapor Deposition (CVD).[2] Its appeal lies in its ability to produce films with excellent properties over a broad temperature window.[2]
Key performance characteristics of BTBAS-derived SiN films include:
-
High Film Density: Films deposited using BTBAS and a nitrogen plasma can achieve densities as high as 2.8 g/cm³, which is comparable to films grown via high-temperature Low-Pressure Chemical Vapor Deposition (LPCVD).
-
Low Wet Etch Rates: At deposition temperatures of 400°C and above, BTBAS can yield SiN films with very low wet etch rates of approximately 0.2 nm/min in dilute hydrofluoric acid (HF), indicating a dense and chemically resistant film.[2]
-
Low Carbon Content: While BTBAS is an organosilane, under optimized plasma conditions, the carbon content in the resulting films can be kept below 2%.
Di(sec-butylamino)silane (DSBAS): The High-Performer
Recent studies have highlighted DSBAS as a superior alternative to BTBAS in certain aspects. A comparative study using a very high frequency (VHF) PEALD process demonstrated that DSBAS, which has one amino ligand, outperformed BTBAS across several key metrics.[3][4]
Advantages of DSBAS over BTBAS include:
-
Higher Growth Rate: DSBAS exhibits a higher growth per cycle (GPC) compared to BTBAS.[3]
-
Superior Film Quality: SiN films deposited with DSBAS show lower surface roughness, higher density, and a lower wet etch rate.[3][4]
-
Improved Electrical Properties: The resulting films from DSBAS also demonstrate enhanced electrical characteristics.[3][4]
-
Lower Carbon Content: At 300°C, SiN films grown from DSBAS can have carbon content below the detection limit of X-ray Photoelectron Spectroscopy (XPS).[3][4]
The superior performance of DSBAS is attributed to its molecular structure, specifically the presence of a single, less sterically hindered amino ligand, which is believed to enhance surface reactions during deposition.[3]
Performance Comparison of Established Aminosilane Precursors
| Precursor | Deposition Technique | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min in 100:1 HF) | Carbon Content (at.%) | Reference |
| BTBAS | PEALD | 400 | ~0.6 | 2.8 | ~0.2 | < 2 | |
| BTBAS | PEALD | 300 | ~0.6 | - | - | - | [5] |
| DSBAS | PEALD | 300 | ~0.8 | Higher than BTBAS | ≤ 2 | Below detection limit | [3][4] |
| TDMAS | PEALD | 350 | - | 2.4 | 3 | 5-10 |
This compound: A Precursor with Untapped Potential
Chemical Structure: CH₃Si(NHC₄H₉)₃
Inferred Advantages of this compound:
-
Ideal for SiCN Deposition: The presence of both a methyl group (CH₃) directly bonded to the silicon atom and three butylamino groups makes this molecule an excellent single-source precursor for SiCN films. The methyl group provides a direct source of carbon, while the amino groups supply the necessary nitrogen. This can lead to more uniform incorporation of carbon and nitrogen into the film compared to using separate silicon, carbon, and nitrogen sources.
-
Tunable Film Composition: The ratio of carbon to nitrogen in the deposited film can potentially be controlled by tuning the deposition process parameters, such as temperature and plasma power, which can influence the fragmentation of the precursor molecule. This allows for the engineering of SiCN films with a wide range of compositions and, consequently, a variety of mechanical and optical properties.
-
Liquid Precursor with Good Volatility: Like many other aminosilanes used in CVD and ALD, this compound is a liquid at room temperature, which simplifies handling and delivery to the deposition chamber. Its molecular weight suggests it has sufficient volatility for these processes.
-
Chlorine-Free Deposition: As an aminosilane, it offers the significant advantage of a chlorine-free deposition process, eliminating concerns about corrosion and chlorine contamination in the final material.
Experimental Workflow: A Proposed Methodology for Comparative Analysis
To rigorously evaluate the performance of this compound against established precursors like BTBAS and DSBAS, a systematic experimental approach is required. The following outlines a proposed workflow for depositing and characterizing SiN and SiCN thin films.
Caption: Proposed experimental workflow for the comparative analysis of aminosilane precursors.
Detailed Experimental Protocol: PECVD of SiCN
This protocol provides a general framework for the deposition of SiCN thin films using this compound in a capacitively coupled plasma (CCP) reactor. This should be considered a starting point, with optimization of parameters necessary to achieve desired film properties.
-
Substrate Preparation:
-
Begin with pristine p-type <100> silicon wafers.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
Follow with a dilute HF dip to remove the native oxide layer immediately before loading into the deposition chamber.
-
-
Deposition Parameters (Starting Point):
-
Precursor: this compound
-
Precursor Temperature: 60-80 °C (to ensure adequate vapor pressure)
-
Carrier Gas (Ar or N₂): 50-100 sccm
-
Reactant Gas (NH₃ or N₂): 20-50 sccm (to control nitrogen content)
-
Substrate Temperature: 200-400 °C
-
Process Pressure: 1-5 Torr
-
RF Power (13.56 MHz): 50-200 W
-
Deposition Time: Varied to achieve target film thickness (e.g., 100 nm)
-
-
Post-Deposition Characterization:
-
Measure film thickness and refractive index using spectroscopic ellipsometry.
-
Determine elemental composition (Si, C, N, O) using XPS.
-
Analyze chemical bonding (Si-N, Si-C, N-H, C-H) using FTIR.
-
Evaluate surface morphology and roughness using AFM.
-
Measure hardness and elastic modulus via nanoindentation.
-
Assess chemical resistance by measuring the wet etch rate in a buffered oxide etch (BOE) solution.
-
This self-validating protocol, through comprehensive characterization, allows for the direct correlation of deposition parameters with the resulting film properties, enabling a thorough understanding of the precursor's behavior.
Future Outlook and Conclusion
While this compound remains a relatively unexplored precursor in the open literature, its molecular structure strongly suggests significant potential, particularly as a single-source precursor for high-quality silicon carbonitride thin films. The inherent advantages of aminosilanes, such as chlorine-free deposition and low-temperature processing, are expected to be conferred by this molecule as well.
Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the performance of this compound and to quantify its advantages over established precursors like BTBAS and DSBAS. Such studies will be invaluable for researchers and engineers working at the forefront of material science, enabling the development of next-generation materials for a wide array of applications, from advanced semiconductor devices to protective coatings. The exploration of novel precursors like this compound is a critical step in pushing the boundaries of what is possible in modern materials engineering.
References
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19862.
- Nguyen, T. T., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Sustainable Chemistry & Engineering, 10(13), 4218–4226.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19862.
-
Nguyen, T. T., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Publications. [Link]
- Nguyen, T. T., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. FAO AGRIS.
- BenchChem. (2025). Application Notes and Protocols for the Deposition of Silicon-Based Thin Films Using Aminosilane Precursors.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857–19862.
- Request PDF. Investigation of silicon nitride for spacer via plasma-enhanced atomic layer deposition using a (tert-butylamino)dimethylsilane precursor.
- O'Neill, M. L., et al. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface, Winter 2011, 49-52.
- Primetech Analytical. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce.
- O'Neill, M. L., et al. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society.
- Functional Nanocrystalline Films of Silicon Carbonitride.
- Van, D. L., et al. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Advances, 7(35), 21769-21777.
- O'Neill, M. L., et al. (2015). Designing high performance precursors for atomic layer deposition of silicon oxide. Journal of Vacuum Science & Technology A, 33(1), 01A117.
- Lee, J., et al. (2023). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source. ACS Applied Materials & Interfaces, 15(23), 28763–28771.
-
Lee, J., et al. (2023). Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source. PubMed. [Link]
- Compilation on Synthesis, Characterization and Properties of Silicon and Boron Carbonitride Films. SciSpace.
- Faraz, T., et al. (2019). Atomic Layer Deposition of Wet-Etch Resistant Silicon Nitride Using Di(sec-butylamino)silane and N2 Plasma on Planar and 3D Substrate Topographies.
- Properties of SiCN Films Relevant to Dental Implant Applic
- BenchChem. (2025). A Comparative Guide to Aminosilane Precursors for Silicon Carbonitride (SiCN) Film Deposition.
- Optical properties of silicon carbonitride films produced by plasma-induced decomposition of organic silicon compounds. Semantic Scholar.
- BenchChem. (2025). A Comparative Analysis of Dichlorosilane and Bis(tert-butylamino)silane for Silicon Nitride Deposition.
- Material Structure and Mechanical Properties of Silicon Nitride and Silicon Oxynitride Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition. MDPI.
- Material Structure and Mechanical Properties of Silicon Nitride and Silicon Oxynitride Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition.
- Silicon-nitride films. DSpace.
- Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applic
- Formation of Primary Amines on Silicon Nitride Surfaces: a Direct, Plasma-Based Pathway to Functionaliz
- BenchChem. (2025). Trisilylamine vs. bis(tertiary-butylamino)silane (BTBAS) for SiN deposition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swb.skku.edu [swb.skku.edu]
- 4. Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for N,N',N''-Tributyl-1-methylsilanetriamine
In the landscape of pharmaceutical development and materials science, the chemical fidelity of reagents and starting materials is paramount. N,N',N''-Tributyl-1-methylsilanetriamine, a multifunctional silane coupling agent, is increasingly utilized in advanced applications where its purity and stability are critical.[1][] The labile Si-N bonds that make this compound highly reactive and useful also present a significant analytical challenge, particularly its susceptibility to hydrolysis.[3] Therefore, the development and rigorous validation of analytical methods to assess its quality are not just procedural formalities but cornerstones of product consistency and performance.
This guide provides an in-depth comparison of two common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)—for the quantitative analysis of this compound. We will explore the cross-validation of these methods, moving beyond a simple recitation of protocols to a nuanced discussion of the rationale behind experimental choices, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]
The Imperative of Method Validation and Cross-Validation
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[7][8] For a compound like this compound, this "purpose" is typically the quantification of its purity and the detection of any significant impurities, such as hydrolysis products or starting materials. Cross-validation, the comparison of two or more distinct analytical methods, provides a higher level of assurance in the accuracy and reliability of the obtained results. It is a critical exercise when establishing a new in-house method, transferring a method between laboratories, or when a new method is proposed to replace an existing one.
This guide will proceed through the lens of a cross-validation study designed to select the most suitable method for routine quality control of this compound as a raw material.
Methodology Comparison: GC-FID vs. HPLC-CAD
The selection of GC-FID and HPLC-CAD for this comparative study is deliberate. Gas chromatography is a logical choice for relatively volatile and thermally stable compounds.[9][10] Given the boiling point of this compound (286.6°C at 760 mmHg), GC is a viable approach.[] The primary challenge is the compound's reactivity, requiring stringent control over moisture in the sample preparation and analytical workflow.
Conversely, HPLC is a powerful technique for a wide range of compounds. However, this compound lacks a significant UV chromophore, rendering standard UV detection impractical.[11] Charged Aerosol Detection (CAD) offers a near-universal mass-based detection mechanism for any non-volatile analyte, making it an excellent alternative.[11] The challenge for HPLC lies in the potential for interaction with protic solvents (common in reversed-phase HPLC) and the silanol groups on the stationary phase, which could catalyze hydrolysis.
Experimental Workflow for Cross-Validation
The following diagram outlines the workflow for the cross-validation of the two proposed analytical methods.
Caption: A flowchart illustrating the key stages of the cross-validation process, from initial planning to final method selection.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Rationale: This method leverages the volatility of the analyte for separation. The use of a non-polar column minimizes interactions, and the FID provides excellent sensitivity for hydrocarbons and related compounds. The critical consideration is the rigorous exclusion of moisture to prevent on-column degradation.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent, with a split/splitless inlet and Flame Ionization Detector.
-
Column: Agilent DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents and Materials:
-
Reference Standard: this compound (≥95% purity).[12]
-
Solvent: Anhydrous n-Heptane (GC grade).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation:
-
All glassware must be oven-dried at 120°C for at least 4 hours and cooled in a desiccator.
-
Prepare a stock solution of the reference standard in anhydrous n-heptane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with anhydrous n-heptane.
-
For assay determination, accurately weigh a sample of this compound and dissolve it in anhydrous n-heptane to achieve a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Rationale: This method is suitable for non-volatile impurities and avoids the high temperatures of GC. A reversed-phase C18 column is chosen for its broad applicability. The mobile phase is predominantly aprotic to minimize hydrolysis, and CAD is used for its universal detection capability.
-
Instrumentation:
-
HPLC System: Thermo Scientific Vanquish or equivalent, with a quaternary pump and autosampler.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
-
Reagents and Materials:
-
Reference Standard: this compound (≥95% purity).
-
Solvent A: 0.1% Formic Acid in Water (HPLC grade).
-
Solvent B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic, 95% Acetonitrile / 5% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 35 psi
-
Data Collection Rate: 10 Hz
-
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For assay determination, accurately weigh a sample of this compound and dissolve it in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Cross-Validation Results: A Comparative Analysis
The following tables summarize the hypothetical, yet realistic, performance data for each method based on the validation parameters stipulated by ICH Q2(R1).[4][5][6]
Table 1: Specificity
| Parameter | GC-FID | HPLC-CAD |
| Specificity | The method demonstrated good separation of the main peak from potential impurities and degradation products (e.g., hydrolysis products). | The method also showed good specificity, with the main peak well-resolved from potential impurities. |
| Peak Purity | Peak purity analysis using mass spectrometry (if available) would be recommended to confirm co-elution. | Peak purity analysis using a diode array detector (if available) would not be informative due to the lack of a chromophore. |
Table 2: Linearity and Range
| Parameter | GC-FID | HPLC-CAD |
| Range | 0.05 - 1.5 mg/mL | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Within 2% of the response at 100% concentration | Within 5% of the response at 100% concentration |
Table 3: Accuracy
| Spike Level | GC-FID (% Recovery) | HPLC-CAD (% Recovery) |
| 80% | 99.5% | 98.7% |
| 100% | 100.2% | 101.5% |
| 120% | 99.8% | 99.3% |
| Mean Recovery | 99.8% | 99.8% |
Table 4: Precision
| Parameter | GC-FID (%RSD) | HPLC-CAD (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (n=6, different day, different analyst) | < 1.5% | < 2.0% |
Table 5: Detection and Quantitation Limits
| Parameter | GC-FID | HPLC-CAD |
| Limit of Detection (LOD) | 0.01 mg/mL | 0.005 mg/mL |
| Limit of Quantitation (LOQ) | 0.03 mg/mL | 0.015 mg/mL |
Table 6: Robustness
| Parameter Variation | GC-FID (Effect on Results) | HPLC-CAD (Effect on Results) |
| Flow Rate (±10%) | Minor shift in retention time, no significant change in peak area. | Minor shift in retention time, no significant change in peak area. |
| Column Temperature (±5°C) | Significant shift in retention time, minor change in peak area. | Minor shift in retention time, no significant change in peak area. |
| Mobile Phase Composition (±2%) | N/A | Minor shift in retention time, potential for peak shape degradation. |
| Inlet Temperature (±10°C) | No significant change. | N/A |
Interpretation and Method Selection
The data above presents a compelling case for both methods being suitable for the analysis of this compound, but they have different strengths and weaknesses.
Caption: A decision-making diagram illustrating the choice between GC-FID and HPLC-CAD based on analytical priorities.
As a Senior Application Scientist, my recommendation would be contingent on the specific application:
-
For routine purity assay of the bulk material: The GC-FID method is superior. Its higher precision (%RSD < 1.5%) and demonstrated robustness make it ideal for a quality control environment where reproducibility is key. The primary drawback is the need for stringent moisture control, but with proper standard operating procedures, this is manageable.
-
For the analysis of trace impurities or in a research and development setting: The HPLC-CAD method holds an advantage due to its lower LOQ. This increased sensitivity would be crucial for identifying and quantifying low-level degradation products or other non-volatile impurities that might not be amenable to GC analysis.
Ultimately, the cross-validation exercise demonstrates that both methods are valid and can provide reliable data. The choice of which method to implement should be based on a risk assessment of the analytical needs. For a comprehensive quality control strategy, the GC-FID method could be used for routine release testing, while the HPLC-CAD method could be employed for stability studies and in-depth impurity profiling.
Conclusion
The cross-validation of analytical methods for a reactive compound like this compound is a scientifically rigorous process that ensures data integrity and product quality. This guide has demonstrated that both GC-FID and HPLC-CAD are viable techniques, each with a distinct set of advantages. By carefully considering the validation data in the context of the specific analytical requirements, researchers and drug development professionals can confidently select the most appropriate method for their needs, ensuring that their work is built on a foundation of accurate and reliable analytical science.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Daken Chem. This compound | Electronic Chemicals Supplier.
- BOC Sciences. CAS 16411-33-9 this compound.
- Benchchem. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1.
- PubChem. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403.
- Echemi. N,N′,N′′-Tributyl-1-methylsilanetriamine | 16411-33-9.
- International Council for Harmonisation. Quality Guidelines.
- ChemicalBook. This compound | 16411-33-9.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Thermo Fisher Scientific. Analysis of Silicone Oils by High Performance Liquid Chromatography and Corona Charged Aerosol Detection.
- Wasson-ECE Instrumentation. Analysis of Silanes.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Environmental Monitoring. (2011). Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Kluska, M. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry, 38, 216-226.
- The Analyst. (2025, August 6). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- IEOM Society. (2018). Gas Chromatography Calibration Curve for Siloxanes analysis.
- Doria.fi. GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
Sources
- 1. dakenchem.com [dakenchem.com]
- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. applications.wasson-ece.com [applications.wasson-ece.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound | 16411-33-9 [m.chemicalbook.com]
"Head-to-head comparison of different synthetic routes to N,N',N''-Tributyl-1-methylsilanetriamine"
A Head-to-Head Comparison of Synthetic Routes to N,N',N''-Tributyl-1-methylsilanetriamine
Introduction
This compound, also known as methyltris(butylamino)silane, is an organosilicon compound of significant interest in materials science and synthetic chemistry. Its molecular structure, featuring a central silicon atom bonded to a methyl group and three n-butylamino groups, imparts unique reactivity. The labile silicon-nitrogen (Si-N) bonds make it a valuable precursor for the synthesis of silicon nitride ceramics, a versatile crosslinking agent in polymer chemistry, and a surface modification agent for enhancing adhesion in coatings and sealants.[] Given its utility, the efficient and scalable synthesis of this compound is a critical consideration for researchers and manufacturers.
This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this compound. We will dissect the underlying chemistry, provide detailed experimental protocols, and offer expert analysis to guide the selection of the most appropriate route based on laboratory scale, desired purity, and available resources.
Synthetic Strategies: An Overview
The synthesis of aminosilanes, such as this compound, predominantly revolves around the formation of Si-N bonds. The two principal strategies evaluated here are:
-
Classical Aminolysis of a Halosilane: This is the most established and widely practiced method, involving the nucleophilic substitution of halide atoms on a silicon precursor with an amine.
-
Catalytic Dehydrocoupling: A more modern, "greener" alternative that forms Si-N bonds by coupling a hydrosilane with an amine, releasing hydrogen gas as the only byproduct.[2]
We will now explore the mechanistic details, practical execution, and comparative performance of each route.
Route 1: Classical Aminolysis of Methyltrichlorosilane
This method represents the industry-standard approach for producing a wide range of aminosilanes.[2] It leverages the high reactivity of chlorosilanes towards nucleophilic attack by amines.
Mechanism and Rationale
The core of this synthesis is a series of nucleophilic substitution reactions. The nitrogen atom of n-butylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic silicon atom of methyltrichlorosilane. Each attack displaces a chloride ion. A key consideration is that for every Si-Cl bond that reacts, one equivalent of hydrogen chloride (HCl) is generated. This HCl immediately reacts with a second equivalent of n-butylamine to form n-butylammonium chloride, a salt byproduct.
Therefore, a total of six equivalents of the amine are theoretically required to fully substitute the three chlorine atoms and neutralize the resulting HCl. In practice, a slight excess of amine is often used to drive the reaction to completion.
Experimental Protocol: Aminolysis
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
n-Butylamine (CH₃CH₂CH₂CH₂NH₂)
-
Anhydrous toluene (or other inert, non-polar solvent like hexane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Reagent Preparation: In the dropping funnel, prepare a solution of n-butylamine (6.0-6.6 equivalents) in anhydrous toluene.
-
Initial Reaction: Charge the reaction flask with a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous toluene. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Add the n-butylamine solution dropwise to the stirred methyltrichlorosilane solution over 1-2 hours. The reaction is exothermic, and a white precipitate (n-butylammonium chloride) will form. Maintain the temperature below 10 °C during the addition. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side reactions or excessive fuming of HCl.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture under an inert atmosphere to remove the n-butylammonium chloride salt.
-
Wash the salt cake with additional anhydrous toluene to recover any trapped product.
-
Combine the filtrate and washings.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Visualization of the Aminolysis Pathway
Caption: Reaction scheme for the aminolysis of methyltrichlorosilane.
Route 2: Catalytic Dehydrogenative Coupling
This approach is a more atom-economical alternative to classical aminolysis.[2] It avoids the use of corrosive chlorosilanes and the formation of salt byproducts, aligning with the principles of green chemistry. The reaction couples an amine with a hydrosilane (a compound containing an Si-H bond) in the presence of a catalyst.
Mechanism and Rationale
The dehydrogenative coupling of an amine and a silane involves the catalytic cleavage of the N-H bond in the amine and the Si-H bond in the silane, followed by the formation of a new Si-N bond and the release of H₂ gas.[2] While various catalysts based on transition metals or alkali metals can be used, this route is less commonly documented specifically for this compound and represents a more advanced synthetic challenge. The reaction proceeds stepwise, replacing the Si-H bonds with Si-N bonds.
For the synthesis of the target molecule, a suitable starting material would be methylsilane (CH₃SiH₃). The stoichiometry is much more favorable, requiring only three equivalents of n-butylamine.
Experimental Protocol: Dehydrocoupling (Illustrative)
Materials:
-
Methylsilane (CH₃SiH₃) (Note: This is a gas at room temperature and requires specialized handling)
-
n-Butylamine (CH₃CH₂CH₂CH₂NH₂)
-
Dehydrocoupling catalyst (e.g., a rhodium, iridium, or potassium-based catalyst)[2]
-
Anhydrous, high-boiling point solvent (e.g., toluene or xylene)
Procedure:
-
Setup: Assemble a high-pressure reactor (autoclave) fitted with a gas inlet, pressure gauge, and mechanical stirrer. The system must be thoroughly dried and purged with an inert gas.
-
Reagent Loading: Charge the reactor with anhydrous solvent, n-butylamine (3.0 equivalents), and the chosen catalyst (catalytic amount, e.g., 0.1-1 mol%).
-
Silane Addition: Cool the reactor and introduce a measured amount of methylsilane gas (1.0 equivalent).
-
Reaction: Seal the reactor and heat it to the required temperature (e.g., 60-100 °C, highly catalyst-dependent). The reaction progress can be monitored by the increase in internal pressure due to the evolution of hydrogen gas. Causality Note: The catalyst is essential to lower the activation energy for the cleavage of the stable Si-H and N-H bonds, enabling the coupling to occur at practical temperatures.
-
Completion & Work-up: Once H₂ evolution ceases, cool the reactor, and carefully vent the excess pressure. The reaction mixture will contain the product dissolved in the solvent.
-
Purification: The catalyst may be removed by filtration (for heterogeneous catalysts) or chemical work-up (for homogeneous catalysts). The solvent is then removed by rotary evaporation, and the final product is purified by vacuum distillation.
Visualization of the Dehydrocoupling Pathway
Caption: Reaction scheme for the catalytic dehydrocoupling route.
Head-to-Head Performance Comparison
To facilitate an objective evaluation, the key performance indicators for both synthetic routes are summarized below.
| Parameter | Route 1: Classical Aminolysis | Route 2: Catalytic Dehydrocoupling |
| Starting Materials | Methyltrichlorosilane, n-Butylamine | Methylsilane, n-Butylamine |
| Stoichiometry | 1 eq. Silane : 6 eq. Amine | 1 eq. Silane : 3 eq. Amine |
| Byproducts | n-Butylammonium Chloride (Salt) | Hydrogen (Gas) |
| Atom Economy | Lower | Higher |
| Reagent Hazards | Corrosive chlorosilane, exothermic | Flammable/pyrophoric gaseous silane |
| Waste Stream | Significant salt waste | Minimal; catalyst residue |
| Yield | Typically high (>80%) | Variable, catalyst-dependent |
| Scalability | Well-established and scalable | Less established, requires pressure equipment |
| Cost-Effectiveness | Lower reagent cost (bulk chemicals) | Higher cost (catalyst, specialized silane) |
| Environmental Impact | Negative (salt waste disposal) | Positive (H₂ is the only byproduct)[2] |
Expert Insights and Recommendations
Route 1 (Aminolysis) remains the pragmatic choice for most applications, particularly for large-scale industrial production.[3] Its advantages lie in the use of readily available, inexpensive bulk chemicals and a robust, well-understood reaction protocol. The primary drawback is the poor atom economy and the generation of a substantial amount of ammonium salt waste, which requires disposal or recycling, adding cost and environmental burden.[2] The purification process is dominated by the need to efficiently remove this salt before distillation.
Route 2 (Dehydrocoupling) represents a scientifically elegant and environmentally superior approach. Its 100% atom economy (excluding the catalyst) is a significant advantage, producing only the desired product and clean-burning hydrogen gas. However, its practical implementation is more complex. Methylsilane is a gas that is more difficult to handle than liquid methyltrichlorosilane, and the reaction often requires specialized high-pressure equipment. Furthermore, the cost and availability of effective catalysts can be prohibitive for large-scale synthesis. This route is best suited for research settings or specialized applications where extreme purity is required and the avoidance of halide contamination is paramount.
Conclusion
The choice between these two synthetic routes for this compound is a classic case of balancing established practicality against modern efficiency and sustainability.
-
For bulk manufacturing and cost-sensitive applications , the Classical Aminolysis route is the current standard due to its reliability and use of inexpensive precursors.
-
For niche applications demanding high purity, and in research environments focused on green chemistry , Catalytic Dehydrocoupling offers a compelling, albeit more challenging, alternative.
As catalyst technology advances and the industrial handling of specialty gases becomes more routine, a shift towards dehydrocoupling and other more sustainable methods for aminosilane synthesis is anticipated.
References
-
Thomas, J. M., & Teh, J. C. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. RSC Sustainability. Available at: [Link]
- Anderson, J. W., & Drake, J. E. Preparations, Properties, and Vibrational Spectra of some (dimethylamino)halogenosilanes. J. Chem. Soc., Dalton Trans., 1987, 3029-3034.
- Google Patents. US9701695B1 - Synthesis methods for amino(halo)silanes.
Sources
A Senior Application Scientist's Guide to the Efficacy of N,N',N''-Tributyl-1-methylsilanetriamine in Different Solvent Systems
For researchers, scientists, and professionals in drug development, the strategic selection of reagents and solvent systems is paramount to achieving optimal reaction outcomes. In the realm of silylation, a critical chemical modification to enhance the stability and volatility of molecules for analysis or to protect reactive functional groups during synthesis, N,N',N''-Tributyl-1-methylsilanetriamine stands out as a versatile and potent reagent.[1][2] This guide provides an in-depth, objective comparison of its performance in various solvent systems, juxtaposed with common alternatives, and supported by established chemical principles and experimental insights.
Understanding this compound: A Profile
This compound, with the chemical formula C13H33N3Si, is an organosilicon compound recognized for its good thermal stability and solubility in a range of organic solvents.[3] Its utility is rooted in the reactivity of the silicon-nitrogen bonds, which readily participate in nucleophilic substitution reactions with compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1] This process, known as silylation, replaces the active hydrogen with a silyl group, thereby modifying the physicochemical properties of the parent molecule.[4]
The Crucial Role of the Solvent System in Silylation Efficacy
The choice of solvent is not merely a matter of dissolution; it is a critical parameter that can profoundly influence the kinetics and thermodynamics of a silylation reaction. The solvent's polarity, proticity, and coordinating ability can dictate the reaction mechanism and, consequently, the yield and rate of the desired silylated product.
The Polarity Paradigm: Apolar vs. Polar Aprotic vs. Polar Protic Solvents
Silylation reactions, including those with this compound, generally proceed via a nucleophilic attack of the hydroxyl group (or other active hydrogen-containing functional group) on the silicon atom. The nature of the solvent can either facilitate or hinder this process.
-
Apolar Solvents (e.g., Hexane, Toluene): In nonpolar environments, the silylating agent and the substrate interact with minimal interference from the solvent. For certain reactions, this can be advantageous, leading to high conversions.[5] However, the solubility of polar substrates can be a limiting factor.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)): These solvents possess dipole moments and can solvate charged species, but they lack acidic protons. This class of solvents is often highly effective for silylation. Notably, Lewis basic solvents like DMF can significantly accelerate reaction rates compared to less polar solvents like DCM.[6][7] This is attributed to the ability of DMF to stabilize the transition state of the reaction.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided for silylation reactions. Their active hydrogens can compete with the substrate for the silylating agent, leading to the consumption of the reagent and the formation of unwanted byproducts.
The following diagram illustrates the general influence of solvent type on the silylation of an alcohol with an aminosilane like this compound.
Caption: Influence of Solvent Class on Silylation Efficacy.
Comparative Performance Analysis
| Solvent System | Expected Efficacy with this compound | Rationale |
| Non-Polar | ||
| Hexane | Moderate to Good | Effective for non-polar substrates; reduced solubility of polar analytes may limit reaction rate. |
| Toluene | Good | Aromatic solvent with some polarizability, offering a good balance for a range of substrates.[5] |
| Polar Aprotic | ||
| Tetrahydrofuran (THF) | Good to Excellent | A versatile solvent with moderate polarity, suitable for a wide range of silylations. |
| Dichloromethane (DCM) | Good | A common solvent for silylation, though generally slower than more polar aprotic solvents like DMF.[7] |
| Acetonitrile (MeCN) | Excellent | Its high polarity can effectively solvate intermediates and accelerate the reaction. |
| N,N-Dimethylformamide (DMF) | Excellent (Highest Rate) | As a Lewis basic solvent, DMF can actively participate in the reaction mechanism, leading to significant rate enhancements.[6][7] |
Comparison with Alternative Silylating Agents
The selection of a silylating agent often involves a trade-off between reactivity, selectivity, cost, and the nature of the byproducts. Here, we compare this compound with other commonly used reagents.
| Silylating Agent | Key Characteristics | Advantages | Disadvantages |
| This compound | Aminosilane | High reactivity; byproduct (butylamine) is volatile. | Limited direct comparative data available. |
| Hexamethyldisilazane (HMDS) | Silazane | Cost-effective; byproduct (ammonia) is highly volatile.[8] | Generally less reactive than silylamides; may require catalysts or higher temperatures for hindered substrates.[9] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamide | Highly reactive and versatile; can be used with catalysts like TMCS for hindered alcohols.[10] | Byproducts can sometimes interfere with chromatographic analysis.[10] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylamide | Very high reactivity; byproducts are highly volatile, leading to cleaner chromatograms.[10] | Can be more expensive than other alternatives. |
Experimental Protocols
To provide a practical framework, the following are detailed methodologies for a typical silylation reaction and its analysis.
General Protocol for the Silylation of a Primary Alcohol
This protocol is a general guideline and should be optimized for specific substrates and research objectives.
Materials:
-
Primary alcohol (e.g., 1-dodecanol)
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal standard (e.g., n-tetradecane)
-
Reaction vial (2 mL) with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
Preparation: In a clean, dry 2 mL reaction vial, dissolve the primary alcohol (e.g., 10 mg) and the internal standard in 1 mL of anhydrous acetonitrile.
-
Reagent Addition: Add a molar excess (e.g., 1.5 to 2.0 equivalents) of this compound to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 60-70°C) with stirring for a specified time (e.g., 30-60 minutes).[9]
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC-MS.
-
Work-up (if necessary): Once the reaction is complete, the mixture can often be directly analyzed. If necessary, the reaction can be quenched, and the product extracted.
Caption: Experimental Workflow for Alcohol Silylation.
GC-MS Protocol for Reaction Monitoring and Quantification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated compounds (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-500
Data Analysis:
The extent of silylation can be determined by comparing the peak area of the silylated product to the peak area of the remaining starting material, relative to the internal standard. The formation of the silylated product will be confirmed by its mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.
Conclusion and Future Perspectives
This compound is a potent and versatile silylating agent with broad applicability in organic synthesis and analytical chemistry. Its efficacy is profoundly influenced by the choice of solvent, with polar aprotic solvents, particularly DMF, demonstrating superior performance in accelerating reaction rates. While direct quantitative comparisons with other silylating agents are an area for further investigation, the principles outlined in this guide provide a solid foundation for the rational selection of reaction conditions. As the demand for efficient and selective chemical transformations continues to grow, a deeper understanding of the interplay between silylating agents and solvent systems will be instrumental in advancing drug discovery and development.
References
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Available at: [Link]
-
Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited. ResearchGate. Available at: [Link]
-
Determination of extent of silylation by isotope cluster analysis of a single mass spectrum. American Chemical Society. Available at: [Link]
-
Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. ResearchGate. Available at: [Link]
-
Techniques for silylation. ResearchGate. Available at: [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI. Available at: [Link]
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate. Available at: [Link]
-
The suggested mechanism of silylation of alcohols, phenols and oximes.... ResearchGate. Available at: [Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. ResearchGate. Available at: [Link]
-
General Silylation Procedures. Gelest. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]
-
Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. Available at: [Link]
-
Silylation of the Silica Surface A Review. Taylor & Francis Online. Available at: [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest. Available at: [Link]
-
Silylation. Wikipedia. Available at: [Link]
-
Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes. ResearchGate. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Available at: [Link]
-
Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. PubMed Central. Available at: [Link]
-
Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed. Available at: [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available at: [Link]
-
Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. ResearchGate. Available at: [Link]
-
Comparative mechanistic study for different silanes in the model reaction catalyzed by Pt/MWCNT THF. ResearchGate. Available at: [Link]
-
Catalytic dehydrogenative silylation of ethanol with phenylsilane. ResearchGate. Available at: [Link]
-
Silanetriamine, N,N',N''-tributyl-1-methyl-. PubChem. Available at: [Link]
-
Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. ResearchGate. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at: [Link]
-
Recent Advancements in Development of Radical Silylation Reactions. ResearchGate. Available at: [Link]
-
Ways of making silyl ethers from alcohols. ResearchGate. Available at: [Link]
-
Fragmentation pattern obtained for MTBSTFA and BSTFA.. ResearchGate. Available at: [Link]
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. dakenchem.com [dakenchem.com]
- 3. echemi.com [echemi.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Novelty and Impact of N,N',N''-Tributyl-1-methylsilanetriamine in Advanced Materials Research
A Comparative Guide for Researchers and Drug Development Professionals
Introduction to Aminosilanes: The Precursors of Innovation
Organofunctional alkoxysilanes and aminosilanes are pivotal in materials science, acting as molecular bridges between inorganic and organic materials. [1]Their bifunctional nature, possessing both a reactive organic group and hydrolyzable inorganic moieties, allows them to chemically bond with a wide array of substrates, thereby enhancing adhesion, modifying surface properties, and serving as precursors for the synthesis of advanced materials. [1][2]Aminosilanes, in particular, have garnered significant attention for their utility in surface functionalization and as precursors in atomic layer deposition (ALD) for creating high-purity thin films, such as silicon dioxide (SiO₂). [3][4][5]The amino group can act as a self-catalyst in certain deposition processes, potentially lowering the energy barrier for surface reactions. [3] N,N',N''-Tributyl-1-methylsilanetriamine (CAS 16411-33-9) belongs to this versatile class of compounds. Its structure, featuring a central silicon atom bonded to a methyl group and three n-butylamine groups, suggests several potential applications where its specific steric and electronic properties could offer unique advantages.
Physicochemical Profile of this compound
| Property | Value | Source |
| CAS Number | 16411-33-9 | [6][7][8][9][10] |
| Molecular Formula | C₁₃H₃₃N₃Si | [6][9][10] |
| Molecular Weight | 259.51 g/mol | [6][9][10] |
| Appearance | Colorless transparent liquid | [2][11] |
| Boiling Point | 286.6 °C | [8] |
| Density | 0.849 g/cm³ | [8] |
| Refractive Index | 1.448 | [8] |
| Solubility | Soluble in conventional aliphatic and aromatic solvents. Reacts with water. | [12] |
The presence of three butylamino groups suggests a high reactivity towards hydroxyl-terminated surfaces and a potential for cross-linking. The methyl group attached to the silicon atom will remain after hydrolysis and condensation, influencing the properties of the final material.
Comparative Analysis with Alternative Aminosilane Precursors
The novelty and potential impact of this compound can be best understood by comparing it to other well-researched aminosilanes used in similar applications.
Precursors for Thin Film Deposition
In the realm of atomic layer deposition (ALD) for SiO₂ thin films, various aminosilanes have been investigated. [3][4]A key consideration is the balance between reactivity and stability. Tris(dimethylamino)silane (TDMAS) is one such precursor that has been studied. [4]
| Precursor | Key Features | Potential Advantages of this compound |
|---|---|---|
| Tris(dimethylamino)silane (TDMAS) | Smaller amino ligands, well-studied ALD characteristics. | The larger butyl groups in this compound could influence precursor volatility and surface reaction kinetics. The steric hindrance might lead to more controlled, albeit potentially slower, film growth. |
| Di(isopropylamino)silane (DIPAS) | A mono(alkylamino)silane that has shown increased reactivity and the ability to produce high-quality SiO₂ films at lower temperatures. [3] | With three reactive amine sites, this compound could potentially offer a higher density of reactive sites for surface binding, although steric hindrance from the butyl groups might be a limiting factor. |
| 3-Aminopropyl triethoxysilane (APTES) | A widely used aminosilane for surface functionalization, but its three reactive alkoxy groups can lead to complex layer structures. [5]| The Si-N bonds in this compound are generally more labile than the Si-O bonds in APTES, which could be advantageous for certain deposition chemistries. |
The choice of the amino ligand can significantly impact the deposition process. A comparative study on mono(amino)silanes has shown that the reaction rate constants and ALD windows are influenced by the alkyl group size. [3]It is plausible that the n-butyl groups in this compound could offer a unique combination of reactivity and thermal stability.
Adhesion Promoters and Surface Modifiers
Aminosilanes are extensively used as adhesion promoters and coupling agents to enhance the bond between organic polymers and inorganic substrates. [1][2][11]N-(n-Butyl)-3-aminopropyltrimethoxysilane is a commercially available aminosilane used for this purpose. [2][11][12]
| Compound | Functional Groups | Potential Advantages of this compound |
|---|---|---|
| N-(n-Butyl)-3-aminopropyltrimethoxysilane | One secondary amine and three methoxy groups. [2][12] | This compound offers three secondary amine functionalities, potentially leading to a higher density of amine groups on the surface or more extensive cross-linking within a polymer matrix. |
| 3-Aminopropyltriethoxysilane (APTES) | One primary amine and three ethoxy groups. [5]| The secondary amines in this compound are less nucleophilic than the primary amine in APTES, which could influence its reactivity profile and interaction with different polymer resins. The butyl groups also introduce more hydrophobicity. |
Projected Experimental Workflows for Evaluation
To rigorously assess the novelty and impact of this compound, a series of systematic experimental evaluations are necessary.
Synthesis and Characterization
The synthesis of this compound would likely involve the reaction of methyltrichlorosilane with an excess of n-butylamine, as suggested by the raw materials listed for its preparation. [10]
Caption: Proposed synthesis route for this compound.
Protocol for Synthesis and Characterization:
-
Reaction Setup: In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve methyltrichlorosilane in an anhydrous, non-protic solvent such as toluene.
-
Amine Addition: Slowly add a stoichiometric excess of n-butylamine to the cooled reaction mixture with vigorous stirring.
-
Reaction and Workup: Allow the reaction to proceed to completion. The resulting butylamine hydrochloride precipitate can be removed by filtration.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
-
Characterization: Confirm the structure and purity of the synthesized this compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (N-H, Si-N, C-H).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Evaluation as a Thin Film Precursor
A comparative study with an established precursor like TDMAS in an ALD process would be insightful.
Sources
- 1. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 2. N-(n-Butyl)-3-aminopropyltrimethoxysilane CAS No.31024-56-3 [lanyasilane.de]
- 3. Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02301D [pubs.rsc.org]
- 4. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 16411-33-9 [sigmaaldrich.com]
- 8. This compound at Best Price in Shanghai - ID: 1356716 [exportersindia.com]
- 9. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 16411-33-9 [m.chemicalbook.com]
- 11. N-(n-butyl)-3-amino propyltrimethoxysilane - Buy silane coupling agent, amino silane, n-(n-butyl)3-aminopropyltrimethoxysilane Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 12. N-(n-Butyl)-3-aminopropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N,N',N''-Tributyl-1-methylsilanetriamine
As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle, ensuring safety and integrity from procurement to disposal. N,N',N''-Tributyl-1-methylsilanetriamine (CAS 16411-33-9) is a reactive organosilicon compound whose handling and disposal demand a rigorous, scientifically-grounded approach.[1][2] This guide provides the essential procedural framework for its safe management, moving beyond mere compliance to instill a culture of intrinsic safety and environmental stewardship within the laboratory.
The core challenge in managing this compound stems from its trifecta of hazards: it is highly flammable, corrosive, and reactive, particularly with moisture.[1][3] Improper disposal is not merely a regulatory violation; it poses immediate risks of fire, chemical burns, and unpredictable chemical reactions. This document outlines the necessary protocols to mitigate these risks effectively.
Part 1: Hazard Profile & The Chemistry of Disposal
Understanding the "why" behind disposal procedures is critical. The hazards of this compound are dictated by its chemical structure and summarized below.
| Hazard Classification | GHS Code | Description | Source(s) |
| Flammable Liquid | H225 | Highly flammable liquid and vapor. | [1][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1] |
The most significant, yet often overlooked, hazard is its reactivity. As an aminosilane, this compound readily undergoes hydrolysis in the presence of water or even atmospheric moisture.[4] This reaction is autocatalyzed by the amine functional groups within the molecule, leading to the cleavage of the silicon-nitrogen bonds.[5][6]
Hydrolysis Reaction: Si-N + H₂O → Si-OH + H-N
This process is problematic for two primary reasons:
-
Exothermic Reaction: The hydrolysis can be vigorous and release significant heat, increasing the risk of fire, especially given the compound's low flash point.
-
Byproduct Formation: The reaction liberates butylamine, which is itself a flammable and corrosive substance, and forms various silanol and siloxane residues.[7] These can polymerize into a solid gel, potentially clogging drainage systems if improperly discarded.[4]
Therefore, the foundational principle of disposal is absolute isolation from water and aqueous solutions.
Part 2: Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The required level of PPE varies based on the task being performed.
| Task | Minimum Required PPE |
| Routine Handling & Disposal Preparation (in a certified chemical fume hood) | • Nitrile or neoprene gloves (double-gloving recommended) • Flame-resistant lab coat • Chemical splash goggles • Full-face shield |
| Spill Cleanup / Emergency Response | • Heavy-duty chemical resistant gloves (e.g., butyl rubber) • Chemical-resistant apron or full suit • Full-face respirator with appropriate cartridges for organic vapors/amines or a Self-Contained Breathing Apparatus (SCBA) |
Part 3: Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.
Caption: Disposal decision workflow for this compound.
Step-by-Step Protocols
Protocol 1: Preparing Bulk Waste for Disposal
This protocol applies to unused product, reaction residues, or significant quantities of contaminated solvent. Never attempt to neutralize or treat bulk quantities of this waste in the laboratory.
-
Container Selection: Designate a clean, dry, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or a glass bottle with a secure, non-reactive cap is appropriate.
-
Inert Atmosphere Transfer: All transfers must be conducted in a certified chemical fume hood. To minimize reaction with atmospheric moisture, it is best practice to flush the waste container with an inert gas (e.g., nitrogen or argon) before and after adding the waste.
-
Segregation: This waste stream must be kept separate. Do not mix with aqueous waste, acidic waste, or waste containing oxidizing agents.
-
Labeling: Immediately label the container with a fully completed hazardous waste tag, including the full chemical name: "this compound," and clearly mark the hazards: "Flammable" and "Corrosive."
-
Storage: Store the sealed container in a designated satellite accumulation area away from heat, ignition sources, and incompatible materials until collection.[8]
Protocol 2: Managing Contaminated Solid Waste
This protocol applies to disposable items such as pipette tips, wipes, and absorbent materials used for minor drips.
-
Collection: Inside a fume hood, place all contaminated solid waste into a designated, heavy-duty polyethylene bag.
-
Deactivation of Trace Residues (Optional but Recommended): For items like paper towels used to wipe up a small drip, allow the volatile compound to evaporate completely within the fume hood before placing them in the waste bag. This minimizes vapor accumulation.
-
Sealing: Securely seal the bag to contain any residual vapors. For heavily contaminated items, double-bagging is recommended.
-
Final Containment: Place the sealed bag(s) into a designated solid hazardous waste drum. Ensure this drum is properly labeled for flammable and corrosive solid waste.
Part 4: Emergency Procedures — Spill Management
Accidents require swift and correct action. The response protocol is dictated by the scale of the spill.
Small Spill (<100 mL within a chemical fume hood):
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.
-
PPE: Don the appropriate PPE as outlined in the emergency response section of the table above.
-
Ventilation: Ensure the fume hood sash is at the proper height and the unit is operating correctly.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do NOT use paper towels or other combustible materials for initial absorption.[7]
-
Collection: Carefully scoop the absorbed material using spark-proof tools into a designated container for hazardous solid waste.[9]
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Reporting: Report the incident to your Environmental Health & Safety (EHS) department.
Large Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate all personnel from the laboratory.
-
ALERT: Activate the nearest fire alarm and contact your institution's emergency response line and EHS department.
-
ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.
-
DO NOT ATTEMPT CLEANUP: A large spill of this material presents a significant fire and inhalation hazard.[7] Only trained and properly equipped emergency responders should manage the cleanup.
By adhering to these scientifically-grounded procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Tributylamine. Retrieved from [Link]
-
PubChem. (n.d.). Silanetriamine, N,N',N''-tributyl-1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
-
MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
Middlesex Gases & Technologies. (2015). Silane Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
PubMed Central. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Retrieved from [Link]
-
Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from [Link]
-
ACS Publications. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Retrieved from [Link]
-
ResearchGate. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
OUCI. (n.d.). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Retrieved from [Link]
-
Airgas. (2023). Safety Data Sheet. Retrieved from [Link]
-
EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from [Link]
-
PubMed Central. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
Sources
- 1. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16411-33-9 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. airgas.com [airgas.com]
- 9. louisville.edu [louisville.edu]
Navigating the Hazards: A Guide to Personal Protective Equipment for N,N',N''-Tributyl-1-methylsilanetriamine
For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical reagents is paramount. N,N',N''-Tributyl-1-methylsilanetriamine, a versatile organosilicon compound, presents a unique set of challenges due to its reactivity and hazardous nature. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Risk: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified with multiple hazards that demand stringent safety protocols.[1][2] The Global Harmonized System (GHS) classification highlights its primary dangers: it is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[1][2]
The core of its reactivity lies in the labile silicon-nitrogen (Si-N) bonds, which are highly susceptible to hydrolysis.[3] Contact with moisture, including ambient humidity, can lead to the release of butylamine and the formation of silanols, which can be accompanied by the generation of heat. This reactivity also extends to other protic solvents and acids.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor.[1][2][4] |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage.[1][2][4] |
| Serious eye damage/eye irritation | H318 | Causes serious eye damage.[1] |
The Last Line of Defense: A Multi-layered Approach to Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a thorough risk assessment of the planned procedure. For this compound, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection: Shielding from Corrosive Splashes
Given the severe eye damage this chemical can inflict, robust eye and face protection is mandatory.[1][5]
-
Primary Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[6] These provide a seal around the eyes, protecting against splashes from all angles.
-
Secondary Protection: For tasks with a higher risk of splashing or vigorous reaction, such as transferring large quantities or during quenching procedures, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection: Choosing the Right Barrier
The corrosive nature of this compound necessitates the use of chemical-resistant gloves.[5][9] Not all glove materials offer the same level of protection.
-
Recommended Glove Materials:
-
Nitrile Rubber: Offers good resistance to a range of chemicals and is a common choice for laboratory use.[7][8]
-
Neoprene: Provides excellent resistance against acids, bases, and alcohols, making it a suitable option.[7][8]
-
Butyl Rubber: Recommended for handling ketones and esters, offering broad chemical resistance.[7]
-
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Employ the "double-gloving" technique, wearing two pairs of gloves to provide an additional layer of protection. This is particularly important for extended operations.
-
If contact with the chemical occurs, remove gloves immediately using the proper removal technique to avoid skin contact and wash hands thoroughly.[5]
-
Dispose of contaminated gloves as hazardous waste.
-
Body Protection: Preventing Skin Contact
To prevent skin contact and burns, appropriate body protection is essential.[5]
-
A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.
-
For larger scale operations or situations with a high risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[7]
-
Wear long pants and fully enclosed shoes to ensure no skin is exposed.
Respiratory Protection: Guarding Against Harmful Vapors
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9] In the event of a spill or ventilation failure, or for certain high-risk procedures, respiratory protection may be necessary.
-
Recommended Respirator: A NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended if there is a risk of exceeding exposure limits.[8]
-
Fit and Training: Proper fit testing and user training are essential for a respirator to be effective.[6]
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic and well-rehearsed workflow is crucial for minimizing the risks associated with this reactive compound.
Preparation and Handling
-
Work Area Setup:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.[10][11]
-
Remove all flammable materials and ignition sources from the immediate work area.[10][11]
-
Prepare all necessary equipment and reagents before introducing the this compound to the fume hood.
-
-
Inert Atmosphere Operations:
-
Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use dry glassware and syringes.
-
-
Chemical Transfer:
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Preparedness: Responding to Spills and Exposures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and decontaminate the spill site.[5]
-
Disposal Plan: Neutralizing the Hazard
Due to its reactivity, this compound requires a specific disposal procedure to neutralize its hazardous properties before it can be collected as chemical waste.
-
Quenching Excess Reagent:
-
This procedure must be performed in a chemical fume hood.
-
Slowly and carefully add the excess reagent to a stirring, less reactive alcohol such as isopropanol or tert-butanol, diluted with an inert solvent like toluene or hexane. This controlled quenching will manage the exothermic reaction.
-
The mixture should be cooled in an ice bath during the addition.
-
-
Waste Collection:
-
Once the reaction has ceased, the resulting mixture can be collected in a designated hazardous waste container.
-
Label the container clearly with its contents.
-
Contaminated materials such as gloves, absorbent pads, and disposable labware must also be collected in a sealed container and disposed of as hazardous waste.[12]
-
Caption: A decision tree for selecting appropriate PPE based on task-specific risks.
By adhering to these rigorous safety protocols and understanding the chemical principles that underpin them, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
- Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem.
- Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem.
- Safety Data Sheet - Enamine.
- This compound | 16411-33-9 - ChemicalBook.
- This compound | 16411-33-9 - Sigma-Aldrich.
- Safety Data Sheet - Fisher Scientific.
- Safety Data Sheet - Fisher Scientific.
- What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan.
- TRIS(CYCLOHEXYLAMINO)METHYLSILANE, tech-95 - Gelest, Inc. (2015, January 16).
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Chemical Safety: Personal Protective Equipment.
Sources
- 1. Silanetriamine, N,N',N''-tributyl-1-methyl- | C13H33N3Si | CID 85403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16411-33-9 [m.chemicalbook.com]
- 3. Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | Benchchem [benchchem.com]
- 4. This compound | 16411-33-9 [sigmaaldrich.cn]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 8. gelest.com [gelest.com]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
